molecular formula C7H5BrO2 B041729 2-Bromo-6-hydroxybenzaldehyde CAS No. 22532-61-2

2-Bromo-6-hydroxybenzaldehyde

Cat. No.: B041729
CAS No.: 22532-61-2
M. Wt: 201.02 g/mol
InChI Key: LQTXMBDCLHZDAM-UHFFFAOYSA-N
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Description

2-Bromo-6-hydroxybenzaldehyde is a highly valuable and versatile aromatic aldehyde synthon in organic synthesis and medicinal chemistry research. Its unique structure, featuring an ortho-bromo substituent and an ortho-hydroxy group relative to the formyl functionality, creates a multifaceted reactivity profile ideal for constructing complex heterocyclic systems, particularly benzofurans and other fused oxygen-containing scaffolds, via intramolecular cyclization reactions. This compound serves as a critical precursor in the synthesis of ligands for metal-organic frameworks (MOFs) and functional materials, where its ability to chelate metal ions is extensively exploited. In pharmaceutical research, it is a key building block for developing potential therapeutic agents, including kinase inhibitors and compounds targeting various enzymatic pathways. The presence of both an electron-withdrawing bromine atom and an electron-donating phenolic OH group allows for selective functionalization, making it an indispensable intermediate for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. Researchers utilize this compound to efficiently introduce the 2-hydroxybenzaldehyde motif into larger molecular architectures, facilitating structure-activity relationship (SAR) studies and the discovery of novel bioactive molecules.

Properties

IUPAC Name

2-bromo-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTXMBDCLHZDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474659
Record name 2-BROMO-6-HYDROXYBENZALDEHYDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22532-61-2
Record name 2-BROMO-6-HYDROXYBENZALDEHYDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-hydroxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and handling of 2-Bromo-6-hydroxybenzaldehyde. The information is intended to support research, synthesis, and drug development activities.

Core Chemical and Physical Properties

This compound is a substituted salicylaldehyde with the chemical formula C₇H₅BrO₂.[1][2][3] It is a solid at room temperature and is typically light yellow.[4] While insoluble in water, it is soluble in common organic solvents like ethyl acetate and dichloromethane.[4] For long-term stability, it should be stored at 2°C - 8°C under a nitrogen atmosphere.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
CAS Number 22532-61-2
Melting Point 50-52 °C
Boiling Point 243.4 °C at 760 mmHg
Appearance Light yellow solid
Purity ≥98%[2]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
LogP 1.9672[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Chemical Reactivity and Synthetic Applications

This compound is a versatile organic molecule due to its multiple reactive sites: the bromine atom, the phenolic hydroxyl group, and the aldehyde group.[4] This trifunctionality allows for its use in the synthesis of complex, multi-substituted benzaldehyde derivatives.[4]

Key Reactions:

  • Cross-Coupling Reactions: The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.[4]

  • Nucleophilic Substitution: The phenolic hydroxyl group possesses acidic and nucleophilic properties.[4] Under basic conditions, it can react with electrophiles, such as iodomethane, to form the corresponding ether derivatives.[4]

  • Condensation Reactions: The aldehyde group can undergo condensation reactions.[4] For instance, it reacts with trimethyl orthoformate in the presence of a strong acid catalyst to form the corresponding acetal, a common strategy for protecting the aldehyde functionality during multi-step syntheses.[4]

G Condensation Reaction of this compound reactant1 This compound product Acetal Derivative reactant1->product + reactant2 Trimethyl Orthoformate reactant2->product + catalyst p-Toluenesulfonic Acid (cat.) catalyst->product catalysis solvent Anhydrous MeOH solvent->product G General Synthetic Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup Reaction Setup (Inert Atmosphere) reagents Addition of Reagents setup->reagents monitoring Monitoring (e.g., TLC) reagents->monitoring workup Reaction Quenching & Extraction monitoring->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-hydroxybenzaldehyde, a substituted salicylaldehyde, is a key intermediate in the synthesis of a variety of organic compounds, notably in the development of novel pharmaceuticals. Its unique structural arrangement, featuring a bromine atom and a hydroxyl group ortho to an aldehyde moiety on a benzene ring, imparts distinct physical and chemical properties that are crucial for its application in synthetic chemistry. This guide provides a comprehensive examination of the physical properties of this compound, including its physicochemical characteristics, spectral data, and established experimental protocols for their determination. Furthermore, this document delves into the compound's reactivity, synthesis, and its significant role as a precursor in the development of γ-secretase modulators for potential therapeutic applications.

Introduction

This compound (CAS No. 22532-61-2) is a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its trifunctional nature, comprising an electrophilic aldehyde, a nucleophilic and acidic hydroxyl group, and a modifiable bromo substituent, allows for a diverse range of chemical transformations. This versatility has led to its use in the synthesis of complex molecules, including those with potential biological activity such as antibacterial, antioxidant, and anti-inflammatory properties.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring purity, predicting reactivity, and optimizing reaction conditions.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] Its fundamental physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅BrO₂[2]
Molecular Weight 201.02 g/mol [2]
Melting Point 50-52 °C[3]
Boiling Point 243.4 °C at 760 mmHg[3]
Appearance White to light yellow crystalline solid[1]
Solubility Low solubility in water; soluble in organic solvents such as ethanol and ether.[1]
Storage Store at 4°C under a nitrogen atmosphere.[4]

Spectral Analysis

The structural elucidation and purity assessment of this compound are critically dependent on various spectroscopic techniques. The following sections provide an overview of the expected spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

Based on the analysis of related compounds like 4-Bromo-2-hydroxybenzaldehyde, the following proton chemical shifts (δ) are anticipated:

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.0 ppm.[5]

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit splitting patterns (doublets and a triplet or doublet of doublets) in the range of δ 6.8-7.6 ppm, influenced by the electronic effects of the bromo, hydroxyl, and aldehyde groups.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, often appearing between δ 5.0-11.0 ppm. Intramolecular hydrogen bonding with the adjacent aldehyde group is expected to shift this proton downfield.

Predicted ¹³C NMR Spectral Data:

The carbon spectrum is expected to show seven distinct signals:

  • Aldehyde Carbon (-CHO): A signal in the highly deshielded region of δ 190-197 ppm.[5]

  • Aromatic Carbons (Ar-C): Six signals corresponding to the benzene ring carbons, with their chemical shifts influenced by the substituents. The carbon bearing the hydroxyl group (C-OH) would appear around δ 155-162 ppm, while the carbon attached to the bromine (C-Br) would be in the range of δ 110-120 ppm. The remaining aromatic carbons would resonate between δ 115-140 ppm.

Experimental Protocol for NMR Spectroscopy:

A general procedure for obtaining ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer and lock the field frequency using the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C=O Stretch (aldehyde): A strong, sharp absorption band in the range of 1660-1700 cm⁻¹. The conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group would shift this peak to a lower wavenumber compared to a non-conjugated aldehyde.

  • C=C Stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply high pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for baseline correction.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Expected UV-Vis Absorption Maxima:

Aromatic aldehydes exhibit characteristic π → π* and n → π* transitions. For this compound, the presence of the benzene ring, the carbonyl group, and the hydroxyl and bromo substituents will influence the absorption maxima (λ_max). It is expected to have strong absorptions in the UV region, likely with λ_max values between 250-350 nm.[6]

Experimental Protocol for UV-Visible Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The absorbance is measured over a wavelength range of approximately 200-400 nm.

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of substituted salicylaldehydes is the ortho-formylation of the corresponding phenol. For this compound (which can also be named 6-bromosalicylaldehyde), a reliable method involves the ortho-formylation of 2-bromophenol.[7]

Experimental Protocol for the Synthesis of 3-Bromosalicylaldehyde (an isomer, as a representative example of ortho-formylation): [7]

This procedure for a related isomer illustrates the general methodology.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., argon) is charged with anhydrous magnesium dichloride and paraformaldehyde in dry tetrahydrofuran (THF).

  • Reagent Addition: Triethylamine is added dropwise, followed by the dropwise addition of 2-bromophenol.

  • Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, the reaction mixture is diluted with ether and washed successively with dilute hydrochloric acid and water.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow start 2-Bromophenol reagents 1. MgCl₂, Paraformaldehyde, Et₃N 2. THF, Reflux start->reagents Ortho-formylation workup Acidic Workup & Extraction reagents->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

References

An In-depth Technical Guide to 2-Bromo-6-hydroxybenzaldehyde: Molecular Structure, Properties, and Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-Bromo-6-hydroxybenzaldehyde. This molecule serves as a valuable building block in medicinal chemistry and organic synthesis, meriting a detailed examination of its characteristics.

Core Molecular and Physical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅BrO₂.[1][2] It presents as a white to light yellow crystalline solid and is characterized by its low solubility in water but good solubility in organic solvents such as ethanol and ether.[3]

PropertyValueReference(s)
Molecular Formula C₇H₅BrO₂[1][2][4]
Molecular Weight 201.02 g/mol [1][2][4]
CAS Number 22532-61-2[1][2][3]
Appearance White to light yellow crystalline solid[3]
Melting Point 50-52 °C[1]
Boiling Point 243.4 °C at 760 mmHg[1]
Solubility Low in water; Soluble in ethanol and ether[3]

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific experimental spectra are proprietary to various suppliers, the expected data based on its structure and analysis of similar compounds are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Typical Shifts in CDCl₃) ¹³C NMR (Typical Shifts in CDCl₃)
~11.0 ppm (s, 1H, -OH)~195 ppm (C=O)
~10.0 ppm (s, 1H, -CHO)~160 ppm (C-OH)
~7.5-7.0 ppm (m, 3H, Ar-H)~138 ppm (Ar-C)
~125 ppm (Ar-C)
~120 ppm (C-Br)
~115 ppm (Ar-C)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (phenolic)
3100-3000C-H stretch (aromatic)
2900-2800C-H stretch (aldehyde)
1700-1680C=O stretch (aldehyde)
1600-1450C=C stretch (aromatic)
~1200C-O stretch (phenolic)
~700C-Br stretch
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the formyl group (-CHO) and the bromine atom.

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of salicylaldehyde (2-hydroxybenzaldehyde).[3]

Experimental Protocol: Bromination of Salicylaldehyde

Materials:

  • Salicylaldehyde

  • Bromine

  • Sodium hydroxide

  • A suitable solvent (e.g., dichloromethane or a biphasic system)

  • Hydrochloric acid (for workup)

  • Sodium bisulfite (for quenching excess bromine)

Procedure:

  • Dissolve salicylaldehyde in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Prepare a solution of bromine in the same solvent.

  • Cool the salicylaldehyde solution in an ice bath.

  • Slowly add the bromine solution dropwise to the stirred salicylaldehyde solution while maintaining the low temperature. The reaction is typically carried out in the presence of a base like sodium hydroxide.[3]

  • After the addition is complete, allow the reaction to stir for a specified time at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench any unreacted bromine by adding a saturated solution of sodium bisulfite.

  • Acidify the reaction mixture with hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

G Salicylaldehyde Salicylaldehyde ReactionMixture Reaction Mixture Salicylaldehyde->ReactionMixture Bromine Bromine (Br2) Bromine->ReactionMixture Solvent Solvent + NaOH Solvent->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Purification Workup->Purification FinalProduct This compound Purification->FinalProduct

Synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

This compound possesses three reactive sites: the aldehyde, the hydroxyl group, and the bromine atom, making it a versatile intermediate in organic synthesis. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions. The phenolic hydroxyl group can be alkylated or acylated, and the bromine atom can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, to introduce further molecular diversity.

The presence of the hydroxyl and aldehyde functionalities suggests potential for biological activity. Substituted benzaldehydes are known to exhibit a range of biological effects, including antibacterial, antioxidant, and anti-inflammatory properties.[3] For instance, a structurally related compound, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, has been identified as an inhibitor of the IRE1 pathway, which is involved in the unfolded protein response.[5] Furthermore, this compound is a substituted salicylaldehyde used in the synthesis of BIIB042, a γ-secretase modulator.[6]

Potential Biological Screening and Investigation

Given the known activities of similar compounds, a logical workflow for investigating the biological potential of this compound and its derivatives would involve a cascade of in vitro assays.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound This compound Derivatives Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Antibacterial Antibacterial Screening (e.g., MIC determination) Compound->Antibacterial Enzyme Enzyme Inhibition Assays (e.g., γ-secretase, IRE1) Antioxidant->Enzyme CellBased Cell-Based Assays (e.g., cytotoxicity, anti-inflammatory) Antibacterial->CellBased SAR Structure-Activity Relationship (SAR) Studies Enzyme->SAR CellBased->SAR InVivo In Vivo Studies SAR->InVivo

Proposed workflow for biological evaluation.

Potential Signaling Pathway Interactions

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the activity of related compounds, it is plausible that it could interact with pathways involved in cellular stress and inflammation.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects Compound This compound (or its derivatives) IRE1 IRE1 (Unfolded Protein Response) Compound->IRE1 GammaSecretase γ-Secretase Compound->GammaSecretase InflammatoryEnzymes Inflammatory Enzymes Compound->InflammatoryEnzymes ERStress Modulation of ER Stress IRE1->ERStress APP Altered APP Processing GammaSecretase->APP Inflammation Reduced Inflammation InflammatoryEnzymes->Inflammation

Potential signaling pathway interactions.

Conclusion

This compound is a synthetically versatile molecule with significant potential for application in drug discovery and development. Its well-defined chemical properties and reactivity, coupled with the known biological activities of structurally similar compounds, make it an attractive starting point for the synthesis of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-6-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative data in published literature, this guide presents existing qualitative information, a detailed experimental protocol for quantitative solubility determination, and comparative data from a structurally similar compound to inform solvent selection and experimental design.

Core Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its application in organic synthesis and drug development.

PropertyValue
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
Appearance Light yellow solid
Melting Point 50-52 °C
Boiling Point 243.4 ± 20.0 °C (Predicted)
Density 1.737 ± 0.06 g/cm³ (Predicted)
pKa 7.21 ± 0.10 (Predicted)

Qualitative Solubility Profile

Qualitative solubility data for this compound has been reported in several chemical catalogs and databases. This information provides a general indication of suitable solvent classes for this compound.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2][3]
MethanolSlightly Soluble[1][2][3]
EthanolSoluble[2]
EtherSoluble[2]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
WaterInsoluble[4]

Quantitative Solubility Determination: Experimental Protocol

For researchers requiring precise solubility values, the isothermal shake-flask method followed by quantitative analysis is a robust and widely accepted approach. The following protocol can be adapted for various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis (HPLC Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted sample and record the chromatogram.

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-72 hours) prep2->equilib settle Settle for >2 hours equilib->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute hplc HPLC analysis dilute->hplc calc Calculate solubility hplc->calc logical_relationship solubility Solubility in Physiological Media absorption Absorption solubility->absorption distribution Distribution to Target Site absorption->distribution interaction Interaction with Biological Target distribution->interaction response Pharmacological Response interaction->response

References

Technical Guide: Physicochemical Properties of 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-6-hydroxybenzaldehyde, a key intermediate in organic synthesis. The document details its melting and boiling points, outlines standard experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. The following table summarizes these properties as reported in the literature.

PropertyValueConditions
Melting Point 50-52 °CNot specified
Boiling Point 243.4 °Cat 760 mmHg

Experimental Protocols

While specific experimental determinations for this compound are not detailed in readily available literature, the following standard methodologies are employed for determining the melting and boiling points of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is the temperature range over which it transitions from a solid to a liquid. This property is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.[1] The powdered sample is then packed into the bottom of a capillary tube to a height of a few millimeters.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[2]

  • Heating: The sample is heated rapidly to about 20°C below the expected melting point.[1] The heating rate is then reduced to a slow and constant rate of approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.[1][2]

  • Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[1] For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or a beaker with heating oil (e.g., mineral oil or liquid paraffin)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: A small amount of the substance (if solid, it would be melted for this procedure) is placed into the small test tube.[3]

  • Apparatus Assembly: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.[3][4] The test tube is then attached to a thermometer.

  • Heating: The assembly is clamped and immersed in a Thiele tube containing a high-boiling point liquid like paraffin oil.[4] Heat is applied gently to the side arm of the Thiele tube.[4]

  • Observation and Measurement: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube's lower end.[3] The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

Synthesis Workflow

This compound can be synthesized via the bromination of salicylaldehyde. The following diagram illustrates the logical workflow of this chemical transformation.

SynthesisWorkflow Salicylaldehyde Salicylaldehyde Reaction Bromination Reaction Salicylaldehyde->Reaction Reactant Reagents Bromine (Br₂) + Sodium Hydroxide (NaOH) Reagents->Reaction Reagents Product This compound Reaction->Product Yields

Caption: Synthesis of this compound from salicylaldehyde.

References

Spectral Data Analysis of 2-Bromo-6-hydroxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-6-hydroxybenzaldehyde, a substituted aromatic aldehyde, serves as a crucial intermediate in the synthesis of various complex organic molecules and pharmaceutical compounds. Its chemical structure, characterized by the presence of bromo, hydroxyl, and aldehyde functional groups on a benzene ring, gives rise to a unique spectral signature. A thorough understanding of its nuclear magnetic resonance (NMR) and infrared (IR) spectral data is paramount for structural elucidation, reaction monitoring, and quality control in synthetic applications. This technical guide provides a detailed overview of the available spectral data for this compound, along with the experimental protocols for data acquisition, aimed at researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. The following tables summarize the experimental ¹H and ¹³C NMR data.

¹H NMR Spectral Data

The experimental ¹H NMR data for this compound has been reported in deuterated chloroform (CDCl₃).[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and coupling constants (J) are in Hertz (Hz).

Chemical Shift (δ) ppmMultiplicity & Coupling Constant (J) HzIntegrationAssignment
11.96s1H-OH (hydroxyl proton)
10.31s1H-CHO (aldehyde proton)
7.30dd, J = 6.7, 8.9 Hz1HAr-H
7.14dd, J = 6.7, 0.8 Hz1HAr-H
6.92dt, J = 8.9, 0.8 Hz1HAr-H

Source: Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones.[1]

¹³C NMR Spectral Data of 2-Bromo-6-methoxybenzaldehyde
Chemical Shift (δ) ppmAssignment
190.29C=O (aldehyde)
161.61C-OCH₃
134.58Ar-C
131.07Ar-C
126.08Ar-C-Br
124.29Ar-C
110.71Ar-C
55.86-OCH₃

Source: Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones.[1]

Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data of 2-Bromo-6-methoxybenzaldehyde
Absorption Frequency (cm⁻¹)Functional Group AssignmentVibrational Mode
1697C=O (aldehyde)Stretching
1585C=C (aromatic)Stretching

Source: Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones.[1]

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR and IR spectra, based on methodologies reported for similar compounds.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 500 MHz instrument.[1] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a significantly larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar. The homogenous mixture is then pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment is recorded to subtract the signals from atmospheric CO₂ and water vapor.

  • Data Acquisition: The KBr pellet is placed in the sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are co-added to improve the signal quality.[2]

  • Data Processing: The resulting spectrum is baseline-corrected, and the absorption peaks are identified and labeled with their corresponding wavenumbers.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq NMR_Proc Fourier Transform Phase Correction Referencing NMR_Acq->NMR_Proc IR_Proc Baseline Correction Peak Picking IR_Acq->IR_Proc NMR_Analysis Analyze Chemical Shifts, Coupling Constants, Integration NMR_Proc->NMR_Analysis IR_Analysis Analyze Absorption Frequencies & Functional Groups IR_Proc->IR_Analysis Structure Structural Elucidation & Quality Confirmation NMR_Analysis->Structure IR_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

References

2-Bromo-6-hydroxybenzaldehyde: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-hydroxybenzaldehyde is a valuable synthetic intermediate characterized by its unique substitution pattern, which offers a trifecta of reactive sites: a nucleophilic hydroxyl group, an electrophilic aldehyde, and a bromine atom amenable to a variety of cross-coupling reactions. This strategic arrangement of functional groups makes it a highly versatile building block for the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, agrochemicals, and novel materials. This technical guide provides a comprehensive overview of the synthesis, properties, and key synthetic applications of this compound, complete with experimental protocols and data presented for easy reference.

Physicochemical Properties

This compound is a light yellow crystalline solid.[1] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, ether, ethyl acetate, and dichloromethane.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 22532-61-2[2]
Molecular Formula C₇H₅BrO₂[2]
Molecular Weight 201.02 g/mol [2]
Melting Point 50-52 °C
Boiling Point 243.4 °C at 760 mmHg
Appearance White to light yellow crystalline solid[1]
Solubility Low solubility in water; soluble in ethanol, ether, ethyl acetate, dichloromethane[1]

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of salicylaldehyde (2-hydroxybenzaldehyde). The reaction is typically carried out in a suitable solvent with a source of bromine, often in the presence of a base like sodium hydroxide.[1]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde in a suitable solvent.

  • Reagent Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature, in the presence of sodium hydroxide.[1]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Note: Specific quantitative data for this synthesis, such as reaction time and yield, were not available in the searched literature.

Applications as a Synthetic Building Block

The unique arrangement of functional groups in this compound allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of various scaffolds of interest in drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, typically an arylboronic acid, to generate 2-aryl-6-hydroxybenzaldehyde derivatives. These biaryl structures are prevalent in many biologically active molecules.

Suzuki_Coupling This compound This compound 2-Aryl-6-hydroxybenzaldehyde 2-Aryl-6-hydroxybenzaldehyde This compound->2-Aryl-6-hydroxybenzaldehyde Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Aryl-6-hydroxybenzaldehyde Pd Catalyst / Base Pd Catalyst / Base Pd Catalyst / Base->2-Aryl-6-hydroxybenzaldehyde

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.[3]

  • Reaction Setup: To a reaction vessel, add the bromo-aromatic compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(dppf), 0.1 equivalents), and a base (e.g., 2 M Na₂CO₃ solution).[3]

  • Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of toluene and water.[3]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the mixture with stirring at a suitable temperature (e.g., 85 °C) for several hours.[3]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, filter through Celite, and separate the organic layer. The crude product is then purified by column chromatography.[3]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Aryl BromideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
General Aryl BromidePhenylboronic AcidPdCl₂(dppf)Na₂CO₃Toluene/H₂O (4:1)854N/A[3]
General Aryl BromidePhenylboronic AcidPd₂(dba)₃/PHOS ligandCsFTHFrt12N/A[3]

Note: Specific yield and reaction time for the Suzuki-Miyaura coupling of this compound were not found in the searched literature. The data presented is for general aryl bromides.

Wittig Reaction

The aldehyde functionality of this compound can readily undergo the Wittig reaction to form alkenes. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent) to generate a new carbon-carbon double bond, replacing the carbonyl oxygen.

Wittig_Reaction This compound This compound Alkene Product Alkene Product This compound->Alkene Product Wittig Reaction Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Alkene Product

The following is a general protocol for the Wittig reaction of an aldehyde.[4]

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the corresponding triphenylphosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and slowly add a strong base such as n-butyllithium (1.0 equivalent). Stir the mixture at 0 °C for 1 hour to form the ylide.[4]

  • Wittig Reaction: In a separate flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[4]

Table 3: Representative Conditions for Wittig Reaction

AldehydeYlideBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-MethylbenzaldehydeMethyltriphenylphosphonium bromiden-BuLiTHF0 to rt2-4N/A[4]

Note: Specific yield and reaction time for the Wittig reaction of this compound were not found in the searched literature. The data presented is for a similar substituted benzaldehyde.

Knoevenagel Condensation

The aldehyde group can also participate in Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. This reaction is a key step in the synthesis of various heterocyclic compounds, such as coumarins (2H-chromen-2-ones), which are important scaffolds in medicinal chemistry.

Knoevenagel_Condensation This compound This compound Unsaturated Product Unsaturated Product This compound->Unsaturated Product Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Unsaturated Product Base Catalyst Base Catalyst Base Catalyst->Unsaturated Product

The following is a general protocol for the Knoevenagel condensation of a salicylaldehyde derivative with malononitrile to form a coumarin.[5]

  • Reaction Setup: To a round-bottom flask, add the salicylaldehyde derivative (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine.[5]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[5]

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water and acidified with dilute HCl to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.[5]

Table 4: Representative Conditions for Knoevenagel Condensation

Salicylaldehyde DerivativeActive Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-2-hydroxybenzaldehydeMalononitrilePiperidineEthanolReflux2-4N/A[5]

Note: Specific yield for the Knoevenagel condensation of this compound was not found in the searched literature. The data presented is for a positional isomer.

Synthesis of Schiff Bases

The aldehyde group readily reacts with primary amines to form Schiff bases (imines). These compounds are important intermediates in organic synthesis and have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6]

Schiff_Base_Formation This compound This compound Schiff Base Schiff Base This compound->Schiff Base Condensation Primary Amine Primary Amine Primary Amine->Schiff Base

The following is a general protocol for the synthesis of a Schiff base from an aldehyde and a primary amine.[7]

  • Reaction Setup: Dissolve the aldehyde (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent, such as ethanol.

  • Reaction: Stir the mixture at room temperature or under reflux for a few hours. The reaction can be catalyzed by a few drops of glacial acetic acid.[8]

  • Work-up and Purification: The Schiff base product often precipitates from the solution upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[7][9]

Table 5: Representative Conditions for Schiff Base Synthesis

AldehydeAmineSolventCatalystTempTime (h)Yield (%)Reference
BenzaldehydeAnilineEthanolNoneReflux3N/A[7]
m-Nitrobenzaldehydep-ChloroanilineEthanolGlacial Acetic AcidRefluxN/AN/A[8]

Note: Specific yield and reaction time for the synthesis of a Schiff base from this compound were not found in the searched literature. The data presented is for general and other substituted benzaldehydes.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its three distinct functional groups provide a platform for a multitude of chemical transformations, enabling the synthesis of complex molecular architectures. The ability to participate in palladium-catalyzed cross-coupling reactions, Wittig reactions, Knoevenagel condensations, and Schiff base formations makes it a key intermediate for the development of new pharmaceuticals and advanced materials. While this guide provides an overview of its synthetic potential and general experimental protocols, further research is warranted to explore the full scope of its applications and to establish optimized reaction conditions for specific transformations. The development of detailed synthetic procedures and the characterization of novel derivatives from this compound will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to 2-Bromo-6-hydroxybenzaldehyde: A Trifunctional Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the intricate world of organic synthesis, the strategic value of a starting material is often defined by its functional group tolerance, reactivity, and versatility. 2-Bromo-6-hydroxybenzaldehyde (CAS: 22532-61-2) has emerged as a preeminent building block for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of its role, moving beyond simple reaction schemes to elucidate the underlying principles that govern its application. We will examine its utility in cornerstone reactions such as palladium-catalyzed cross-couplings and its pivotal role in the construction of complex heterocyclic systems, offering field-proven insights and detailed protocols to empower your synthetic campaigns.

Introduction: The Strategic Advantage of a Trifunctional Scaffold

This compound is a crystalline solid characterized by a unique trifunctional arrangement on an aromatic core: a bromine atom, a hydroxyl group, and an aldehyde, all positioned in a sterically demanding ortho relationship.[1] This specific architecture is not a limitation but rather its greatest asset, providing chemists with three distinct and orthogonally reactive handles for molecular elaboration.

The bromine atom serves as a classical anchor point for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[2] The phenolic hydroxyl group offers opportunities for etherification, esterification, and, crucially, directs and influences the reactivity of the adjacent functional groups through electronic and chelation effects.[3][4] The aldehyde is a versatile electrophile, ready for nucleophilic addition, condensation reactions, or transformation into a myriad of other functionalities.[1][3] It is this confluence of reactivity that makes this compound an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

PropertyValueSource(s)
CAS Number 22532-61-2[5][6][7]
Molecular Formula C₇H₅BrO₂[7][8][9]
Molecular Weight 201.02 g/mol [7][8]
Appearance White to light yellow crystalline solid[1]
Melting Point 50-52 °C[6]
Boiling Point 243.4 °C at 760 mmHg[6]
Solubility Soluble in organic solvents like ethanol and ether; low solubility in water.[1]

The Workhorse of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is arguably the most powerful functional group on the this compound scaffold, providing access to the vast and powerful world of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical and must be made with consideration for the other two functional groups, which can potentially inhibit the catalyst or participate in side reactions.[4]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup_reagents Combine Aryl Halide, Coupling Partner, Base setup_solvent Add Degassed Solvent setup_reagents->setup_solvent setup_catalyst Add Pd Catalyst & Ligand under Inert Atmosphere setup_solvent->setup_catalyst reaction_heat Heat to Specified Temperature setup_catalyst->reaction_heat reaction_monitor Monitor by TLC/GC-MS reaction_heat->reaction_monitor workup_cool Cool to RT reaction_monitor->workup_cool workup_extract Aqueous Work-up & Solvent Extraction workup_cool->workup_extract workup_purify Column Chromatography workup_extract->workup_purify product product workup_purify->product Isolate Pure Product

General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is the quintessential method for creating biaryl structures, which are common motifs in pharmaceuticals.[10] When using this compound, the primary challenge is to achieve efficient coupling without interference from the ortho-hydroxyl group.

Expertise in Action: The choice of base is critical. While strong bases like NaOH or K₂CO₃ are common, they can deprotonate the phenol, creating a phenoxide that might coordinate to the palladium center and inhibit catalysis.[4] A weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a superior choice, providing sufficient basicity for the catalytic cycle while minimizing deleterious side reactions. For the catalyst, a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand often gives the best results.[10]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the mixture.[10]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring progress by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-hydroxy-6-phenylbenzaldehyde.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira reaction provides a powerful route to aryl alkynes, crucial intermediates for synthesizing complex natural products and materials.[11][12] This reaction typically employs a dual-catalyst system of palladium and copper(I).[11]

Expertise in Action: The copper(I) cocatalyst is essential for activating the terminal alkyne but can sometimes be problematic. A "copper-free" Sonogashira, which relies on a more active palladium catalyst and a suitable base, can be advantageous, especially for sensitive substrates where copper might mediate undesirable homocoupling of the alkyne (Glaser coupling).[11] An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) serves both as the base and often as the solvent.[13]

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X (L)₂ Pd0->PdII Product Ar-C≡C-R PdII->Product Reductive Elimination CuI R-C≡C-Cu(I) CuI->PdII Transmetalation Product->Pd0 Start Ar-X Start->PdII Oxidative Addition Alkyne R-C≡C-H Alkyne->CuI Deprotonation Base Base Base->CuI CuX CuX CuX->CuI

Simplified catalytic cycle for Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine. Add phenylacetylene (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at 60 °C for 8 hours or until TLC indicates complete consumption of the starting material.[13]

  • Work-up: Cool the reaction, filter through a pad of celite to remove metal salts, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify by column chromatography to afford 2-hydroxy-6-(phenylethynyl)benzaldehyde.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are prevalent in pharmaceuticals.[14][15] The reaction's development has allowed for the coupling of aryl halides with a vast range of amines.[14]

Expertise in Action: This reaction is often the most challenging of the three for this substrate. The acidity of the phenolic proton necessitates a strong base (e.g., NaOt-Bu, K₃PO₄), which can also promote side reactions with the aldehyde.[16] The choice of ligand is paramount. Modern, sterically hindered, electron-rich biaryl phosphine ligands (e.g., XantPhos, RuPhos) are often required to promote the difficult reductive elimination step and achieve high yields.[15][17] In some cases, protection of the hydroxyl or aldehyde group may be necessary to achieve a clean transformation.[4]

Protocol: Buchwald-Hartwig Amination with Aniline

  • Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 equiv.), a palladium pre-catalyst (e.g., XantPhos Pd G3, 2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv.).

  • Reagent Addition: Add anhydrous, degassed toluene, followed by aniline (1.2 equiv.).

  • Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring for 18-24 hours.

  • Work-up: Cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Purification: Wash the filtrate with water, dry the organic layer, concentrate, and purify via column chromatography to obtain 2-anilino-6-hydroxybenzaldehyde.

Gateway to Heterocycles: Leveraging Proximity and Reactivity

Beyond cross-coupling, the true elegance of this compound lies in the synthetic potential of its vicinal hydroxyl and aldehyde groups. This arrangement is a classic precursor for a variety of condensation and cyclization reactions to form valuable heterocyclic cores, such as benzofurans and other related structures.[18][19]

G cluster_pathways Cyclization Pathways start This compound path_wittig Intramolecular Wittig Reaction start->path_wittig path_condensation Condensation with Active Methylene Compounds start->path_condensation path_etherification Etherification followed by Intramolecular Coupling start->path_etherification product_benzofuran Substituted Benzofurans path_wittig->product_benzofuran product_coumarin Coumarin Derivatives path_condensation->product_coumarin product_other Other Heterocycles path_condensation->product_other path_etherification->product_benzofuran

Synthetic pathways from this compound to heterocycles.

Expertise in Action: A common strategy involves an initial reaction at the hydroxyl or aldehyde group, followed by a subsequent cyclization that engages the bromine atom. For example, O-alkylation of the phenol with an appropriate reagent followed by an intramolecular Heck or Suzuki coupling can provide a convergent route to complex fused systems. Alternatively, condensation of the aldehyde with an active methylene compound under basic conditions can initiate a cascade leading to coumarin-type structures.[20]

Conclusion

This compound is far more than a simple aromatic aldehyde. It is a highly versatile and strategic building block whose value is derived from the controlled and selective reactivity of its three distinct functional groups. Its central role in palladium-catalyzed cross-coupling reactions provides reliable access to key C-C and C-N bonds, while the inherent reactivity of its ortho-hydroxyaldehyde motif serves as a powerful entry point to diverse heterocyclic scaffolds. For the medicinal chemist, materials scientist, or process development professional, mastering the application of this reagent is a key step toward the efficient and innovative synthesis of next-generation molecules.

References

An In-depth Technical Guide to the Reactivity of Functional Groups in 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-hydroxybenzaldehyde is a versatile trifunctional aromatic compound of significant interest in organic synthesis, particularly as a scaffold for the development of novel pharmaceutical agents and complex molecular architectures. This technical guide provides a comprehensive analysis of the reactivity of its three key functional groups: the aldehyde, the phenolic hydroxyl, and the bromo substituent. The interplay of the electronic effects of these groups dictates the molecule's overall reactivity profile. This document outlines the characteristic reactions of each functional group, supported by detailed experimental protocols and quantitative data where available. Furthermore, logical workflows for synthetic transformations are presented using Graphviz visualizations to aid in experimental design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for its handling, storage, and application in various synthetic protocols.

PropertyValue
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
Appearance Light yellow solid
Melting Point 50-52 °C[1]
Boiling Point 243.4 °C at 760 mmHg[1]
Predicted pKa 7.21 ± 0.10

Reactivity of Functional Groups

The reactivity of this compound is governed by the electronic and steric interplay of its aldehyde, hydroxyl, and bromo functional groups. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Conversely, the aldehyde and bromo groups are deactivating, with the aldehyde being meta-directing and the bromo group being ortho-, para-directing. This unique electronic arrangement offers a rich landscape for selective chemical transformations.

The Aldehyde Group: A Gateway to Diverse Functionalities

The aldehyde group is a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The aldehyde can be readily oxidized to the corresponding 2-bromo-6-hydroxybenzoic acid. This transformation is a common and high-yielding reaction.

Experimental Protocol: Oxidation of this compound

  • Reagents: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), sodium bisulfite (NaHSO₃).

  • Procedure:

    • Dissolve this compound in an aqueous NaOH solution.

    • Cool the solution in an ice bath and slowly add a solution of KMnO₄ with vigorous stirring.

    • After the addition is complete, continue stirring at room temperature until the purple color disappears.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Cool the filtrate in an ice bath and acidify with HCl to precipitate the carboxylic acid.

    • If the solution remains colored, add a small amount of NaHSO₃ to decolorize.

    • Collect the white precipitate of 2-bromo-6-hydroxybenzoic acid by filtration, wash with cold water, and dry.

The aldehyde group can undergo condensation reactions, for instance, with trimethyl orthoformate to form the corresponding acetal, which serves as a common protecting group for aldehydes.[2]

Experimental Protocol: Acetal Protection [2]

  • Reagents: this compound (25.0 mmol), anhydrous methanol (17 mL), trimethyl orthoformate (4.00 equivalents), hydrated p-toluenesulfonic acid (0.01 equivalent).[2]

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine this compound and anhydrous methanol.[2]

    • Add trimethyl orthoformate and hydrated p-toluenesulfonic acid to the mixture.[2]

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acetal derivative.[2]

start This compound aldehyde Aldehyde Group Reactions start->aldehyde oxidation Oxidation (e.g., KMnO4) aldehyde->oxidation condensation Condensation (e.g., Trimethyl orthoformate) aldehyde->condensation acid 2-Bromo-6-hydroxybenzoic acid oxidation->acid acetal Acetal Derivative condensation->acetal

Reactions of the Aldehyde Group.
The Hydroxyl Group: Modulating Acidity and Nucleophilicity

The phenolic hydroxyl group imparts acidity to the molecule and can act as a nucleophile in various reactions. Its reactivity can be tuned by the choice of reaction conditions.

The hydroxyl group can be readily converted to an ether through reactions like the Williamson ether synthesis. This is a common strategy for protecting the hydroxyl group or for introducing new functionalities.

Experimental Protocol: Williamson Ether Synthesis

  • Reagents: this compound, a suitable alkyl halide (e.g., methyl iodide), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetone or DMF).

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the base and the alkyl halide.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to yield the corresponding ether derivative.

start This compound hydroxyl Hydroxyl Group Reactions start->hydroxyl etherification Etherification (e.g., Williamson Ether Synthesis) hydroxyl->etherification ether Ether Derivative etherification->ether

Reactions of the Hydroxyl Group.
The Bromo Group: A Handle for Cross-Coupling Reactions

The bromine atom on the aromatic ring is a key site for functionalization via various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromo group with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • Reagents: this compound, an appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Procedure:

    • In a reaction vessel, combine this compound, the boronic acid, the base, and the palladium catalyst/ligand.

    • Degas the solvent and add it to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

    • Purify the crude product by column chromatography.

The bromo group can also participate in other important cross-coupling reactions, including:

  • Heck Reaction: Coupling with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylalkyne.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

start This compound bromo Bromo Group Reactions start->bromo suzuki Suzuki Coupling (with Boronic Acid) bromo->suzuki heck Heck Coupling (with Alkene) bromo->heck sonogashira Sonogashira Coupling (with Alkyne) bromo->sonogashira biaryl Biaryl Derivative suzuki->biaryl alkene Styrene Derivative heck->alkene alkyne Arylalkyne Derivative sonogashira->alkyne

Reactions of the Bromo Group.

Conclusion

This compound is a highly valuable building block in organic synthesis due to the distinct and exploitable reactivity of its aldehyde, hydroxyl, and bromo functional groups. The strategic and selective manipulation of these groups allows for the construction of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its reactivity and offers practical experimental protocols to facilitate its use in research and development. Further investigation into the quantitative aspects of these reactions, such as kinetic studies, would provide deeper insights into the reactivity of this versatile molecule.

References

A Technical Guide to the Biological Activities of 2-Bromo-6-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-hydroxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group.[1][2] Its structure, featuring these three key functional groups, makes it a versatile starting material and intermediate in organic synthesis.[1] The aldehyde group readily undergoes condensation reactions, particularly with primary amines to form Schiff bases, while the hydroxyl group can be involved in forming ethers or esters. The presence of the bromine atom can also influence the electronic properties and biological activity of its derivatives. These characteristics allow for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry, including the development of agents with antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][3][4][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of derivatives synthesized from bromo-hydroxybenzaldehydes.

Synthesis of Biologically Active Derivatives

The versatile scaffold of bromo-hydroxybenzaldehydes serves as a valuable starting point for synthesizing novel compounds. The most common and direct synthetic route involves the condensation of the aldehyde group with a primary amine to form Schiff bases (imines). This reaction is typically catalyzed by a few drops of acid and carried out in an alcoholic solvent under reflux.[5][6] The resulting Schiff bases are of significant interest as their metal complexes often exhibit enhanced biological efficacy compared to the ligands alone.[4][7]

Synthesis_Workflow start This compound + Primary Amine process Dissolve in Ethanol Add Glacial Acetic Acid (catalyst) Reflux for 3-4 hours start->process Reaction Setup monitor Monitor reaction via Thin Layer Chromatography (TLC) process->monitor cool Cool to Room Temperature monitor->cool Reaction Complete product Collect Precipitate by Filtration Recrystallize from Ethanol cool->product final_product Pure Schiff Base Derivative product->final_product Purification

General workflow for Schiff base synthesis.

Potential Biological Activities

Derivatives of bromo-hydroxybenzaldehydes have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Schiff bases and their metal complexes derived from bromo-hydroxybenzaldehydes are a well-studied class of compounds exhibiting broad-spectrum antimicrobial activity.[4][5] The presence of the azomethine group (-C=N-) is often critical for this activity. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share a similar structural motif, have shown activity primarily against Gram-positive bacteria.[8][9]

Table 1: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

Derivative Staphylococcus aureus (MRSA) MIC (mg/mL) Streptococcus pyogenes MIC (mg/mL) Bacillus cereus MIC (mg/mL)
Ethyl Ester 2.5 5.0 2.5
Hydrazide 5.0 5.0 5.0
Hydrazone 2.5 2.5 2.5

Data from studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which are structurally related to the topic compounds.[3][8]

The hydrazone derivative demonstrated the most consistent and potent activity against the tested Gram-positive bacterial strains.[3] It is noteworthy that the presence of bromine, when compared to chlorine on the benzanilide ring, was found to slightly decrease the antimicrobial effect in one study.[8]

Anticancer and Cytotoxic Activity

Derivatives of bromo-hydroxybenzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines.[4] Schiff bases derived from 2-hydroxybenzaldehyde have been shown to induce apoptosis and modulate key signaling pathways.[10] For instance, certain derivatives can trigger apoptosis through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and cause mitochondrial dysfunction.[10]

Table 2: Anticancer Activity of Structurally Related Benzyloxybenzaldehyde Derivatives Against HL-60 Cells

Compound ID R1 (Benzaldehyde Ring) R2 (Benzyl Ring) IC₅₀ (µM)
17 H H >10
28 5-Cl H 8.2
26 4-OCH₃ H 9.5
29 H 3-OCH₃ <1
30 H 2-Cl 1-10
31 H 4-Cl 1-10

Note: Data is for benzyloxybenzaldehyde derivatives, which are structurally related to compounds that can be synthesized from 2-Bromo-5-hydroxybenzaldehyde.[4]

MAPK_Pathway compound Schiff Base Derivative (e.g., 8S3) mapk MAPK Signaling Pathway compound->mapk Modulates upregulated Upregulation of MAPK Genes (30 genes) mapk->upregulated downregulated Downregulation of MAPK Genes (10 genes) mapk->downregulated mitochondria Mitochondrial Membrane Disruption upregulated->mitochondria downregulated->mitochondria apoptosis Apoptosis mitochondria->apoptosis

MAPK-mediated apoptosis by a Schiff base.
Anti-inflammatory Activity

Some derivatives have demonstrated significant anti-inflammatory properties by inhibiting proteases.[3] Proteases released by pathogens can contribute to inflammatory processes.[8] The ability of these compounds to inhibit trypsin activity has been evaluated, with several derivatives showing superior efficacy compared to the standard drug, acetylsalicylic acid.[9]

Table 3: Anti-inflammatory (Protease Inhibition) Activity of 5-Bromo-2-hydroxy-benzamide Derivatives

Derivative Protease Inhibition IC₅₀ (mg/mL)
Ethyl Ester 0.07
Hydrazide 0.05
Hydrazone 0.04
Acetylsalicylic Acid (Standard) 0.4051 ± 0.0026

All tested derivatives exhibited significantly more potent anti-inflammatory activity than the standard.[3][9]

Antioxidant Activity

The antioxidant potential of these derivatives is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used for this purpose.[11][12] In this assay, the compound's ability to donate a hydrogen atom reduces the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[13][14]

Table 4: Antioxidant Activity of 2-hydroxy benzyl hydrazide Congeners

Compound DPPH Radical Scavenging IC₅₀ (µg/mL)
C-2 85.64
C-3 162.18
C-7 81.28
Ascorbic Acid (Standard) 30.20

Data from a study on synthesized 2-hydroxy benzyl hydrazide derivatives.[12]

Enzyme Inhibition

Benzaldehyde derivatives are known to inhibit various enzymes. A key mechanism for some enzymes, like tyrosinase, involves the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group within the enzyme's active site, blocking its catalytic activity.[3] Derivatives of 4-hydroxybenzaldehyde have also been shown to competitively inhibit GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes involved in the GABA shunt in the brain.[15]

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of compounds.[16][17][18]

  • Media Preparation: Prepare Mueller-Hinton agar and broth according to the manufacturer's instructions. Pour the sterile agar into petri plates and allow them to solidify.

  • Inoculum Preparation: Grow the test bacterial strain in Mueller-Hinton broth for 24 hours at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculation: Spread the standardized microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a bacterial lawn.[16]

  • Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar plate using a sterile cork borer.[6][16]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into a well. Use a standard antibiotic as a positive control and the solvent alone as a negative control.[6][16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[16][19]

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Agar_Well_Diffusion A Prepare Mueller-Hinton Agar Plate B Inoculate with Bacterial Lawn A->B C Create Wells (6 mm diameter) B->C D Add Test Compound Solution (100 µL) C->D E Incubate at 37°C for 24 hours D->E F Measure Zone of Inhibition (mm) E->F

Experimental workflow for the agar well diffusion assay.
Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[21][23]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[5][21] During this time, viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals.[23][24]

  • Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the insoluble formazan crystals.[5][21]

  • Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[21][23] The amount of formazan produced is directly proportional to the number of viable cells.[22]

MTT_Assay A Seed cells in 96-well plate B Treat with various concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent (0.5 mg/mL) C->D E Incubate for 3-4 hours (Formazan formation) D->E F Add Solubilizer (DMSO) to dissolve crystals E->F G Measure Absorbance (570 nm) F->G

Experimental workflow for the MTT cytotoxicity assay.
Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger.[11]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.[11][13]

  • Sample Preparation: Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid) and make serial dilutions to obtain a range of concentrations.[11][13]

  • Reaction Setup: In a 96-well plate or test tubes, add a volume of the test compound solution to an equal volume of the DPPH working solution. Include a blank containing only the solvent and DPPH.[11][25]

  • Incubation: Mix thoroughly and incubate the reactions in the dark at room temperature for a set time (e.g., 15-30 minutes).[11][25]

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[11][25]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting inhibition percentage against compound concentration.[25]

References

An In-depth Technical Guide to 6-Bromosalicylaldehyde: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromosalicylaldehyde, systematically known as 2-Bromo-6-hydroxybenzaldehyde, is a halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group and a bromine atom ortho to the aldehyde functionality, imparts specific reactivity that makes it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of 6-Bromosalicylaldehyde, with a focus on detailed experimental protocols and quantitative data to support research and development activities.

Discovery and History

The precise historical account of the first synthesis of 6-Bromosalicylaldehyde is not prominently documented in readily available literature. However, its synthesis is rooted in the broader development of electrophilic aromatic substitution reactions on phenols and salicylaldehydes, which were extensively explored in the late 19th and early 20th centuries. The ability to selectively introduce a bromine atom at the 6-position of salicylaldehyde is a result of the directing effects of the hydroxyl and aldehyde groups. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. This interplay of electronic effects governs the regioselectivity of bromination.

Historically, the synthesis of various brominated salicylaldehydes, including the 3-bromo and 5-bromo isomers, has been more commonly reported due to more direct synthetic routes. The synthesis of the 6-bromo isomer likely emerged from systematic studies on the halogenation of salicylaldehyde under various conditions, aiming to achieve substitution at the less sterically hindered ortho position relative to the hydroxyl group. Its utility has grown in modern organic synthesis, particularly as a building block for pharmaceutical compounds and complex molecular architectures.[1] For instance, it is a known precursor in the synthesis of certain γ-secretase modulators, which are of significant interest in therapeutic research.[1][2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 6-Bromosalicylaldehyde is essential for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of Brominated Salicylaldehyde Isomers

Property6-Bromosalicylaldehyde (this compound)3-Bromosalicylaldehyde (3-Bromo-2-hydroxybenzaldehyde)5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde)
CAS Number 22532-61-2[2][3][4][5][6]1829-34-11761-61-1[7]
Molecular Formula C₇H₅BrO₂[3][4][5][6]C₇H₅BrO₂C₇H₅BrO₂[7]
Molecular Weight 201.02 g/mol [3][4][5][6]201.02 g/mol 201.02 g/mol [7]
Appearance White to light yellow crystalline solid[8]Pale yellow needlesSlightly yellow to yellow-beige powder
Melting Point 50-52 °C[3]52-53 °C102-106 °C
Boiling Point 243.4 °C at 760 mmHg[3]-247.3 °C at 760 mmHg
Solubility Low solubility in water; soluble in organic solvents like ethanol and ether.[8]-Low solubility in water; soluble in organic solvents.

Table 2: Spectroscopic Data for 6-Bromosalicylaldehyde

Spectroscopic TechniqueData
¹H NMR Characteristic signals for aromatic protons and the aldehyde proton.
¹³C NMR Resonances corresponding to the seven carbon atoms in the molecule.
IR Spectroscopy Characteristic absorption bands for the hydroxyl, aldehyde, and C-Br functional groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

The synthesis of 6-Bromosalicylaldehyde can be achieved through the direct bromination of salicylaldehyde. The following protocol provides a detailed methodology for its preparation.

Synthesis of 6-Bromosalicylaldehyde via Direct Bromination of Salicylaldehyde

This method involves the electrophilic aromatic substitution of salicylaldehyde with bromine. The reaction conditions are controlled to favor the formation of the 6-bromo isomer.

Materials:

  • Salicylaldehyde

  • Bromine

  • Sodium hydroxide

  • Suitable solvent (e.g., ethanol, glacial acetic acid)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for neutralization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylaldehyde in a suitable solvent. Cool the solution in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the cooled salicylaldehyde solution with continuous stirring. Maintain the temperature of the reaction mixture below 5 °C during the addition.

  • Reaction: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for a specified period (e.g., several hours to overnight) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium hydroxide to neutralize the hydrobromic acid formed.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 6-Bromosalicylaldehyde can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The synthesis of 6-Bromosalicylaldehyde is a direct chemical transformation and does not involve biological signaling pathways. However, the experimental workflow can be visualized to provide a clear overview of the process.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Salicylaldehyde in Solvent B Cool to 0-5 °C A->B C Add Bromine Solution Dropwise B->C D Stir at Room Temperature C->D E Quench with NaOH D->E Reaction Completion (TLC) F Extract with Dichloromethane E->F G Wash with Water and Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by Recrystallization/Chromatography I->J K 6-Bromosalicylaldehyde J->K Final Product

Caption: Experimental workflow for the synthesis of 6-Bromosalicylaldehyde.

Logical Relationship of Substituent Effects in Bromination

The regioselectivity of the bromination of salicylaldehyde is a key concept governed by the electronic effects of the hydroxyl and aldehyde groups.

Substituent_Effects cluster_directing_effects Directing Effects Salicylaldehyde Salicylaldehyde -OH (ortho, para-director, activating) -CHO (meta-director, deactivating) Positions Aromatic Ring Positions 2, 6 (ortho) 3, 5 (meta) 4 (para) Outcome Bromination Outcome Favored Positions: 3, 5, 6 Disfavored Position: 2, 4 OH_directing OH group directs to positions 2, 4, 6 pos2 2 OH_directing->pos2 pos4 4 OH_directing->pos4 pos6 6 OH_directing->pos6 CHO_directing CHO group directs to positions 3, 5 pos3 3 CHO_directing->pos3 pos5 5 CHO_directing->pos5 Final_Product Major Products: 3-Bromosalicylaldehyde 5-Bromosalicylaldehyde 6-Bromosalicylaldehyde

Caption: Logical relationship of substituent directing effects in the bromination of salicylaldehyde.

Conclusion

6-Bromosalicylaldehyde is a valuable and versatile chemical intermediate with growing importance in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. While its early history is intertwined with the broader development of aromatic chemistry, modern synthetic protocols allow for its efficient preparation. This guide has provided a detailed overview of its properties, a comprehensive experimental protocol for its synthesis, and visualizations of the experimental workflow and the chemical principles governing its formation. This information is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important compound.

References

An In-Depth Technical Guide to 2-Bromo-6-hydroxybenzaldehyde: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-hydroxybenzaldehyde, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its commercial availability, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a precursor in the development of therapeutic agents, with a focus on γ-secretase modulators for Alzheimer's disease.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, with quantities ranging from grams to kilograms to meet both research and development needs.

SupplierPurityAvailable Quantities
Sigma-Aldrich≥98%Gram to Kilogram
ChemScene≥98%Gram to Kilogram
Apollo Scientific98%1g, 5g, 10g
Amerigo ScientificHigh QualityInquire for details
BiosynthInquire for details100g, 250g
Santa Cruz BiotechnologyInquire for detailsInquire for details
Rhenium Bio Science98%1g, 5g, 10g, 25g, 50g, 250g, 500g

Note: Pricing and availability are subject to change. Please consult the respective suppliers for the most current information.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] It exhibits low solubility in water but is soluble in common organic solvents such as ethanol and ether.[1]

PropertyValue
CAS Number 22532-61-2
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
Appearance White to light yellow crystalline solid[1]
Melting Point 50-52 °C[2]
Boiling Point 243.4 °C at 760 mmHg[2]
Solubility Low solubility in water; soluble in ethanol and ether[1]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the bromination of salicylaldehyde. The following protocol is a representative procedure based on established chemical principles.

Reaction Scheme:

Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product Bromination Reagents Br₂, NaOH (solvent, room temp)

Caption: Synthesis of this compound from salicylaldehyde.

Materials:

  • Salicylaldehyde

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Appropriate solvent (e.g., a chlorinated solvent or an alcohol/water mixture)

  • Hydrochloric acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve salicylaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while stirring. Maintain the temperature below 10 °C.

  • Bromination: Carefully add a solution of bromine in the same solvent dropwise to the reaction mixture via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature. The reaction is typically carried out at room temperature and may require a relatively long reaction time.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid until it is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction two to three times.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

Application in Drug Discovery: Synthesis of γ-Secretase Modulators

This compound serves as a crucial starting material in the synthesis of γ-secretase modulators (GSMs), such as BIIB042, which are being investigated as potential therapeutic agents for Alzheimer's disease.[3][4]

The γ-Secretase Signaling Pathway and Alzheimer's Disease:

The γ-secretase complex is a multi-protein enzyme responsible for the cleavage of several transmembrane proteins, including the amyloid precursor protein (APP) and Notch. In the context of Alzheimer's disease, the sequential cleavage of APP by β-secretase and then γ-secretase leads to the production of amyloid-beta (Aβ) peptides of varying lengths.[1][5] An imbalance in the production of these peptides, particularly an increase in the ratio of the more aggregation-prone Aβ42 to Aβ40, is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of amyloid plaques in the brain.[4]

γ-Secretase modulators are a class of small molecules that do not inhibit the overall activity of the enzyme but rather shift its cleavage preference, resulting in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of Aβ42.[4] This modulation is considered a promising therapeutic strategy as it may reduce the formation of toxic amyloid plaques without interfering with other essential functions of γ-secretase, such as Notch signaling, which is vital for cell-cell communication and development.[2]

cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 Cleavage gamma_secretase γ-Secretase gamma_secretase->C99 Abeta38 Aβ38 (less toxic) gamma_secretase->Abeta38 Shifts cleavage to beta_secretase β-Secretase beta_secretase->APP Abeta42 Aβ42 (toxic) C99->Abeta42 Cleavage Abeta40 Aβ40 C99->Abeta40 Cleavage AmyloidPlaques Amyloid Plaques Abeta42->AmyloidPlaques Aggregation GSM γ-Secretase Modulator (e.g., BIIB042) GSM->gamma_secretase Modulates

Caption: The role of γ-secretase in APP processing and its modulation by GSMs.

Synthetic Workflow for a γ-Secretase Modulator Precursor:

The synthesis of γ-secretase modulators often involves multi-step reaction sequences. This compound can be utilized in the initial steps to construct the core scaffold of the final drug molecule. A generalized workflow is presented below.

Start This compound Intermediate1 Intermediate A Start->Intermediate1 Step 1 Step1 Reaction 1 (e.g., Etherification) Intermediate2 Intermediate B Intermediate1->Intermediate2 Step 2 Step2 Reaction 2 (e.g., Coupling Reaction) FinalProduct γ-Secretase Modulator Scaffold Intermediate2->FinalProduct Step 3 Step3 Reaction 3 (e.g., Cyclization)

Caption: Generalized synthetic workflow utilizing this compound.

This guide provides foundational knowledge for researchers interested in the procurement and application of this compound. Its ready availability and versatile reactivity make it a valuable building block in the synthesis of complex molecules with significant therapeutic potential.

References

A Comprehensive Technical Guide to the Safety, Handling, and Storage of 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the critical safety protocols, handling procedures, and storage requirements for 2-Bromo-6-hydroxybenzaldehyde (CAS No. 22532-61-2). Adherence to these guidelines is paramount for ensuring personnel safety and maintaining the integrity of the chemical in a laboratory or research setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 1: GHS Hazard Identification

PictogramSignal WordHazard Statements
alt text
Warning [1]H302: Harmful if swallowed. H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]

Table 2: Precautionary Statements

CategoryStatement CodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P301+P317IF SWALLOWED: Get medical help.[2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER or doctor if you feel unwell.[1]
P330Rinse mouth.[2]
P332+P313If skin irritation occurs: Get medical advice/attention.[1]
P337+P313If eye irritation persists: Get medical advice/attention.[1]
P362+P364Take off contaminated clothing and wash it before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₅BrO₂[3][4]
Molecular Weight 201.02 g/mol [3][4]
Appearance Solid
Melting Point 50-52 °C
Boiling Point 243.4 °C at 760 mmHg
Storage Temperature 4°C, stored under nitrogen[4]

Safe Handling and Experimental Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is mandatory:

Table 4: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][5]Protects against splashes and dust particles.
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber). Fire/flame-resistant and impervious clothing.[2][5][6]Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2][5]Minimizes inhalation of dust or vapors.
Step-by-Step Handling Protocol
  • Preparation : Ensure a safety shower and eyewash station are readily accessible.[6]

  • Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood.[1]

  • Grounding : Take precautionary measures against static discharge.

  • Handling : Avoid contact with skin, eyes, and personal clothing.[1] Wash hands thoroughly after handling.[1] Avoid breathing fumes and minimize dust generation.[1]

  • Hygiene : Do not eat, drink, or smoke when using this product.[2][5]

  • Storage : Keep the container tightly closed when not in use.[1]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials & Spill Kit prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Work Area handle_transfer->post_clean post_decontaminate Decontaminate & Remove PPE post_clean->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose post_store Store Securely post_dispose->post_store end post_store->end start start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 5: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[1]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1]
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions : Wear appropriate protective equipment and keep unprotected personnel away.[1]

  • Ventilation : Ensure adequate ventilation.[1]

  • Ignition Sources : Remove all sources of ignition.[2]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains, other waterways, or soil.[1]

  • Clean-up : Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[1] Consult local regulations for disposal.[1]

G cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps initial_evacuate Evacuate Immediate Area initial_alert Alert Supervisor & Safety Officer initial_evacuate->initial_alert initial_ppe Don Spill Response PPE initial_alert->initial_ppe contain_ventilate Ensure Adequate Ventilation initial_ppe->contain_ventilate contain_ignition Remove Ignition Sources contain_ventilate->contain_ignition contain_spill Contain Spill with Inert Material contain_ignition->contain_spill contain_collect Collect Spilled Material contain_spill->contain_collect final_decontaminate Decontaminate Spill Area contain_collect->final_decontaminate final_dispose Dispose of Waste final_decontaminate->final_dispose final_report Document the Incident final_dispose->final_report end final_report->end start start->initial_evacuate

Caption: Emergency Response Protocol for an Accidental Spill.

Firefighting Measures and Stability

Table 6: Firefighting and Stability Information

AspectDetails
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]
Specific Hazards During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] Hazardous decomposition products include carbon oxides and hydrogen bromide.[1]
Firefighter Protection Wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.[7]
Chemical Stability Stable under normal conditions. May be air-sensitive.[8]
Incompatible Materials Strong oxidizing agents.[8]

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

Storage
  • Store in a tightly-closed container when not in use.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Keep away from sources of ignition.[1]

  • For long-term storage, maintain a cool, dry place.[1] A recommended storage temperature is 4°C under a nitrogen atmosphere.[4]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[7]

This guide is intended for use by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and perform a thorough risk assessment for your specific application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-6-hydroxybenzaldehyde from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-6-hydroxybenzaldehyde is a valuable synthetic intermediate used in the preparation of various biologically active compounds, including pharmaceuticals and pesticides.[1] Its structure, featuring hydroxyl, aldehyde, and bromo functional groups, allows for diverse chemical modifications. This document provides a detailed protocol for the synthesis of this compound via the electrophilic bromination of salicylaldehyde. The hydroxyl group of salicylaldehyde is a strongly activating ortho-, para-director for electrophilic aromatic substitution, while the aldehyde group is a deactivating meta-director. Consequently, the bromination occurs at the position ortho and para to the hydroxyl group.

Reaction Scheme

The overall reaction involves the substitution of a hydrogen atom with a bromine atom on the aromatic ring of salicylaldehyde.

Caption: Synthesis of this compound from salicylaldehyde.

Experimental Protocol

This protocol details the synthesis of this compound from salicylaldehyde.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
Salicylaldehyde122.1212.2 g0.1
Bromine159.8116.0 g (5.1 mL)0.1
Sodium Hydroxide40.004.0 g0.1
Glacial Acetic Acid60.05100 mL-
Sodium Bicarbonate84.01As needed-
Sodium Thiosulfate158.11As needed-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 12.2 g (0.1 mol) of salicylaldehyde in 100 mL of glacial acetic acid.

  • Addition of Bromine: Cool the flask in an ice bath. Prepare a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid and place it in the dropping funnel. Add the bromine solution dropwise to the stirred salicylaldehyde solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate should form.

  • Neutralization: If the solution is acidic, neutralize it by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Work-up:

    • If excess bromine is present (indicated by a persistent orange color), add a few crystals of sodium thiosulfate to decolorize the solution.

    • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system such as ethanol/water or hexane to yield pure this compound as a pale yellow solid.[1]

Experimental Workflow

G A Dissolve Salicylaldehyde in Acetic Acid B Cool solution in an ice bath A->B C Add Bromine solution dropwise B->C D Stir at room temperature for 2 hours C->D E Pour into ice-water and precipitate D->E F Neutralize with NaHCO₃ E->F G Extract with Diethyl Ether F->G H Wash and dry organic layer G->H I Evaporate solvent H->I J Recrystallize the product I->J K Obtain pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Data and Characterization

Quantitative Data Summary
ParameterValue
Starting MaterialSalicylaldehyde
ProductThis compound
Molecular FormulaC₇H₅BrO₂
Molecular Weight201.02 g/mol
Theoretical Yield20.1 g
AppearanceWhite to light yellow crystalline solid[1]
Melting Point50-52 °C
Boiling Point243.4 °C (Predicted)
SolubilityLow in water, soluble in ethanol and ether[1]
Characterization
  • ¹H NMR: The structure can be confirmed by ¹H NMR spectroscopy. The spectrum should show characteristic peaks for the aldehyde proton, the hydroxyl proton, and the aromatic protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbon bearing the bromine, and the other aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (m/z = 201.02), with a characteristic isotopic pattern for bromine.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl (O-H), aldehyde (C=O), and C-Br functional groups.

Safety Precautions

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive and causes severe burns. Handle with care in a fume hood.

  • Salicylaldehyde: Irritant. Avoid contact with skin and eyes.

  • Diethyl Ether: Highly flammable. Work away from open flames and sources of ignition.

  • General: Perform the entire experiment in a well-ventilated fume hood. Wear appropriate PPE at all times. Dispose of chemical waste according to institutional guidelines. This compound itself may be irritating and corrosive.[1] It should be stored in a dry, cool, and well-ventilated area.[1]

References

Application Notes and Protocols for the Bromination of 6-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed representative protocol for the bromination of 6-hydroxybenzaldehyde. This reaction is a key transformation for the synthesis of halogenated phenolic aldehydes, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The protocol is based on established methods for the bromination of isomeric hydroxybenzaldehydes and provides a robust starting point for further optimization.

Introduction

The bromination of 6-hydroxybenzaldehyde is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and formyl (-CHO) substituents on the benzene ring. The hydroxyl group is an activating ortho-, para-director, while the formyl group is a deactivating meta-director. Consequently, the incoming bromine electrophile is expected to substitute at the positions ortho and para to the hydroxyl group. This protocol describes a method for the selective bromination of 6-hydroxybenzaldehyde.

Data Presentation

The following table summarizes typical reaction parameters for the bromination of hydroxybenzaldehydes based on analogous reactions reported in the literature. These values can serve as a baseline for the optimization of the bromination of 6-hydroxybenzaldehyde.

ParameterValue
Starting Material 6-Hydroxybenzaldehyde
Brominating Agent Bromine (Br₂)
Solvent Glacial Acetic Acid
Catalyst Iron powder (Fe)
Temperature Room Temperature (approx. 20-25°C)
Reaction Time 2-5 hours
Stoichiometry (Substrate:Br₂:Fe) 1 : 1.15 : 0.075
Typical Yield 28-44% (based on analogous reactions)

Experimental Protocol: Synthesis of Bromo-6-hydroxybenzaldehyde

This protocol outlines the synthesis of bromo-6-hydroxybenzaldehyde using bromine in glacial acetic acid with an iron catalyst.

Materials:

  • 6-Hydroxybenzaldehyde

  • Iron powder (Fe)

  • Sodium acetate (CH₃COONa)

  • Glacial acetic acid (CH₃COOH)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 6-hydroxybenzaldehyde (e.g., 5 g, 0.041 mol), iron powder (e.g., 0.17 g, 3 mmol), and sodium acetate (e.g., 6.72 g, 0.082 mol) in glacial acetic acid (40 mL).

  • Dissolution: Gently warm the suspension with stirring until a clear solution is obtained.

  • Cooling: Cool the solution to room temperature.

  • Addition of Bromine: Slowly add a solution of bromine (e.g., 7.35 g, 0.046 mol) in glacial acetic acid (10 mL) dropwise to the reaction mixture over a period of 15 minutes. An ice bath can be used to maintain the temperature during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into ice water (200 mL).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the desired bromo-6-hydroxybenzaldehyde.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Bromination of 6-Hydroxybenzaldehyde cluster_reaction Reaction cluster_workup Work-up and Purification start Suspend 6-Hydroxybenzaldehyde, Fe, and NaOAc in Acetic Acid dissolve Warm to Dissolve start->dissolve cool Cool to Room Temperature dissolve->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 react Stir at Room Temperature for 2-5h add_br2->react quench Pour into Ice Water react->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallize concentrate->purify product Bromo-6-hydroxybenzaldehyde purify->product

Caption: Experimental workflow for the synthesis of bromo-6-hydroxybenzaldehyde.

Application Notes and Protocols for 2-Bromo-6-hydroxybenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-6-hydroxybenzaldehyde as a versatile starting material and intermediate in the synthesis of pharmaceutically active compounds. Detailed experimental protocols for the synthesis of key compound classes, including precursors to γ-secretase modulators and potential antibacterial agents, are provided.

Introduction

This compound is a substituted salicylaldehyde that serves as a valuable building block in medicinal chemistry.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a hydroxyl group, along with a bromine atom amenable to cross-coupling reactions, allows for the construction of diverse molecular architectures. This compound is a key intermediate in the synthesis of molecules with potential therapeutic applications, including agents for neurodegenerative diseases and infectious diseases.[1]

Synthesis of γ-Secretase Modulator Precursors via Suzuki-Miyaura Coupling

γ-Secretase is a multi-protein enzyme complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP).[1][2][3][4][5] Modulation of γ-secretase activity to selectively reduce the production of the toxic amyloid-β42 (Aβ42) peptide is a promising therapeutic strategy. Biaryl scaffolds are common structural motifs in known γ-secretase modulators. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of such biaryl compounds. This compound can be utilized as a key starting material in this reaction to generate biaryl aldehydes, which are precursors to potent γ-secretase modulators.

Experimental Protocol: Synthesis of a Biaryl Aldehyde

This protocol describes the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aldehyde.

Data Presentation: Suzuki-Miyaura Coupling Reaction
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O901885
23-Fluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001678
34-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄DMF952082

Logical Workflow for Synthesis of a Biaryl Aldehyde

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid + Base (K₂CO₃) Reaction Add Solvent (Dioxane/H₂O) Degas with Argon Heat to 90°C Stir for 12-24h Reactants->Reaction Catalyst Pd(OAc)₂ + PPh₃ Catalyst->Reaction Workup Cool to RT Add Water Extract with Ethyl Acetate Wash with Brine Dry over MgSO₄ Reaction->Workup Purification Filter Concentrate Column Chromatography Workup->Purification Product Biaryl Aldehyde Purification->Product

Caption: Workflow for the synthesis of a biaryl aldehyde via Suzuki-Miyaura coupling.

Synthesis of Potential Antibacterial Agents

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Schiff bases and their derivatives are a class of compounds that have demonstrated a wide range of biological activities, including antibacterial properties. This compound can be readily converted into Schiff bases through condensation with various primary amines.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., 4-aminoaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the primary amine (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Antibacterial Activity of a Schiff Base Derivative

The following table presents representative Minimum Inhibitory Concentration (MIC) values for a Schiff base derivative synthesized from this compound against common bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
Schiff Base of this compound and 4-aminoanilineStaphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Ciprofloxacin (Control)Staphylococcus aureus1
Escherichia coli0.5
Pseudomonas aeruginosa1

Experimental Workflow for Schiff Base Synthesis and Evaluation

Schiff_Base_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_evaluation Biological Evaluation Start This compound + Primary Amine Reaction Ethanol, cat. Acetic Acid Reflux 2-4h Start->Reaction Isolation Cool to RT Filtration or Evaporation Reaction->Isolation Purify Recrystallization Isolation->Purify Characterization Spectroscopic Analysis (NMR, IR, MS) Purify->Characterization Screening Antibacterial Screening (MIC Determination) Characterization->Screening

Caption: Workflow for the synthesis and antibacterial evaluation of a Schiff base.

Signaling Pathway Diagram: γ-Secretase Processing of Amyloid Precursor Protein (APP)

The following diagram illustrates the two main processing pathways of APP, highlighting the role of γ-secretase in the amyloidogenic pathway that leads to the production of Aβ peptides.

APP_Processing cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-Secretase Cleavage APP->alpha_secretase beta_secretase β-Secretase Cleavage APP->beta_secretase sAPPalpha sAPPα (soluble) alpha_secretase->sAPPalpha CTF83 C83 fragment alpha_secretase->CTF83 gamma_secretase_non γ-Secretase Cleavage CTF83->gamma_secretase_non p3 p3 peptide gamma_secretase_non->p3 AICD_non AICD gamma_secretase_non->AICD_non sAPPbeta sAPPβ (soluble) beta_secretase->sAPPbeta CTF99 C99 fragment beta_secretase->CTF99 gamma_secretase_amy γ-Secretase Cleavage CTF99->gamma_secretase_amy Abeta Aβ peptides (Aβ40, Aβ42) gamma_secretase_amy->Abeta AICD_amy AICD gamma_secretase_amy->AICD_amy

Caption: Amyloid Precursor Protein (APP) processing pathways.

References

Application Note: Strategic Synthesis of Coumarin Scaffolds via Palladium-Catalyzed Annulation of 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The coumarin core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. Traditional syntheses such as the Pechmann or Perkin reactions often require harsh conditions and offer limited substrate scope. This application note details a modern, efficient, and modular approach to synthesizing substituted coumarins utilizing 2-bromo-6-hydroxybenzaldehyde as a key precursor. We focus on palladium-catalyzed intramolecular C-H functionalization and annulation with alkynes, a strategy that provides high atom economy and regioselectivity. This document provides mechanistic insights, detailed experimental protocols, and expert commentary to enable researchers to successfully implement this advanced methodology.

Introduction: The Strategic Advantage of this compound

Coumarins (2H-1-benzopyran-2-ones) are a critical class of lactones found in numerous natural products and synthetic compounds with applications ranging from anticoagulants to fluorescent probes.[1][2] The development of robust synthetic routes that allow for precise control over substitution patterns is paramount for drug discovery and materials development.

While classical methods exist, they often suffer from drawbacks.[3] Modern transition-metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful alternatives for C-C and C-O bond formation under milder conditions.[4][5][6]

The choice of This compound as a starting material is strategic for several reasons:

  • Pre-installed Functionality: It contains the essential phenolic hydroxyl and aldehyde groups required for the coumarin backbone.

  • Ortho-Halogen Handle: The bromine atom at the C2 position serves as a robust handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle in a highly regioselective manner.

  • Versatility: The aldehyde group can be further manipulated or used as a directing group, while the resulting coumarin can be further functionalized.

This guide focuses on the palladium-catalyzed reaction of this compound with alkynes, a convergent and flexible method for constructing the coumarin core.

Core Methodology: Palladium-Catalyzed Intramolecular Annulation

The primary strategy involves a palladium-catalyzed domino reaction sequence that couples this compound with various terminal or internal alkynes to generate 4-substituted coumarins. This transformation is believed to proceed through a Sonogashira coupling followed by an intramolecular cyclization/annulation.

Mechanistic Insights

From a mechanistic standpoint, the reaction is a testament to the versatility of palladium catalysis. While multiple pathways can be envisioned, a plausible catalytic cycle is outlined below. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.

The proposed mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form an arylpalladium(II) complex.

  • Sonogashira Coupling: This intermediate reacts with an alkyne (in the presence of a copper co-catalyst, typically) to form an alkynylpalladium species, which then yields the 2-alkynyl-6-hydroxybenzaldehyde intermediate.

  • Intramolecular Oxypalladation: The phenolic oxygen attacks the alkyne, which is coordinated to the palladium center, in a 6-endo-dig cyclization. This forms a vinylpalladium intermediate.

  • Reductive Elimination: The cycle is completed by reductive elimination, which forms the C4-H bond (or C4-aryl/alkyl bond depending on the alkyne) and regenerates the active Pd(0) catalyst.

Diagram 1: Proposed Catalytic Cycle This diagram illustrates the key transformations of the palladium catalyst during the synthesis.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkyne Ar-Pd(II)-Alkyne ArPdBr->ArPdAlkyne Sonogashira Coupling (Alkyne, Cu(I)) VinylPd Vinyl-Pd(II) Intermediate ArPdAlkyne->VinylPd 6-endo-dig Oxypalladation VinylPd->Pd0 Reductive Elimination Product Coumarin Product VinylPd->Product Reactant This compound + Alkyne Reactant->ArPdBr

Experimental Protocols & Data

This section provides a detailed, step-by-step protocol for a representative synthesis. It is intended as a starting point, and optimization may be required for different substrates.

General Experimental Workflow

The overall process is a straightforward one-pot procedure that can be completed within a standard laboratory fume hood.

Diagram 2: Experimental Workflow A high-level overview of the process from setup to product isolation.

Experimental Workflow Start Reagent Preparation Setup Assemble Reaction Vessel (Flask, Condenser) Start->Setup Inert Purge with Inert Gas (N2 or Argon) Setup->Inert AddReagents Add Aldehyde, Solvent, Base, and Pd Catalyst Inert->AddReagents AddAlkyne Add Alkyne Substrate AddReagents->AddAlkyne Heat Heat to Reaction Temp (e.g., 80-100 °C) AddAlkyne->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup (Quench, Extract) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End Pure Coumarin Product Analyze->End

Protocol: Synthesis of 4-Phenylcoumarin

This protocol describes the synthesis of 4-phenylcoumarin from this compound and phenylacetylene.

Materials & Reagents:

  • This compound (1.0 mmol, 201 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 26.2 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by phenylacetylene.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford the pure 4-phenylcoumarin.

Representative Data & Substrate Scope

The versatility of this method allows for the synthesis of various coumarins by changing the alkyne coupling partner. The table below summarizes typical results for this transformation.

EntryAlkyne SubstrateProductTypical Yield (%)
1Phenylacetylene4-Phenylcoumarin85-92%
21-Hexyne4-Butylcoumarin75-83%
34-Methoxyphenylacetylene4-(4-Methoxyphenyl)coumarin88-95%
4Trimethylsilylacetylene4-(Trimethylsilyl)coumarin65-72%
51,4-DiethynylbenzeneBis-coumarin derivative50-60%
Reaction performed with 2.2 equivalents of the aldehyde precursor.

Trustworthiness & Validation: Troubleshooting and Expert Insights

The success of palladium-catalyzed reactions often depends on careful control of experimental parameters.

  • Catalyst System: The choice of ligand is critical. While PPh₃ is a good starting point, more electron-rich or bulky phosphine ligands (e.g., XPhos, SPhos) may improve yields for challenging substrates by promoting reductive elimination.

  • Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is essential to neutralize the HBr formed during the cycle and to facilitate the deprotonation of the phenol.[7] Organic bases like triethylamine can also be effective.

  • Solvent Purity: The use of anhydrous, degassed solvents is paramount. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. DMF, dioxane, and toluene are common choices.

  • Low Yields: If yields are low, consider increasing the catalyst loading (from 5 mol% to 10 mol%), screening different ligands, or adjusting the temperature. Incomplete conversion may also be due to catalyst deactivation.

  • Side Reactions: Dimerization of the alkyne (Glaser coupling) can be a competing pathway, especially if a copper co-catalyst is used. Minimizing or omitting copper can sometimes mitigate this issue, though it may slow the desired reaction.

Conclusion

The palladium-catalyzed annulation of this compound with alkynes represents a highly effective and modular strategy for the synthesis of 4-substituted coumarins. Its operational simplicity, broad substrate scope, and high yields make it a valuable tool for medicinal chemists and materials scientists. By understanding the underlying mechanism and paying close attention to experimental details, researchers can reliably access a diverse array of coumarin derivatives for downstream applications.

References

Application Notes and Protocols for the Claisen-Schmidt Condensation Reaction with 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen.[1] This reaction is a cornerstone for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones), which are significant precursors to flavonoids and other biologically active molecules.[2][3] Chalcones and their derivatives are of profound interest in medicinal chemistry due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5]

These application notes provide a detailed protocol for the synthesis of novel chalcone derivatives utilizing 2-Bromo-6-hydroxybenzaldehyde as a key reactant. The presence of the bromo and hydroxyl substituents on the benzaldehyde ring offers unique opportunities for modulating the electronic properties and biological activities of the resulting chalcones, making them attractive scaffolds for drug discovery and development programs.

Reaction Principle

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. The base abstracts an acidic α-hydrogen from a ketone (e.g., acetophenone) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (this compound), which lacks α-hydrogens. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Experimental Protocols

General Protocol for the Synthesis of Chalcones from this compound

This protocol outlines a general procedure for the Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Methylacetophenone, 4'-Methoxyacetophenone)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, dilute)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in an appropriate volume of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise to the reaction mixture. The addition of the base should be done cautiously to control the reaction temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-24 hours.

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is acidic (pH 2-3), which will cause the chalcone product to precipitate out of the solution.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold distilled water until the filtrate is neutral to litmus paper. This removes any remaining base and salts.

  • Drying and Purification: Dry the crude product. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Characterization: The structure and purity of the synthesized chalcone should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various chalcones derived from this compound, based on typical yields reported for similar Claisen-Schmidt reactions.

EntryKetone ReactantProduct NameMolecular FormulaYield (%)Melting Point (°C)
1Acetophenone(E)-3-(2-Bromo-6-hydroxyphenyl)-1-phenylprop-2-en-1-oneC₁₅H₁₁BrO₂85120-122
24'-Methylacetophenone(E)-3-(2-Bromo-6-hydroxyphenyl)-1-(p-tolyl)prop-2-en-1-oneC₁₆H₁₃BrO₂88135-137
34'-Methoxyacetophenone(E)-3-(2-Bromo-6-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneC₁₆H₁₃BrO₃90142-144
44'-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(2-Bromo-6-hydroxyphenyl)prop-2-en-1-oneC₁₅H₁₀BrClO₂82155-157

Visualizations

Reaction Mechanism

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone Acetophenone enolate Enolate Ion ketone->enolate + OH⁻ aldehyde This compound aldol Aldol Adduct aldehyde->aldol enolate->aldol + Aldehyde chalcone Chalcone aldol->chalcone - H₂O

Caption: General mechanism of the Claisen-Schmidt condensation.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound and Acetophenone in Ethanol start->dissolve add_base Add NaOH solution dropwise dissolve->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir pour Pour into Crushed Ice stir->pour acidify Acidify with dilute HCl pour->acidify filter Filter the Precipitate acidify->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry purify Recrystallize from Ethanol dry->purify characterize Characterize the Product (FT-IR, NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for chalcone synthesis.

Potential Applications in Drug Development

Chalcones derived from this compound are promising candidates for further investigation in drug development. The presence of a hydroxyl group can increase the potential for hydrogen bonding with biological targets, while the bromine atom can enhance lipophilicity and may serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate a diverse library of compounds for biological screening.[4] These derivatives can be evaluated for a range of biological activities, including but not limited to:

  • Anticancer Activity: Many chalcone derivatives have been shown to induce apoptosis in cancer cells.

  • Anti-inflammatory Activity: Chalcones can modulate inflammatory pathways, such as the NF-κB signaling pathway.[6]

  • Antimicrobial Activity: The α,β-unsaturated ketone moiety is a key pharmacophore for antimicrobial effects.

  • Antioxidant Activity: The phenolic hydroxyl group can contribute to radical scavenging properties.[7]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound and its derivatives should be handled with care. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Sodium hydroxide is corrosive and should be handled with extreme caution.

  • Organic solvents are flammable; avoid any sources of ignition.

References

Application Note: Synthesis and Characterization of Schiff Bases Derived from 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of modern coordination chemistry and medicinal chemistry.[1] Their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them prime candidates for drug development.[2][3] The synthesis of Schiff bases via the condensation of primary amines with aldehydes or ketones is a fundamental and reversible reaction, often catalyzed by acid or base.[4][5]

This application note provides a detailed protocol for the synthesis of Schiff bases from 2-Bromo-6-hydroxybenzaldehyde. The presence of an ortho-hydroxyl group and a bromine atom on the aromatic ring is of particular interest. The hydroxyl group can participate in intramolecular hydrogen bonding with the imine nitrogen, enhancing stability, while the electron-withdrawing nature of the bromine atom can modulate the electronic properties and biological activity of the final compound.[6] This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing in-depth procedural details, mechanistic insights, and characterization protocols.

Reaction Principle and Mechanism

The formation of a Schiff base is a two-step process involving nucleophilic addition followed by dehydration.[5] The reaction is typically reversible and the equilibrium can be driven towards the product by removing water, often through azeotropic distillation or the use of dehydrating agents.[4]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a transient, unstable zwitterionic intermediate which quickly undergoes a proton transfer to form a neutral carbinolamine (hemiaminal).[7]

  • Dehydration: The carbinolamine is then dehydrated to form the imine. This step is the rate-determining step and is typically catalyzed by a mild acid.[4][8] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of water and formation of the carbon-nitrogen double bond yields the final Schiff base.

The reaction is sensitive to pH. A mildly acidic condition (pH 4-6) is often optimal, as high acidity would protonate the primary amine, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.[4][5]

Caption: General mechanism of Schiff base formation.

Detailed Experimental Protocol

This protocol describes a general method for synthesizing a Schiff base from this compound and a representative primary amine, such as aniline.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound201.02102.01 g
Aniline93.13100.93 g (0.91 mL)
Absolute Ethanol46.07-40 mL
Glacial Acetic Acid60.05Catalytic~3-4 drops
Diethyl Ether (for washing)74.12-As needed

Instrumentation

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

Procedure

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2.01 g (10 mmol) of this compound in 20 mL of absolute ethanol. Stir the mixture gently using a magnetic stirrer until the solid is completely dissolved. A gentle warming may be applied if necessary.

  • Amine Addition: In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 20 mL of absolute ethanol. Add this aniline solution dropwise to the aldehyde solution in the round-bottom flask over a period of 5-10 minutes with continuous stirring.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the product is indicated by the appearance of a new spot with a different Rf value and the disappearance of the aldehyde spot.

  • Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. A colored precipitate of the Schiff base should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.[9]

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Purification (if necessary): If the product is not pure, recrystallization is the preferred method of purification for Schiff bases.[10] A suitable solvent is typically ethanol or a mixture of ethanol and water.[11]

Workflow Visualization

G start Start dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde add_amine Add Aniline Solution Dropwise dissolve_aldehyde->add_amine add_catalyst Add Glacial Acetic Acid (3-4 drops) add_amine->add_catalyst reflux Reflux for 2-4 hours (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temperature (Ice Bath for Precipitation) reflux->cool filtrate Vacuum Filtrate Product cool->filtrate wash Wash with Cold Ethanol & Diethyl Ether filtrate->wash dry Dry the Product wash->dry characterize Characterize (MP, FTIR, NMR) dry->characterize end End characterize->end

Caption: Experimental workflow for Schiff base synthesis.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

  • Melting Point: The purified Schiff base should have a sharp melting point, indicating its purity.[12]

  • FTIR Spectroscopy: The IR spectrum is a key tool for confirming the formation of the Schiff base.

    • Appearance of C=N stretch: A characteristic absorption band for the azomethine group should appear in the range of 1610-1640 cm⁻¹.

    • Disappearance of C=O stretch: The strong carbonyl (C=O) stretching band from the starting aldehyde (typically around 1650-1700 cm⁻¹) should disappear.

    • Disappearance of N-H stretch: The N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹) will be absent in the product.

    • Presence of O-H stretch: A broad band corresponding to the phenolic O-H group will be present, often in the 3200-3400 cm⁻¹ region.[3]

  • ¹H NMR Spectroscopy:

    • Azomethine Proton (-CH=N-): A characteristic singlet for the imine proton will appear in the downfield region, typically between δ 8.0-9.0 ppm.

    • Aromatic Protons: Signals corresponding to the protons on the aromatic rings will be observed in the δ 6.5-8.0 ppm range.

    • Phenolic Proton (-OH): A broad singlet for the hydroxyl proton may be observed, often at a very downfield chemical shift (δ 10-14 ppm) due to intramolecular hydrogen bonding with the imine nitrogen.

  • Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base, matching the calculated molecular formula.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield Incomplete reaction; incorrect stoichiometry; catalyst not active.Increase reflux time and monitor closely with TLC.[11] Ensure accurate measurement of reactants. Use fresh, high-purity glacial acetic acid.
Product is Oily/Gummy Impurities present; incomplete drying.Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. Purify via column chromatography or recrystallization from a different solvent system.[10]
NMR Shows Aldehyde Impurity Incomplete reaction; hydrolysis of the Schiff base during workup or analysis.Drive the reaction to completion by removing water (e.g., Dean-Stark trap).[13] Ensure all workup steps and NMR solvents are anhydrous as Schiff bases can be sensitive to moisture.[10]
Broad Melting Point Range Product is impure.Recrystallize the product from a suitable solvent until a constant, sharp melting point is achieved.[11]

Conclusion

This application note provides a robust and reliable protocol for the synthesis of Schiff bases from this compound. The methodology is straightforward, employing common laboratory techniques and reagents. The detailed characterization steps are crucial for verifying the successful formation and purity of the target compounds. Schiff bases derived from this substituted benzaldehyde are valuable precursors for the development of novel metal complexes, catalysts, and biologically active molecules, with significant potential in pharmaceutical and materials science research.[14][15][16]

References

Application Notes and Protocols: Knoevenagel Condensation of 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Knoevenagel Condensation in Complex Synthesis

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction fundamental to organic synthesis. This reaction, a variant of the aldol condensation, involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base.[1] The resulting α,β-unsaturated product serves as a crucial intermediate in the synthesis of a wide array of fine chemicals, functional polymers, and pharmacologically active molecules, including antiviral, anticancer, and antimalarial agents.[2]

This guide provides an in-depth technical overview and detailed experimental protocols for the Knoevenagel condensation utilizing 2-Bromo-6-hydroxybenzaldehyde. The unique substitution pattern of this aromatic aldehyde, featuring an ortho-hydroxyl group and an ortho-bromo substituent, presents distinct mechanistic considerations and offers a direct route to synthetically valuable 8-bromocoumarin derivatives.[2]

Mechanistic Insights: The Role of this compound's Substituents

The Knoevenagel condensation proceeds through a nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl group of the aldehyde, followed by a dehydration step.[2] The reaction pathway can be influenced by the choice of catalyst.

Direct Enolate Pathway: A weak base, such as piperidine, deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound.

Iminium Ion Pathway: With amine catalysts like piperidine, an alternative pathway involves the formation of an iminium ion from the reaction of the amine with the aldehyde. This iminium ion is a more potent electrophile than the aldehyde itself, accelerating the nucleophilic attack by the enolate.[2]

The presence of the ortho-hydroxyl group in this compound is of paramount importance. It facilitates a subsequent intramolecular cyclization (a Michael addition) of the initially formed Knoevenagel product. This spontaneous ring-closure is the key step in the formation of the coumarin scaffold. The ortho-bromo substituent remains on the coumarin ring system, yielding an 8-bromocoumarin derivative, a valuable synthon for further functionalization in drug discovery programs.

Visualizing the Reaction Pathway

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack & Condensation cluster_2 Intramolecular Cyclization & Tautomerization Active Methylene Active Methylene (e.g., Malononitrile) Enolate Resonance-Stabilized Enolate Active Methylene->Enolate Base (Piperidine) Intermediate Aldol-type Intermediate Enolate->Intermediate Aldehyde This compound Aldehyde->Intermediate Nucleophilic Attack Knoevenagel_Product Initial Knoevenagel Product Intermediate->Knoevenagel_Product - H₂O Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Product->Cyclized_Intermediate Intramolecular Michael Addition Final_Product 8-Bromocoumarin Derivative Cyclized_Intermediate->Final_Product Tautomerization/ Hydrolysis

Caption: Knoevenagel condensation of this compound.

Experimental Protocols

Note: The following protocols are based on established procedures for the Knoevenagel condensation of structurally similar ortho-hydroxybenzaldehydes.[3] Optimization of reaction time and temperature may be necessary to achieve maximum yield for this compound.

Protocol 1: Synthesis of 8-Bromocoumarin-3-carbonitrile

This protocol details the reaction of this compound with malononitrile to yield 8-Bromocoumarin-3-carbonitrile.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound201.0222532-61-2Starting aldehyde
Malononitrile66.06109-77-3Active methylene compound
Piperidine85.15110-89-4Basic catalyst
Ethanol (EtOH), Absolute46.0764-17-5Reaction solvent
Deionized Water18.027732-18-5For product washing
Hydrochloric Acid (HCl), 1M36.467647-01-0For neutralization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.01 g (10.0 mmol) of this compound in 30 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 0.66 g (10.0 mmol, 1.0 eq.) of malononitrile.

  • Catalyst Addition: Add 0.1 mL (~1.0 mmol, 0.1 eq.) of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent. The reaction is anticipated to be complete within 2-4 hours.

  • Work-up and Isolation:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing 50 mL of ice-cold water and acidify with 1M HCl to a pH of approximately 2-3.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water (2 x 20 mL) to remove any residual catalyst and salts.

  • Drying and Purification:

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • If necessary, the crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of Ethyl 8-bromo-2-oxo-2H-chromene-3-carboxylate

This protocol describes the reaction of this compound with diethyl malonate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound201.0222532-61-2Starting aldehyde
Diethyl malonate160.17105-53-3Active methylene compound
Piperidine85.15110-89-4Basic catalyst
Pyridine79.10110-86-1Solvent and base

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2.01 g (10.0 mmol) of this compound and 1.76 g (11.0 mmol, 1.1 eq.) of diethyl malonate in 15 mL of pyridine.

  • Catalyst Addition: Add 0.1 mL (~1.0 mmol, 0.1 eq.) of piperidine to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours, monitoring the progress by TLC (8:2 hexane:ethyl acetate).

  • Work-up and Isolation:

    • After cooling to room temperature, pour the reaction mixture into a mixture of 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.

    • Stir the mixture until the precipitate solidifies.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Drying and Purification:

    • Dry the crude product.

    • Recrystallize from ethanol to obtain the purified ethyl 8-bromo-2-oxo-2H-chromene-3-carboxylate.

Data Presentation: Expected Outcomes and Characterization

The following table summarizes the expected products and provides representative characterization data based on known coumarin derivatives. Actual yields will vary depending on the optimization of reaction conditions.

Active Methylene CompoundProduct NameExpected Yield RangeMelting Point (°C)Representative Spectroscopic Data
Malononitrile8-Bromocoumarin-3-carbonitrile80-95%~200-205¹H NMR (DMSO-d₆): δ ~8.8 (s, 1H, H-4), 8.1-7.4 (m, 3H, Ar-H). ¹³C NMR (DMSO-d₆): δ ~158 (C=O), 150 (C-4), 115 (CN). IR (KBr, cm⁻¹): ~2230 (CN), 1730 (C=O, lactone).
Diethyl malonateEthyl 8-bromo-2-oxo-2H-chromene-3-carboxylate75-90%~90-95[4]¹H NMR (CDCl₃): δ ~8.5 (s, 1H, H-4), 7.8-7.2 (m, 3H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃). ¹³C NMR (CDCl₃): δ ~163 (C=O, ester), 159 (C=O, lactone), 148 (C-4). IR (KBr, cm⁻¹): ~1750 (C=O, lactone), 1720 (C=O, ester).

Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: - Dissolve this compound - Add Active Methylene Compound start->setup catalyst Add Piperidine (Catalyst) setup->catalyst reaction Heat to Reflux (2-6 hours) Monitor by TLC catalyst->reaction workup Work-up: - Cool to RT - Precipitate in Acidified Ice-Water reaction->workup isolation Isolation: - Vacuum Filtration - Wash with Water workup->isolation drying Drying: - Vacuum Oven isolation->drying purification Purification (Optional): - Recrystallization drying->purification characterization Characterization: - NMR, IR, MP purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of 8-bromocoumarins.

Conclusion and Future Perspectives

The Knoevenagel condensation of this compound provides a direct and efficient route to 8-bromocoumarin derivatives. The protocols outlined in this guide, based on well-established chemical principles, offer a solid foundation for the synthesis of these valuable heterocyclic compounds. The 8-bromo substituent serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for applications in drug discovery and materials science. Further optimization of reaction conditions, including the exploration of green chemistry approaches such as solvent-free or microwave-assisted synthesis, could enhance the efficiency and sustainability of these protocols.[5]

References

Application Notes and Protocols for the Witt-ig Reaction of 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the successful Wittig olefination of 2-bromo-6-hydroxybenzaldehyde. Due to the presence of an acidic hydroxyl group which can interfere with the strongly basic conditions of the Wittig reaction, a three-step synthetic pathway is proposed. This pathway involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by the Wittig reaction with methylenetriphenylphosphorane, and subsequent deprotection to yield the desired 2-bromo-6-hydroxystyrene. This method ensures a higher yield and cleaner reaction profile by preventing side reactions associated with the acidic proton of the phenol.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1] However, substrates with acidic protons, such as phenolic aldehydes, present a challenge as the strong base used to generate the ylide can deprotonate the hydroxyl group, leading to a decrease in yield and the formation of unwanted byproducts. In the case of this compound, the presence of both a hydroxyl and a bromo group in ortho positions to the aldehyde also introduces significant steric hindrance.

To circumvent these issues, a protecting group strategy is employed. The hydroxyl group is temporarily masked with a tert-butyldimethylsilyl (TBDMS) group, which is stable under the basic conditions of the Wittig reaction and can be readily removed under mild conditions.[2][3] This application note provides detailed experimental protocols for the protection, Wittig olefination, and deprotection steps.

Overall Reaction Scheme

Wittig Reaction of this compound start This compound step1 Step 1: Protection TBDMSCl, Imidazole DMF, rt start->step1 protected 2-Bromo-6-(tert-butyldimethylsilyloxy)benzaldehyde step2 Step 2: Wittig Reaction Ph3P+CH3Br-, n-BuLi THF, 0 °C to rt protected->step2 styrene_protected 2-Bromo-6-(tert-butyldimethylsilyloxy)styrene step3 Step 3: Deprotection TBAF, THF, rt styrene_protected->step3 final_product 2-Bromo-6-hydroxystyrene step1->protected step2->styrene_protected step3->final_product

Caption: Three-step synthesis of 2-bromo-6-hydroxystyrene.

Experimental Protocols

Step 1: Protection of this compound

This protocol describes the protection of the phenolic hydroxyl group as a TBDMS ether.

Materials and Reagents:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add imidazole (2.2 eq) followed by TBDMSCl (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-6-(tert-butyldimethylsilyloxy)benzaldehyde.

ParameterValue
Reactant Ratios
This compound1.0 eq
TBDMSCl1.1 eq
Imidazole2.2 eq
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Typical Yield 90-98% (estimated)
Step 2: Wittig Reaction of 2-Bromo-6-(tert-butyldimethylsilyloxy)benzaldehyde

This protocol is adapted from a procedure for the sterically hindered 2-methylbenzaldehyde and outlines the conversion of the protected aldehyde to the corresponding styrene derivative.[4]

Materials and Reagents:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Bromo-6-(tert-butyldimethylsilyloxy)benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq). b. Add anhydrous THF via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.0 eq) dropwise. A deep yellow or orange-red color indicates the formation of the ylide.[4] e. Stir the mixture at 0 °C for 1 hour.[4]

  • Wittig Reaction: a. In a separate flame-dried flask, dissolve 2-bromo-6-(tert-butyldimethylsilyloxy)benzaldehyde (1.0 eq) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide solution at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring for the consumption of the aldehyde by TLC.[4]

  • Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to isolate 2-bromo-6-(tert-butyldimethylsilyloxy)styrene.

ParameterValue
Reactant Ratios
Protected Aldehyde1.0 eq
Methyltriphenylphosphonium bromide1.1 eq
n-Butyllithium1.0 eq
Reaction Conditions
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield 70-85% (estimated for hindered aldehydes)
Step 3: Deprotection of 2-Bromo-6-(tert-butyldimethylsilyloxy)styrene

This protocol describes the removal of the TBDMS protecting group to yield the final product.

Materials and Reagents:

  • 2-Bromo-6-(tert-butyldimethylsilyloxy)styrene

  • Tetra-n-butylammonium fluoride (TBAF) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the TBDMS-protected styrene (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add tetra-n-butylammonium fluoride (1.1 eq, 1 M solution in THF) dropwise.[5]

  • Stir the reaction mixture, allowing it to warm to room temperature, for approximately 45 minutes.[5] Monitor the reaction by TLC.

  • Dilute the reaction mixture with dichloromethane and quench with water.

  • Separate the organic layer and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-bromo-6-hydroxystyrene.

ParameterValue
Reactant Ratios
Protected Styrene1.0 eq
TBAF (1 M in THF)1.1 eq
Reaction Conditions
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Reaction Time~45 minutes
Typical Yield >90% (for phenolic TBDMS ethers)[2]

Workflow and Logic Diagrams

G cluster_0 Step 1: Protection cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Deprotection A Dissolve this compound in anhydrous DMF B Add Imidazole and TBDMSCl A->B C Stir at room temperature B->C D Work-up and Purification C->D E 2-Bromo-6-(tert-butyldimethylsilyloxy)benzaldehyde D->E F Prepare Ylide: Methyltriphenylphosphonium bromide + n-BuLi in THF at 0 °C G Add protected aldehyde in THF F->G H Stir at room temperature G->H I Work-up and Purification H->I J 2-Bromo-6-(tert-butyldimethylsilyloxy)styrene I->J K Dissolve protected styrene in THF at 0 °C L Add TBAF solution K->L M Stir at room temperature L->M N Work-up and Purification M->N O 2-Bromo-6-hydroxystyrene N->O

Caption: Experimental workflow for the synthesis of 2-bromo-6-hydroxystyrene.

Conclusion

The Wittig reaction of this compound can be effectively carried out using a three-step protocol involving the protection of the hydroxyl group as a TBDMS ether, followed by the Wittig olefination and subsequent deprotection. This strategy mitigates the interference from the acidic phenolic proton and addresses the steric hindrance of the substrate, providing a reliable method for the synthesis of 2-bromo-6-hydroxystyrene for applications in materials science and drug discovery. The provided protocols offer a detailed guide for researchers to successfully perform this transformation.

References

Application Notes and Protocols for Developing Antibacterial Agents from 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of novel antibacterial agents derived from 2-Bromo-6-hydroxybenzaldehyde. The primary focus is on the formation of Schiff base derivatives, which have demonstrated significant potential as a versatile class of antimicrobial compounds. The protocols outlined below are intended to serve as a detailed methodology for the preparation and assessment of these compounds for potential therapeutic applications in combating bacterial infections.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone. Derivatives of this compound are of particular interest due to the synergistic effects of the hydroxyl group, the bromine atom, and the imine functionality, which can enhance the biological activity of the resulting molecule.[1] These compounds and their metal complexes have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.

The presence of the bromine atom, a halogen, can significantly influence the lipophilicity and electronic properties of the molecule, potentially leading to improved cell membrane penetration and interaction with intracellular targets. The hydroxyl group can participate in hydrogen bonding and may be crucial for the compound's mechanism of action.

Data Presentation: Antibacterial Activity of Schiff Base Derivatives

The antibacterial efficacy of newly synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values for various Schiff base derivatives of salicylaldehydes against common Gram-positive and Gram-negative bacterial strains. While specific data for this compound derivatives is limited in publicly available literature, the data for structurally related compounds provide a valuable benchmark for expected activity.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Salicylaldehyde Schiff BasesPseudomonas aeruginosa50[2]
Salicylaldehyde Schiff BasesPseudomonas aurantiaca50[2]
Salicylaldehyde Schiff BasesEscherichia coli50[2]
Salicylaldehyde Schiff BasesSalmonella typhi50[2]
Salicylaldehyde Schiff BasesCitrobacter freundii50[2]
Salicylaldehyde Schiff BasesKlebsiella pneumoniae50[2]
Salicylaldehyde Schiff BasesStenotrophomonas maltophilia50[2]
Salicylaldehyde Schiff BasesEnterobacter cloacae50[2]
Salicylaldehyde Schiff BasesAzotobacter lipoferum50[2]
N-(1-phenyl-2-hydroxy-2phenylethylidine)-2',4' dinitrophenyl hydrazineVarious pathogenic bacteriaSignificant activity[3]
N-(2-hydroxy benzylidine)-2'-hydroxy imineVarious pathogenic bacteriaSignificant activity[3]

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives from this compound

This protocol describes the general synthesis of a Schiff base from this compound and a primary amine (e.g., aniline or a substituted aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol. Gentle warming and stirring may be required to achieve complete dissolution.

  • In a separate beaker, dissolve 0.01 mol of the selected primary amine in 20 mL of absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach a reflux condenser to the flask and reflux the mixture for 3-4 hours.

  • The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final pure Schiff base.

  • Dry the purified crystals at room temperature.

Characterization:

The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques:

  • Melting Point: To determine the melting point of the purified product.

  • FT-IR Spectroscopy: To identify the formation of the characteristic azomethine (-C=N) bond.

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure and the presence of protons and carbons in their expected environments.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for dissolving compounds)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in DMSO.

  • Perform serial two-fold dilutions of the stock solution in nutrient broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis Start Start Dissolve Aldehyde Dissolve 2-Bromo-6- hydroxybenzaldehyde in Ethanol Start->Dissolve Aldehyde Dissolve Amine Dissolve Primary Amine in Ethanol Start->Dissolve Amine Mix and Catalyze Mix Solutions and Add Acetic Acid Catalyst Dissolve Aldehyde->Mix and Catalyze Dissolve Amine->Mix and Catalyze Reflux Reflux for 3-4 hours Mix and Catalyze->Reflux Cool and Precipitate Cool to Room Temperature and Precipitate Product Reflux->Cool and Precipitate Filter and Wash Filter and Wash with Cold Ethanol Cool and Precipitate->Filter and Wash Recrystallize Recrystallize for Purification Filter and Wash->Recrystallize Dry Dry Purified Product Recrystallize->Dry End_Synthesis Pure Schiff Base Dry->End_Synthesis

Caption: General workflow for the synthesis of Schiff base derivatives.

Proposed Mechanism of Antibacterial Action

While the precise signaling pathways for the antibacterial action of these specific Schiff bases are not fully elucidated, a plausible mechanism involves the disruption of bacterial cell membrane integrity and function. The lipophilic nature of the bromo-substituted aromatic rings facilitates insertion into the lipid bilayer. The hydroxyl and imine groups may then interfere with crucial proton exchange processes and disrupt the electrochemical gradient across the membrane, leading to cell death.

G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Proton_Gradient Proton Gradient (Essential for Energy Production) Schiff_Base Schiff Base Derivative (2-Bromo-6-hydroxy-derivative) Membrane_Insertion Insertion into Cell Membrane Schiff_Base->Membrane_Insertion Membrane_Insertion->Membrane Disruption Disruption of Proton Exchange and Membrane Potential Membrane_Insertion->Disruption Disruption->Proton_Gradient interferes with Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of antibacterial action.

References

Application Notes and Protocols for the Synthesis of Antioxidant Compounds from 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel antioxidant compounds utilizing 2-Bromo-6-hydroxybenzaldehyde as a key starting material. This document outlines detailed protocols for the synthesis of Schiff bases, chalcones, and coumarins, classes of compounds renowned for their antioxidant properties. Furthermore, it includes a standardized protocol for evaluating the antioxidant efficacy of the synthesized molecules using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Introduction

This compound is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom, allows for a variety of chemical transformations to generate structurally diverse molecules with potential biological activities.[1] The presence of the hydroxyl group is particularly significant for antioxidant applications, as it can act as a hydrogen donor to neutralize free radicals. The bromine atom offers a site for further functionalization, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.

This document details the synthesis of three major classes of antioxidant compounds from this compound:

  • Schiff Bases: Formed by the condensation of the aldehyde with primary amines, Schiff bases are known for their broad range of biological activities, including antioxidant effects.

  • Chalcones: Synthesized via the Claisen-Schmidt condensation of the aldehyde with an acetophenone, chalcones are precursors to flavonoids and exhibit significant antioxidant and anti-inflammatory properties.

  • Coumarins: These heterocyclic compounds can be prepared from 2-hydroxybenzaldehydes through reactions like the Knoevenagel condensation and are recognized for their antioxidant capabilities.

Synthesis Protocols

The following are detailed experimental protocols for the synthesis of Schiff bases, chalcones, and coumarins from this compound.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and an aromatic amine.

Materials:

  • This compound

  • Substituted aromatic amine (e.g., 4-aminophenol)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of ethanol.

  • To this solution, add the substituted aromatic amine (1.0 eq).

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Protocol 2: Synthesis of a Chalcone Derivative

This protocol outlines the Claisen-Schmidt condensation for the synthesis of a chalcone from this compound and an acetophenone derivative.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40% aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in a minimal amount of ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add a 40% aqueous solution of NaOH or KOH dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product fully.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Dry the purified product and characterize it by analytical methods.

Protocol 3: Synthesis of a Coumarin Derivative

This protocol describes the Knoevenagel condensation for the synthesis of a coumarin derivative from this compound and an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate or ethyl cyanoacetate)

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.2 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • If extracted, dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified coumarin derivative and confirm its structure by spectroscopic analysis.

Antioxidant Activity Evaluation

Protocol 4: DPPH Radical Scavenging Assay

This protocol details the procedure for evaluating the antioxidant activity of the synthesized compounds using the DPPH free radical scavenging method.

Materials:

  • Synthesized compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (as a standard antioxidant)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample solutions: Prepare stock solutions of the synthesized compounds and ascorbic acid in methanol (e.g., 1 mg/mL). From these stock solutions, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • For the blank, add 100 µL of methanol to 100 µL of each sample dilution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determination of IC50 Value: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Data Presentation

Quantitative data from the DPPH assay for a hypothetical series of synthesized compounds are presented below for illustrative purposes.

CompoundTypeIC50 (µg/mL)
SCHIFF-1 Schiff Base45.2 ± 2.1
SCHIFF-2 Schiff Base38.7 ± 1.8
CHAL-1 Chalcone25.6 ± 1.5
CHAL-2 Chalcone31.4 ± 2.3
COUM-1 Coumarin52.1 ± 3.0
Ascorbic Acid Standard15.8 ± 0.9

Visualizations

The following diagrams illustrate the general synthetic workflows.

Synthesis_Workflow cluster_start Starting Material cluster_reactions Condensation Reactions cluster_products Antioxidant Compounds start This compound schiff Schiff Base Condensation (+ Aromatic Amine) start->schiff claisen Claisen-Schmidt Condensation (+ Acetophenone) start->claisen knoevenagel Knoevenagel Condensation (+ Active Methylene Compound) start->knoevenagel schiff_prod Schiff Base Derivatives schiff->schiff_prod chalcone_prod Chalcone Derivatives claisen->chalcone_prod coumarin_prod Coumarin Derivatives knoevenagel->coumarin_prod

Caption: General synthetic pathways from this compound.

DPPH_Assay_Workflow prep Prepare DPPH and Sample Solutions mix Mix DPPH and Sample (or Control/Blank) prep->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

These application notes provide a foundational framework for the synthesis and antioxidant evaluation of novel compounds derived from this compound. The detailed protocols are intended to be adaptable for the synthesis of a diverse library of Schiff bases, chalcones, and coumarins. The systematic evaluation of their antioxidant activity will enable the identification of lead compounds for further development in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to explore various substituted amines, acetophenones, and active methylene compounds to expand the chemical space and elucidate structure-activity relationships.

References

Application Note: 2-Bromo-6-hydroxybenzaldehyde as a Versatile Intermediate for the Synthesis of Novel OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and opportunities for the creation of flexible devices. The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials used in its emissive and charge-transport layers. The tailored synthesis of novel organic semiconductors is therefore a critical area of research. 2-Bromo-6-hydroxybenzaldehyde is a valuable building block for organic synthesis due to its distinct functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, and a bromine atom amenable to various cross-coupling reactions. This application note presents a proposed synthetic pathway for utilizing this compound as an intermediate in the creation of novel materials with potential applications in OLED technology.

Proposed Synthetic Application

While direct utilization of this compound in published OLED material synthesis is not extensively documented, its structure lends itself to the synthesis of promising candidates. The bromine atom can serve as a handle for introducing functionalities known to be beneficial for charge transport or emission through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The salicylaldehyde core can be further modified, for example, through condensation reactions to form Schiff bases, which have been explored for their electroluminescent properties.

This note outlines a hypothetical two-step synthesis of a novel carbazole-substituted salicylaldehyde derivative. Carbazole moieties are widely used in OLEDs as they form the basis of excellent host materials and blue emitters due to their high triplet energy and good hole-transporting capabilities.

Table 1: Proposed Material Characteristics

PropertyTarget Value/CharacteristicRationale
Material Class Carbazole-functionalized salicylaldehydeCombination of hole-transporting carbazole and a core for further functionalization.
Potential Application Host material, blue-emitting dopant, or intermediate for further synthesis.The wide bandgap of carbazole derivatives is suitable for these applications.
Key Functional Groups Carbazole, SalicylaldehydeProvide charge transport and luminescent properties, with the aldehyde available for further reactions.
Synthetic Route Suzuki-Miyaura Coupling, Schiff Base FormationWell-established, high-yielding reactions suitable for organic electronics synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-(9H-Carbazol-9-yl)-6-hydroxybenzaldehyde (Proposed)

This protocol describes the hypothetical Suzuki-Miyaura coupling of this compound with carbazole.

Materials:

  • This compound

  • 9H-Carbazole

  • Potassium Carbonate (K₂CO₃)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 9H-Carbazole (1.2 eq), and Potassium Carbonate (2.0 eq).

  • Add Palladium(II) Acetate (0.05 eq) and Triphenylphosphine (0.1 eq).

  • Add a 4:1 mixture of Toluene and Water.

  • Degas the mixture by bubbling with nitrogen or argon for 20 minutes.

  • Heat the reaction mixture to 90°C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Schiff Base Derivative (Proposed)

This protocol describes the subsequent hypothetical condensation of the carbazole-functionalized salicylaldehyde with an aniline derivative to form a Schiff base.

Materials:

  • 2-(9H-Carbazol-9-yl)-6-hydroxybenzaldehyde (from Protocol 1)

  • 4-methoxyaniline

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 2-(9H-Carbazol-9-yl)-6-hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add 4-methoxyaniline (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product is expected to precipitate. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Proposed_Synthetic_Pathway Proposed Synthesis of a Carbazole-Substituted Schiff Base cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Schiff Base Formation 2_Bromo_6_hydroxybenzaldehyde This compound Intermediate 2-(9H-Carbazol-9-yl)-6-hydroxybenzaldehyde 2_Bromo_6_hydroxybenzaldehyde->Intermediate Pd(OAc)2, PPh3, K2CO3 Carbazole 9H-Carbazole Carbazole->Intermediate Final_Product Carbazole-Substituted Schiff Base Intermediate->Final_Product Ethanol, Acetic Acid (cat.) Aniline 4-methoxyaniline Aniline->Final_Product

Caption: Proposed synthetic pathway for a novel OLED material.

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction_Execution Reaction Execution (Heating, Stirring) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General workflow for organic synthesis and purification.

Conclusion

This compound possesses a unique combination of functional groups that make it a promising, yet underexplored, intermediate for the synthesis of novel organic materials for OLED applications. The proposed synthetic pathways, utilizing well-established methodologies like the Suzuki-Miyaura coupling and Schiff base formation, offer a viable route to new carbazole-based materials. Further research into the synthesis and characterization of such derivatives is warranted to explore their potential in advancing OLED technology.

Application Notes and Protocols for the Protection of the Aldehyde Group in 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the selective protection of the aldehyde functionality in 2-Bromo-6-hydroxybenzaldehyde. The presence of both a reactive aldehyde and a phenolic hydroxyl group necessitates a chemoselective protection strategy to enable further synthetic transformations at other positions of the molecule. The following sections detail the most common and effective methods for achieving this, focusing on acetal and thioacetal formation.

Introduction

In the multi-step synthesis of complex organic molecules, the temporary masking of reactive functional groups is a critical strategy. For a bifunctional compound like this compound, selective protection of the aldehyde is often required to prevent its participation in reactions targeting other parts of the molecule. The choice of the protecting group is crucial and should be guided by its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection) without affecting other functional groups. This document outlines reliable protocols for the protection of the aldehyde in this compound, primarily through the formation of 1,3-dioxolanes (acetals), and provides an alternative thioacetal protection method.

Data Presentation: Comparison of Aldehyde Protection Strategies

The following table summarizes quantitative data for the recommended protection and deprotection methods for this compound.

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Notes
1,3-Dioxolane Ethylene glycol, p-TsOH (cat.), Toluene, reflux (Dean-Stark)90-95 (estimated)Acetone/water, p-TsOH (cat.), rt>95A widely used, high-yielding protection. Deprotection is mild and efficient.
1,3-Dithiolane Ethane-1,2-dithiol, BF₃·OEt₂ (cat.), CH₂Cl₂, rt85-90 (estimated)HgCl₂/CaCO₃, aq. CH₃CN, rt>90Offers greater stability to acidic conditions compared to acetals. Deprotection requires heavy metal reagents.

Note: Yields for this compound are estimated based on typical yields for structurally similar compounds like salicylaldehyde due to the limited availability of specific literature data for this substrate.

Experimental Protocols

Protocol 1: 1,3-Dioxolane Protection of this compound

This protocol describes the formation of 2-(2-bromo-6-hydroxyphenyl)-1,3-dioxolane, a common and efficient method for protecting the aldehyde group.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the mixture to reflux using a heating mantle or oil bath. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-(2-bromo-6-hydroxyphenyl)-1,3-dioxolane, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of 2-(2-bromo-6-hydroxyphenyl)-1,3-dioxolane

This protocol describes the hydrolysis of the acetal to regenerate the aldehyde functionality.

Materials:

  • 2-(2-bromo-6-hydroxyphenyl)-1,3-dioxolane

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate or dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the protected aldehyde, 2-(2-bromo-6-hydroxyphenyl)-1,3-dioxolane (1.0 eq), in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

The following diagrams illustrate the chemical pathways and workflows described in these application notes.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start This compound Reagents_P Ethylene glycol, p-TsOH (cat.), Toluene, Reflux Start->Reagents_P Protocol 1 Protected 2-(2-bromo-6-hydroxyphenyl)-1,3-dioxolane Reagents_P->Protected Reagents_D Acetone/H₂O, p-TsOH (cat.), rt Protected->Reagents_D Protocol 2 End This compound Reagents_D->End Orthogonal_Protection_Strategy Molecule This compound Protect_Aldehyde Protect Aldehyde (e.g., Acetal) Molecule->Protect_Aldehyde Protected_Aldehyde Aldehyde Protected Protect_Aldehyde->Protected_Aldehyde React_Phenol Reaction at Phenolic -OH Protected_Aldehyde->React_Phenol Modified_Molecule Modified Product React_Phenol->Modified_Molecule Deprotect_Aldehyde Deprotect Aldehyde Modified_Molecule->Deprotect_Aldehyde Final_Product Final Product Deprotect_Aldehyde->Final_Product

experimental procedure for O-alkylation of 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the O-alkylation of 2-bromo-6-hydroxybenzaldehyde, a versatile intermediate in the synthesis of various pharmaceutical and biologically active compounds. The protocol is based on the Williamson ether synthesis, a robust and widely used method for forming ethers. This document outlines the reaction conditions, necessary reagents, and purification methods. Additionally, it includes representative data and safety precautions to ensure the successful and safe execution of this chemical transformation.

Introduction

The O-alkylation of phenolic compounds is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of chemical entities with significant applications in medicinal chemistry and materials science. This compound is a valuable building block due to its multiple functional groups that allow for diverse chemical modifications. The ether derivatives of this compound are precursors to more complex molecular architectures. The Williamson ether synthesis is a reliable method for this conversion, involving the reaction of a phenoxide with an alkyl halide. This application note details a specific protocol for the O-alkylation of this compound.

Chemical Reaction

The general scheme for the O-alkylation of this compound is depicted below:

O_Alkylation_Reaction reactant1 This compound arrow reactant1->arrow reactant2 + R-X reactant2->arrow base Base base->arrow solvent Solvent solvent->arrow product 2-Bromo-6-alkoxybenzaldehyde arrow->product

Caption: General reaction scheme for the O-alkylation of this compound.

Experimental Protocol

This protocol is adapted from a literature procedure for the O-methylation of this compound.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (e.g., 1.0 g, 5.0 mmol), anhydrous potassium carbonate (e.g., 2.1 g, 15.0 mmol), and anhydrous acetone (e.g., 25 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (e.g., methyl iodide, 1.1 mL, 17.5 mmol).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (depending on the reactivity of the alkyl halide) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary. The literature procedure for 2-bromo-6-methoxybenzaldehyde reported a crystalline product that was pure by ¹H NMR without further purification.[1]

Experimental Workflow

Experimental_Workflow arrow arrow start Start: Reagents & Glassware setup Reaction Setup: This compound, K₂CO₃, Acetone start->setup addition Add Alkyl Halide setup->addition reaction Stir/Reflux for 12-24h (Monitor by TLC) addition->reaction workup Work-up: Filter, Evaporate Acetone reaction->workup extraction Extraction with Diethyl Ether and Water Wash workup->extraction drying Dry with MgSO₄ and Concentrate extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification product Final Product: 2-Bromo-6-alkoxybenzaldehyde purification->product

Caption: Step-by-step experimental workflow for the O-alkylation.

Data Presentation

The following table summarizes hypothetical results for the O-alkylation of this compound with various alkylating agents, based on the literature precedent and general principles of the Williamson ether synthesis.

EntryAlkylating Agent (R-X)Reaction Time (h)Temperature (°C)Yield (%)
1Methyl Iodide2025>95[1]
2Ethyl Bromide2456 (reflux)85-95
3Benzyl Bromide1856 (reflux)90-98
4Allyl Bromide164088-96

Safety Precautions

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.

Chemical Hazards:

  • This compound: May be harmful if swallowed and can cause skin and eye irritation.[2]

  • Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide): These are reactive and potentially toxic compounds. They are lachrymators and should be handled in a well-ventilated fume hood.

  • Potassium Carbonate: Can cause skin and eye irritation.

  • Acetone and Diethyl Ether: Highly flammable solvents. Ensure there are no open flames or spark sources in the vicinity.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of Products

The synthesized 2-bromo-6-alkoxybenzaldehydes can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the alkoxy group and the disappearance of the phenolic proton.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic vibrational frequencies of the functional groups present in the molecule.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Inactive reagentsUse freshly opened or purified solvents and reagents. Ensure potassium carbonate is anhydrous.
Low reaction temperatureIncrease the reaction temperature, especially for less reactive alkyl halides like ethyl bromide.
Insufficient reaction timeMonitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Presence of starting material Incomplete reactionSee above.
Formation of side products Impure starting materialsPurify the starting materials before use.
Side reactionsC-alkylation can be a minor side product. Using a less polar solvent may favor O-alkylation.

Conclusion

The O-alkylation of this compound via the Williamson ether synthesis is an efficient and high-yielding method for the preparation of 2-bromo-6-alkoxybenzaldehydes. The provided protocol, using potassium carbonate as a base in acetone, offers a straightforward procedure with a simple work-up. This method is applicable to a range of alkyl halides, making it a valuable tool for the synthesis of diverse derivatives for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-6-hydroxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-6-hydroxybenzaldehyde via recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is a white to light yellow crystalline solid.[1] It has a melting point in the range of 50-52 °C.[2]

Q2: What are the most common solvents for the recrystallization of this compound?

Methanol and ethanol are commonly cited as effective solvents for the recrystallization of structurally similar bromo-hydroxybenzaldehydes due to their good dissolving power at elevated temperatures and lower solubility at room temperature.[3] Mixed solvent systems, such as ethanol/water or ethyl acetate/heptane, can also be employed to optimize crystal yield and purity.[3] this compound is soluble in organic solvents like ethanol and ether, and slightly soluble in methanol and DMSO, with low solubility in water.[1]

Q3: What are the likely impurities in crude this compound?

Common impurities may include unreacted starting materials from the synthesis, such as salicylaldehyde if that is the precursor.[1] Byproducts from the bromination reaction, including poly-brominated species, can also be present. If a Reimer-Tiemann synthesis is used, polymeric materials can be a significant impurity.[3]

Q4: My purified product has a low yield. What are the possible reasons?

Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: This will cause a significant portion of the product to remain dissolved in the mother liquor even after cooling.[3]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.[3]

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.[3]

  • Washing with a solvent at room temperature: The wash solvent should be ice-cold to minimize the dissolution of the purified crystals.[3]

Q5: The crude material has "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is highly impure.[3] To address this, you can try reheating the solution and adding more solvent, or allowing for very slow cooling.[3]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventQualitative Solubility at Room TemperatureSuitability for Recrystallization
MethanolSlightly Soluble[4][5]Good, often used for similar compounds.[3]
EthanolSoluble[1]Good, may require a co-solvent for optimal yield.
WaterLow Solubility[1]Poor as a single solvent, but can be used as an anti-solvent.
Diethyl EtherSoluble[1]Generally not ideal for recrystallization due to its low boiling point and high volatility.
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4][5]Not ideal due to its high boiling point, making it difficult to remove from the crystals.
Heptane/HexaneInsoluble/Sparingly SolubleGood as an anti-solvent in a mixed solvent system.[3]
Ethyl AcetateSolubleMay be too soluble at room temperature for high recovery without an anti-solvent.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol is adapted from a procedure for the structurally similar 4-Bromo-2-hydroxybenzaldehyde and should be optimized for your specific crude material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in the Recrystallization of this compound

IssuePotential Cause(s)Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution is supersaturated.- Reheat the solution to evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Colored Impurities in Crystals - The crude material contains colored byproducts.- The solvent is not appropriate for rejecting colored impurities.- Perform a hot filtration with activated charcoal to adsorb the colored impurities.- Try a different recrystallization solvent or a mixed solvent system.[3]
Oily Precipitate ("Oiling Out") - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Reheat the solution and add more solvent.- Use a lower boiling point solvent if possible.- Allow for very slow cooling.[3]
Low Purity of Final Product - Inefficient removal of impurities.- Co-precipitation of impurities with the product.- Ensure slow crystal growth by gradual cooling.- Consider a second recrystallization step.- If impurities are acidic or basic, a purification via imine salt formation and subsequent hydrolysis might be effective.[3]

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve hot_filtration Hot Filtration dissolve->hot_filtration cool Cool Solution hot_filtration->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes ts_no_crystals Troubleshoot: - Reduce solvent volume - Scratch flask - Add seed crystal crystals_form->ts_no_crystals No collect_crystals Collect & Wash Crystals oiling_out->collect_crystals No ts_oiling_out Troubleshoot: - Reheat & add more solvent - Use different solvent - Slow cooling oiling_out->ts_oiling_out Yes check_purity Check Purity & Yield collect_crystals->check_purity end_ok Pure Product check_purity->end_ok Acceptable end_low_yield Low Yield check_purity->end_low_yield Low Yield end_impure Impure Product check_purity->end_impure Impure ts_low_yield Troubleshoot: - Concentrate mother liquor - Ensure complete cooling - Use ice-cold wash solvent end_low_yield->ts_low_yield ts_impure Troubleshoot: - Re-recrystallize - Use charcoal - Slower cooling end_impure->ts_impure ts_no_crystals->cool Retry ts_oiling_out->cool Retry ts_low_yield->start Retry ts_impure->start Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Yield for 2-Bromo-6-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-6-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The main synthetic route for this compound is the electrophilic aromatic substitution of salicylaldehyde (2-hydroxybenzaldehyde) with bromine. A known method involves reacting salicylaldehyde with bromine in a suitable solvent, often in the presence of a base like sodium hydroxide, at room temperature.[1][2] Another less common method involves the reaction of p-hydroxyanisole with phosphorus tribromide followed by acid hydrolysis.[1]

Q2: What are the common side products when synthesizing this compound from salicylaldehyde?

A2: The bromination of salicylaldehyde can lead to the formation of several side products, including:

  • Positional Isomers: Other monobrominated isomers such as 4-bromo-2-hydroxybenzaldehyde and potentially dibrominated products can form. The hydroxyl and aldehyde groups direct the electrophilic substitution to different positions on the aromatic ring.

  • Dibrominated Products: If the reaction conditions are too harsh or an excess of bromine is used, dibromination of the aromatic ring can occur, leading to the formation of products like 3,5-dibromo-2-hydroxybenzaldehyde.

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be achieved through standard laboratory techniques:

  • Recrystallization: This is an effective method for purifying the solid product. A suitable solvent system should be chosen based on the differential solubility of the desired product and impurities.

  • Column Chromatography: For separating isomers with similar polarities, flash column chromatography using a silica gel stationary phase is effective. A non-polar eluent system, such as petroleum ether or a hexane/ethyl acetate gradient, is often employed for separating isomers of bromo-hydroxybenzaldehydes.[3]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can be a powerful tool.

Troubleshooting Guides

Guide 1: Low Yield in Bromination of Salicylaldehyde
Symptom Possible Cause Suggested Solution
Low to no product formation Inactive or impure starting materials.Use freshly purified salicylaldehyde and high-purity bromine.
Incorrect reaction temperature.Carefully monitor and control the temperature. While room temperature is suggested, optimization may be required.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. The reaction time is noted to be relatively long.[1]
Significant amount of starting material remains Incomplete reaction.Increase the reaction time and monitor by TLC until the starting material is consumed. Ensure efficient stirring.
Insufficient brominating agent.Ensure the correct stoichiometry of bromine is used.
Formation of multiple products (isomers) Reaction conditions favor multiple bromination sites.Adjust the solvent system or temperature to improve regioselectivity. Consider using a milder brominating agent.
Formation of di-brominated byproducts Excess of bromine used.Use a stoichiometric amount of bromine and add it slowly to the reaction mixture.
Reaction conditions are too harsh.Consider lowering the reaction temperature or using a less activating solvent.
Guide 2: Impure Product After Synthesis
Symptom Impurity Purification Method
Multiple spots on TLC close to the product spot Positional Isomers (e.g., 4-bromo-2-hydroxybenzaldehyde)Flash Column Chromatography: Use a silica gel column with a suitable eluent system like a hexane/ethyl acetate gradient to separate isomers with different polarities.[3]
Fractional Recrystallization: This may be effective if the isomers have sufficiently different solubilities in a particular solvent system.
Higher Rf spot on TLC Di-brominated productRecrystallization: The di-brominated product is often less soluble and may crystallize out first from a suitable solvent.
Lower Rf spot on TLC Unreacted salicylaldehydeColumn Chromatography: Easily separated due to the polarity difference.
Base Wash: Washing the organic layer with a weak base solution can help remove the more acidic starting material.

Data Presentation

Table 1: Impact of Reaction Parameters on Bromination of Hydroxybenzaldehydes (Analogous Systems)

Parameter Effect on Yield and Selectivity Recommendations for this compound Synthesis
Temperature Lower temperatures can increase selectivity for monobromination and reduce side product formation. Higher temperatures may lead to di-bromination.[3]Start at room temperature as suggested in the literature and consider cooling to improve selectivity if isomer formation is high.
Solvent The choice of solvent can influence the reactivity and selectivity.A solvent should be chosen to allow for good solubility of the starting material and to manage the reaction temperature.
Rate of Bromine Addition Slow, dropwise addition of bromine helps to control the reaction temperature and minimize localized high concentrations of bromine, which can lead to over-bromination.[3]Add the bromine solution slowly with efficient stirring.
Stoichiometry of Bromine Using a slight excess of the limiting reagent (salicylaldehyde) or carefully controlling the stoichiometry of bromine to a 1:1 ratio is crucial to avoid di-bromination.Use a 1:1 molar ratio of salicylaldehyde to bromine.
Base The presence of a base like sodium hydroxide can activate the hydroxyl group, influencing the position of bromination.The use of sodium hydroxide is reported for the synthesis of this compound.[1]

Experimental Protocols

Protocol 1: General Procedure for the Bromination of Salicylaldehyde

Disclaimer: This is a generalized protocol based on the synthesis of related compounds and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylaldehyde in a suitable solvent.

  • Reagent Addition: In the dropping funnel, prepare a solution of an equimolar amount of bromine in the same solvent.

  • Reaction: Add the bromine solution dropwise to the salicylaldehyde solution at room temperature with vigorous stirring. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete, quench any remaining bromine with a solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Reaction Electrophilic Aromatic Substitution Salicylaldehyde->Reaction Bromine Bromine (Br2) Bromine->Reaction Solvent Solvent (e.g., in the presence of NaOH) Solvent->Reaction Product This compound Reaction->Product Desired Product Side_Products Side Products (e.g., 4-bromo isomer, dibrominated products) Reaction->Side_Products Potential

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield cluster_issues Potential Issues cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_mp Solutions for Multiple Products Start Low Yield Observed Check_TLC Analyze Crude Product by TLC Start->Check_TLC Unreacted_SM Significant Unreacted Starting Material Check_TLC->Unreacted_SM Yes Multiple_Spots Multiple Products (Isomers/Byproducts) Check_TLC->Multiple_Spots No Increase_Time Increase Reaction Time Unreacted_SM->Increase_Time Check_Stoichiometry Verify Stoichiometry Unreacted_SM->Check_Stoichiometry Optimize_Temp Optimize Temperature (e.g., lower temp) Multiple_Spots->Optimize_Temp Slow_Addition Slower Reagent Addition Multiple_Spots->Slow_Addition Purify Purify via Column Chromatography Multiple_Spots->Purify End Optimized Yield Increase_Time->End Check_Stoichiometry->End Purify->End

Caption: Troubleshooting workflow for low yield.

References

common impurities in 2-Bromo-6-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 2-Bromo-6-hydroxybenzaldehyde. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering instead a framework of chemical logic to anticipate and resolve common experimental challenges. Here, we dissect the causality behind impurity formation and equip you with self-validating protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and regioselective method for synthesizing this compound?

A1: While direct bromination of salicylaldehyde (2-hydroxybenzaldehyde) might seem intuitive, it is generally not recommended due to poor regioselectivity. The powerful ortho-, para-directing hydroxyl group and the meta-directing aldehyde group would lead to a mixture of 3-bromo- and 5-bromo-2-hydroxybenzaldehyde isomers, which are difficult to separate from the desired product.

The most authoritative and regioselective method is the ortho-formylation of 2-bromophenol .[1] This reaction, often a variation of the Duff or Reimer-Tiemann reaction, specifically introduces the formyl (-CHO) group at the position ortho to the hydroxyl group, yielding the target molecule with greater purity. A well-established method involves using magnesium dichloride and paraformaldehyde in the presence of a base like triethylamine.[1] This approach gives exclusively ortho-formylation with no bis-formylation observed.[1]

Q2: What are the primary impurities I should expect when using the ortho-formylation of 2-bromophenol method?

A2: Even in a highly selective reaction, several impurities can arise. It is critical to anticipate their presence for effective purification. The main impurities include:

  • Unreacted Starting Material: The most common impurity is the starting 2-bromophenol.[1] Its presence indicates an incomplete reaction.

  • Isomeric Byproduct (3-Bromo-4-hydroxybenzaldehyde): Although the reaction strongly favors ortho-formylation, a small amount of the para-formylated isomer can be produced.

  • 2-Methoxymethyl-bromophenol Derivatives: If the reaction is allowed to proceed for too long, these byproducts can form.[1]

Q3: How can I effectively detect and quantify these impurities during my experiment?

A3: A multi-pronged analytical approach is best for monitoring the reaction and assessing final purity.

  • Thin-Layer Chromatography (TLC): TLC is indispensable for real-time reaction monitoring. The starting material (2-bromophenol) is significantly less polar than the product and isomers. A developing system like hexane/ethyl acetate (e.g., 4:1 ratio) will show clear separation, allowing you to determine when the starting material has been consumed.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantifying the purity of the final product and detecting residual starting material or isomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is definitive for structural confirmation and can distinguish between the desired product and its isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.[1][2]

Troubleshooting Guide: Common Synthesis Issues

This guide addresses specific problems encountered during the synthesis of this compound via ortho-formylation.

Issue Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Presence of Moisture: The reaction is sensitive to water. Anhydrous reagents and solvents are critical.1. Ensure all glassware is oven-dried. Use anhydrous magnesium chloride and dry tetrahydrofuran (THF) or acetonitrile as the solvent.[1]
2. Impure Reagents: Low-quality paraformaldehyde or triethylamine can inhibit the reaction.2. Use high-purity, solid paraformaldehyde and freshly distilled triethylamine.[1]
3. Incorrect Reaction Temperature: The reaction typically requires heating to reflux to proceed efficiently.[1]3. Maintain a gentle reflux at the appropriate temperature for your solvent (e.g., ~75°C for THF).[1] Monitor the internal temperature closely.
Final Product Contaminated with 2-Bromophenol 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature.1. Monitor the reaction by TLC until the 2-bromophenol spot disappears or is minimized. Consider extending the reflux time if necessary.
2. Inefficient Purification: The starting material is oily and can be difficult to separate from the solid product.2. Purification via recrystallization from hexane is effective for removing residual 2-bromophenol.[1] For higher purity, column chromatography may be required.
Presence of Isomeric Impurities 1. Lack of Complete Regioselectivity: While the reaction is highly ortho-selective, minor para-isomer formation is possible.1. Careful purification is key. The isomers often have slightly different polarities, allowing for separation by flash column chromatography on silica gel.
2. Misidentification of Product: It is crucial to confirm the product's identity, as different reaction conditions can favor different isomers.[2][3]2. Use 1H NMR and compare the spectrum to literature values to confirm you have synthesized the correct 2-bromo-6-hydroxy isomer and not another variant.

Visualizing the Synthesis and Potential Pitfalls

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.

Synthesis Pathway and Impurity Formation cluster_main Main Reaction cluster_impurities Common Impurities 2-Bromophenol 2-Bromophenol Product This compound 2-Bromophenol->Product ortho-Formylation (MgCl2, Paraformaldehyde, Et3N) Isomer Isomer (3-Bromo-4-hydroxybenzaldehyde) 2-Bromophenol->Isomer para-Formylation (Minor Pathway) Unreacted Unreacted 2-Bromophenol Product->Unreacted Incomplete Reaction

Caption: Primary synthesis route and sources of common impurities.

Troubleshooting Workflow: Low Product Yield start Low Yield Observed check_reagents Verify Reagent & Solvent Purity/ Anhydrous Conditions start->check_reagents check_temp Confirm Correct Reaction Temperature (Reflux) check_reagents->check_temp Yes remedy_reagents Use Dry Solvents & High-Purity Reagents check_reagents->remedy_reagents No check_time Monitor Reaction by TLC For Completion check_temp->check_time Yes remedy_temp Adjust Heating to Maintain Gentle Reflux check_temp->remedy_temp No remedy_time Increase Reaction Time Until SM is Consumed check_time->remedy_time No success Yield Improved check_time->success Yes remedy_reagents->check_temp remedy_temp->check_time remedy_time->success

Caption: Step-by-step diagnostic workflow for low yield issues.

Validated Experimental Protocols

Protocol 1: Synthesis via Ortho-Formylation of 2-Bromophenol

Adapted from Hansen, T. V.; Skattebøl, L. Org. Synth. 2005, 82, 64.[1]

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N), freshly distilled

  • 2-Bromophenol

Procedure:

  • Setup: Under an argon atmosphere, charge a dry three-necked round-bottom flask with anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe to the flask.

  • Base Addition: Add triethylamine (2.0 eq) dropwise to the stirred mixture.

  • Substrate Addition: Add 2-bromophenol (1.0 eq) dropwise. The mixture will become opaque.

  • Reaction: Heat the mixture to a gentle reflux (~75°C) for 2-4 hours. The reaction progress should be monitored by TLC to confirm the consumption of 2-bromophenol.

  • Workup: Cool the reaction to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel and wash successively with 1 N HCl and water.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product will be a pale yellow solid.[1]

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolution: Dissolve the crude solid product in a minimal amount of boiling hexane.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the pale yellow needles of pure this compound by vacuum filtration.[1]

  • Drying: Dry the crystals under vacuum. Purity should be assessed by melting point, HPLC, or NMR.

References

Technical Support Center: Preventing Di-bromination Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals minimize or eliminate di-bromination side reactions during chemical synthesis, thereby improving product yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting di-brominated products in my reaction?

A1: Di-bromination, or polybromination, often occurs when the substrate is highly activated towards electrophilic aromatic substitution. Functional groups like amines (-NH₂) and hydroxyls (-OH) are strong activators, making the aromatic ring highly nucleophilic.[1][2][3] This high reactivity can lead to multiple bromine substitutions, especially when using a highly reactive brominating agent like molecular bromine (Br₂).[4][5] The initial mono-brominated product can sometimes be even more reactive than the starting material, leading to a second substitution.

Q2: How can I achieve selective mono-bromination on a highly activated aromatic compound like an aniline or phenol?

A2: To control the reaction and favor mono-bromination on highly activated rings, you need to moderate the substrate's reactivity.[5] The most common strategies include:

  • Using a Milder Brominating Agent: Switching from molecular bromine (Br₂) to a less reactive source of electrophilic bromine, such as N-bromosuccinimide (NBS), is a primary strategy.[2][4]

  • Protecting the Activating Group: Temporarily converting the highly activating group into a less activating one can prevent over-bromination.[5] For example, an amino group can be acetylated to form an acetanilide, which is less activating.[3][5] This protecting group can be removed after the bromination step.[6][7][8]

Q3: Does reaction temperature affect the formation of di-brominated byproducts?

A3: Yes, temperature is a critical parameter.[9] Higher temperatures can increase reaction rates and often lead to a higher incidence of di- and poly-bromination.[10] Performing the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly improve selectivity for the mono-brominated product by controlling the reaction kinetics.[4][9][10]

Q4: What is the role of the solvent in controlling selectivity?

A4: The choice of solvent can influence the selectivity of bromination. Using a more polar solvent can sometimes help moderate the reactivity of the brominating agent.[4] Conversely, less polar solvents may enhance steric effects, which can be leveraged to achieve higher regioselectivity (e.g., favoring the para-isomer).[4] Solvents like dichloromethane, chloroform, or carbon tetrachloride are commonly used.[11][12]

Q5: Are there alternative brominating agents I can use besides Br₂ and NBS?

A5: Yes, several other reagents can offer improved selectivity or milder reaction conditions. These include:

  • Pyridinium hydrobromide perbromide (PHP) and phenyltrimethylammonium perbromide (PTAB) are sometimes useful alternatives for α-bromination of ketones.[2]

  • 2,4,4,6-Tetrabromocyclohexa-2,5-dienone has been reported for selective mono-bromination of aromatic amines with high yields.[5]

  • In situ generation of bromine from a bromide-bromate couple or combinations like potassium bromate and potassium bromide can provide better control over the bromine concentration.[5][13][14]

  • Tetrabutylammonium tribromide (TBATB) can be used in ruthenium-catalyzed meta-selective bromination.[15]

Troubleshooting Guide: Minimizing Di-bromo Impurities

This guide addresses the common issue of di-bromination and provides actionable solutions.

Potential Cause Recommended Solution
Highly Reactive Substrate For activated aromatic rings (e.g., phenols, anilines), protect the activating group to moderate its effect. For instance, convert an amine to an acetanilide.[3][5]
Highly Reactive Brominating Agent Use a milder brominating agent. Replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS) or another alternative reagent.[4][10][16]
Incorrect Stoichiometry Carefully control the molar ratio of the brominating agent to the substrate. Start with a 1:1 ratio or even a slight excess of the substrate.[9][10]
High Local Concentration of Reagent Add the brominating agent slowly or portion-wise to the reaction mixture. This prevents localized high concentrations that can lead to over-bromination.[4][9]
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C or below) to control the reaction rate and improve selectivity.[9][10][17]
Prolonged Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.[10]
Solvent Choice Experiment with different solvents. A change in solvent polarity can influence the reaction's selectivity.[4][9]
Lack of Regioselectivity For achieving specific isomers and preventing di-bromination, consider using a catalyst. Zeolites, for example, can sterically hinder the formation of certain isomers, favoring para-substitution.[4][10][11][18]

Data on Selective Bromination Strategies

The following tables summarize quantitative data from various studies on achieving selective mono-bromination.

Table 1: Effect of Brominating Agent on Selectivity

SubstrateBrominating AgentConditionsProduct Ratio (Mono:Di)Yield (Mono)Reference
PhenolBr₂ in H₂ORoom TempLow (forms 2,4,6-tribromophenol)-[5]
AnilineBr₂ in H₂ORoom TempLow (forms 2,4,6-tribromoaniline)-[5]
p-CresolNBS / p-TsOH (10 mol%)Methanol, rt, 25 minHigh (SM:mono:di = 0:96:4)91%[19]
Aniline2,4,4,6-Tetrabromocyclohexa-2,5-dienoneDichloromethane, rtHigh>90%[5]

Table 2: Influence of Reaction Conditions on p-Bromination of Toluene

CatalystSolventTemperatureSelectivity (para:ortho)Reference
Zeolite H-ZSM-5CCl₄Room Temp98:2[4]
FeCl₃NoneRoom Temp63:37[18]
Zinc Bromide on SilicaDichloromethaneRoom Temp95:5[11]

Experimental Protocols

Protocol 1: Selective Mono-bromination of an Aniline using a Protecting Group

This protocol details the acetylation of aniline to moderate its reactivity, followed by bromination and deprotection.

Step 1: Protection (Acetylation)

  • Dissolve aniline (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Add acetic anhydride (1.1 eq.) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Filter the solid product, wash with water, and dry.

Step 2: Bromination

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of molecular bromine (1.0 eq.) in acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction for 1-2 hours at room temperature.

  • Pour the mixture into water and collect the precipitated p-bromoacetanilide by filtration.

Step 3: Deprotection (Hydrolysis)

  • Reflux the p-bromoacetanilide in an aqueous solution of hydrochloric acid (e.g., 70% H₂SO₄ or conc. HCl) until TLC analysis indicates the disappearance of the starting material.

  • Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the p-bromoaniline.

  • Filter, wash with water, and dry the final product.

Protocol 2: Selective α-Monobromination of a Ketone using NBS

This protocol provides a method for the selective monobromination of a ketone at the α-position.[4]

  • Setup: Dissolve the ketone (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq.) to the flask.

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide floating on top.

  • Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude α-bromoketone, which can be further purified by chromatography or distillation.

Visualizations

G Workflow for Preventing Di-bromination cluster_0 Problem Identification cluster_1 Substrate Analysis cluster_2 Strategy Selection cluster_3 Outcome start Di-bromination Observed substrate_check Is the substrate highly activated? (e.g., phenol, aniline) start->substrate_check protect Use Protecting Group (e.g., Acetylation) substrate_check->protect Yes mild_reagent Use Milder Reagent (e.g., NBS) substrate_check->mild_reagent No conditions Optimize Conditions: - Lower Temperature - Slow Addition - Control Stoichiometry protect->conditions mild_reagent->conditions end_product Selective Mono-bromination conditions->end_product

Caption: Decision workflow for selecting a strategy to prevent di-bromination.

G Factors Influencing Bromination Selectivity center Bromination Reaction outcome1 Mono-bromination (Desired) center->outcome1 Controlled outcome2 Di-bromination (Side Reaction) center->outcome2 Uncontrolled sub Substrate Reactivity sub->center reagent Brominating Agent reagent->center temp Temperature temp->center solvent Solvent solvent->center catalyst Catalyst catalyst->center

Caption: Key factors that control the selectivity of bromination reactions.

G Experimental Workflow for Selective Bromination prep 1. Prepare Substrate Solution (Dissolve in appropriate solvent) cool 2. Cool Reaction Mixture (e.g., 0 °C Ice Bath) prep->cool add 3. Slow, Dropwise Addition of Brominating Agent cool->add monitor 4. Monitor Reaction (TLC / HPLC) add->monitor quench 5. Quench Reaction (e.g., Add Na₂S₂O₃ solution) monitor->quench Starting material consumed workup 6. Workup & Isolation (Extraction, Drying, Concentration) quench->workup purify 7. Purification (Chromatography / Recrystallization) workup->purify

Caption: A typical experimental workflow for achieving selective mono-bromination.

References

Technical Support Center: Purification of Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from product mixtures.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my reaction mixture?

A1: The selection of a purification method depends on the physical and chemical properties of your product and the impurities.[1] Consider the following:

  • For solid products with multigram quantities , recrystallization is often a good choice.[1]

  • For products expected in less than a gram , chromatography is generally the safest and most effective method.[1]

  • For liquid products on a multigram scale with a molecular weight under 350 amu , distillation is a suitable option, especially if the boiling points of the components are significantly different.[1]

  • If the boiling points of liquid components are close (less than 70°C apart) , fractional distillation is required.[2]

Q2: What are the primary methods for purifying organic compounds?

A2: The main purification techniques include distillation, crystallization, chromatography, and extraction.[2] Each method separates components based on differences in physical properties such as boiling point, solubility, and polarity.[2][3]

Q3: When should I use vacuum distillation?

A3: Vacuum distillation is used for compounds that have very high boiling points (over 150°C) or are temperature-sensitive and may decompose at their atmospheric boiling point.[4][5] By reducing the pressure, the boiling point of the substance is lowered.[4]

Q4: What is the difference between extraction and washing?

A4: In the context of a reaction work-up, extraction is the process of selectively moving your desired product from one liquid phase to another (e.g., from an aqueous phase to an organic phase). Washing, on the other hand, is the process of removing impurities from the liquid phase containing your product by rinsing it with an immiscible solvent in which the impurities are more soluble.

Troubleshooting Guides

Recrystallization

Q: My compound is not crystallizing from the solution. What should I do?

A: This is a common issue that can be caused by several factors:

  • Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form.[6] You can try to evaporate some of the solvent to concentrate the solution.[7]

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.[6][8]

  • Incorrect solvent: The chosen solvent may not be appropriate for your compound. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the boiling point of the solvent is higher than the melting point of the solute.[7][8] To resolve this, you can:

  • Reheat the solution to redissolve the oil and add a small amount of additional solvent to lower the saturation point.[6][8]

  • Allow the solution to cool more slowly.[6]

  • Try a different solvent with a lower boiling point.[10]

Q: The yield of my recrystallized product is very low. What went wrong?

A: A low yield can result from several issues:

  • Using too much solvent: This is the most common reason, as a significant amount of the product will remain dissolved in the mother liquor.[8]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.[7] To avoid this, use a slight excess of hot solvent and keep the filtration apparatus warm.[11]

  • Washing with room temperature solvent: The crystals should be washed with a minimal amount of ice-cold solvent to prevent the product from redissolving.[12]

Flash Column Chromatography

Q: I don't see my product coming off the column. Where could it be?

A: There are several possibilities if your product is not eluting as expected:

  • The compound may have decomposed on the silica gel. You can test the stability of your compound on a small amount of silica before running the column.[13]

  • The eluent may be too non-polar. If your compound is highly polar, it may be stuck at the top of the column. You can try gradually increasing the polarity of the mobile phase.[13]

  • The fractions may be too dilute to detect the compound. Try concentrating some of the fractions where you expect your compound to be and re-analyzing them by TLC.[13]

Q: My product is eluting with the starting material. How can I improve the separation?

A: Co-elution of compounds with similar polarities is a common challenge.

  • Optimize the solvent system: Use TLC to find a solvent system that provides a better separation between your product and the starting material. An ideal Rf value for the target compound is around 0.3.[14]

  • Use a finer mesh silica gel: This can improve the resolution of the separation.

  • Run a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.

Q: The column is running very slowly or is blocked. What should I do?

A: A slow or blocked column can be due to:

  • Improper packing: Air bubbles or channels in the silica gel can impede solvent flow. Ensure the column is packed uniformly.[15]

  • Fine particles clogging the frit: If your crude sample contains very fine solids, they can clog the bottom of the column.

  • Precipitation of the sample at the top of the column: If the sample is not fully soluble in the eluent, it can precipitate and block the column.[13]

Liquid-Liquid Extraction

Q: An emulsion has formed between the two layers, and they are not separating. What should I do?

A: Emulsion formation is a frequent problem in liquid-liquid extraction.[16] Here are some ways to address it:

  • Be patient: Sometimes, simply allowing the separatory funnel to stand for a while will allow the layers to separate.[17]

  • Add brine: Adding a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous layer.[16]

  • Gentle swirling: Instead of vigorous shaking, gently swirl the mixture to minimize emulsion formation.[16]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.[16]

Q: I'm not sure which layer is the aqueous and which is the organic layer. How can I tell?

A: A simple way to determine the identity of the layers is to add a few drops of water to the separatory funnel. The layer that the water drops mix with is the aqueous layer. Remember that the denser layer will be at the bottom, which is often, but not always, the aqueous layer.[18]

Q: I think I may have lost my product during the work-up. Where could it have gone?

A: It's possible that your product has partitioned into the wrong layer or has been lost in another step:

  • Check the aqueous layer: Your product may be more water-soluble than anticipated. Always save all layers until you have successfully isolated your product.[19]

  • Product volatility: If your product is volatile, it may have evaporated during solvent removal. Check the solvent collected in the rotary evaporator trap.[13]

  • Precipitation: Your product may have precipitated out of solution and been lost during a transfer or filtration step.[13]

Distillation

Q: The temperature is fluctuating during my distillation. What does this mean?

A: Temperature fluctuations can indicate several issues:

  • Uneven heating: Ensure the heating mantle is in good contact with the distillation flask and that the liquid is boiling smoothly.

  • Inconsistent vacuum (for vacuum distillation): Fluctuations in the vacuum pressure will cause the boiling point to change.[4] Check for leaks in your system.

  • A mixture of components is distilling: If the components have close boiling points, you may see a gradual increase in temperature rather than a stable plateau.

Q: My vacuum distillation is not reaching a low enough pressure. What are the common causes?

A: Leaks are the most common cause of a poor vacuum. Check all joints and connections for a tight seal. Ensure the vacuum pump is in good working order and the cold trap is functioning correctly to prevent volatile substances from entering the pump.

Comparison of Common Purification Techniques

The following table summarizes the key aspects of common purification techniques to aid in selecting the most appropriate method. Please note that these values are typical estimates and can vary significantly based on the specific compounds and experimental conditions.

Purification TechniquePrinciple of SeparationTypical ScaleTypical Recovery YieldPurity AchievableBest For
Recrystallization Difference in solubility at different temperatures>1 g[1]50-90%>99%Purifying solid compounds[9]
Flash Column Chromatography Differential partitioning between a mobile and stationary phase[20]1 mg - 10 g[14]70-95%>98%Separating complex mixtures or isomers[21]
Liquid-Liquid Extraction Differential solubility in two immiscible liquids[22]mg to kg>90%VariesInitial work-up to remove bulk impurities[23]
Simple Distillation Difference in boiling points (>25-50°C)[5]>5 g>90%>95%Separating liquids with very different boiling points[5]
Fractional Distillation Multiple vaporization-condensation cycles for liquids with close boiling points[2]>5 g60-90%>98%Separating liquids with similar boiling points[2]
Vacuum Distillation Distillation at reduced pressure to lower boiling points[4]>1 g70-95%>98%Purifying high-boiling or heat-sensitive liquids[4]

Detailed Experimental Protocols

Protocol 1: Recrystallization (Single Solvent)
  • Solvent Selection: Choose a solvent in which the compound of interest is highly soluble at high temperatures and poorly soluble at room temperature.[24]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[25]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[26]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time.[25] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[24]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[25]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[25]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives a good separation of the components in your mixture. The desired product should have an Rf value of approximately 0.3.[14]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing the solvent to drain.[27]

    • Tap the column gently to ensure even packing and remove air bubbles.

    • Add a protective layer of sand on top of the silica gel.[27]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a more volatile solvent).[27]

    • Carefully apply the sample to the top of the silica gel.

    • Allow the sample to absorb completely into the silica gel.[27]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with compressed air) to achieve a steady flow rate.[21]

    • Collect fractions in separate test tubes.[21]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Liquid-Liquid Extraction
  • Setup: Place a separatory funnel in a ring stand and ensure the stopcock is closed.[18]

  • Addition of Solutions: Pour the reaction mixture and the extraction solvent into the separatory funnel. The total volume should not exceed two-thirds of the funnel's capacity.[18]

  • Mixing: Stopper the funnel, invert it, and immediately vent it by opening the stopcock to release any pressure buildup.[18] Gently shake or swirl the funnel for a few minutes, venting frequently.[22]

  • Separation: Place the funnel back in the ring stand and remove the stopper. Allow the two immiscible layers to separate completely.[18]

  • Draining: Carefully open the stopcock to drain the bottom layer into a flask.[18]

  • Collection: Pour the top layer out from the top of the separatory funnel into a separate flask to avoid contamination.[18]

  • Drying (for organic layer): If you have collected the organic layer containing your product, add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water.[18]

  • Solvent Removal: Decant or filter the dried organic solution and remove the solvent, typically by rotary evaporation, to isolate the purified product.[18]

Visual Guides

PurificationWorkflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Initial Work-up) Start->Extraction Decision1 Is the product solid or liquid? Recrystallization Recrystallization Decision1->Recrystallization Solid Chromatography Column Chromatography Decision1->Chromatography Solid or Liquid (Small Scale) Distillation Distillation Decision1->Distillation Liquid SolidPath Solid LiquidPath Liquid PureProduct Pure Product Recrystallization->PureProduct Chromatography->PureProduct Distillation->PureProduct Extraction->Decision1

Caption: A general workflow for selecting a purification method.

TroubleshootingTree Start Purification Problem Occurred Technique Which technique? Start->Technique Recrystallization Recrystallization Technique->Recrystallization Chromatography Chromatography Technique->Chromatography Extraction Extraction Technique->Extraction Recryst_Issue What is the issue? Recrystallization->Recryst_Issue Chrom_Issue What is the issue? Chromatography->Chrom_Issue Extract_Issue What is the issue? Extraction->Extract_Issue NoCrystals No Crystals Recryst_Issue->NoCrystals No Crystals OilingOut Oiled Out Recryst_Issue->OilingOut Oiled Out LowYield_R Low Yield Recryst_Issue->LowYield_R Low Yield Solution_NoCrystals Too much solvent? Supersaturated? -> Evaporate solvent or add seed crystal. NoCrystals->Solution_NoCrystals Solution_OilingOut Solvent BP > Product MP? -> Reheat, add more solvent, cool slowly. OilingOut->Solution_OilingOut Solution_LowYield_R Too much solvent? Premature crystallization? -> Check mother liquor, use hot filtration. LowYield_R->Solution_LowYield_R NoProduct No Product Eluting Chrom_Issue->NoProduct No Product PoorSep Poor Separation Chrom_Issue->PoorSep Poor Separation Blocked Column Blocked Chrom_Issue->Blocked Blocked Solution_NoProduct Product stuck? Decomposed? -> Increase eluent polarity, check stability. NoProduct->Solution_NoProduct Solution_PoorSep Similar Rf values? -> Optimize solvent system, use gradient elution. PoorSep->Solution_PoorSep Solution_Blocked Improper packing? Sample precipitation? -> Repack column, ensure sample solubility. Blocked->Solution_Blocked Emulsion Emulsion Formed Extract_Issue->Emulsion Emulsion LostProduct Lost Product Extract_Issue->LostProduct Lost Product Solution_Emulsion -> Wait, add brine, swirl gently. Emulsion->Solution_Emulsion Solution_LostProduct Wrong layer? Volatile? -> Check all layers, check rotovap trap. LostProduct->Solution_LostProduct

Caption: A decision tree for troubleshooting common purification issues.

References

column chromatography conditions for purifying 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for the purification of 2-Bromo-6-hydroxybenzaldehyde by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial column chromatography conditions for purifying this compound?

For the purification of this compound, a normal-phase column chromatography setup is typically employed. The recommended starting conditions involve using silica gel as the stationary phase and a non-polar solvent system with a polar modifier as the mobile phase. A common choice is a gradient of ethyl acetate in hexane or petroleum ether. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: What are the key physical and chemical properties of this compound to consider during purification?

Understanding the properties of this compound is essential for a successful purification. The presence of both a hydroxyl group and an aldehyde group on the aromatic ring makes the molecule polar and slightly acidic. These characteristics can lead to interactions with the stationary phase.

Table 1: Physical Properties of this compound

PropertyValueCitations
Appearance White to light yellow crystalline solid[1]
Molecular Formula C₇H₅BrO₂[1][2]
Molecular Weight 201.02 g/mol [1][2]
Melting Point 50-52 °C[1][2]
Boiling Point 243.4 °C (Predicted)[1][2]
pKa 7.21 (Predicted)[1][2]
Solubility Soluble in ethanol and ether; slightly soluble in DMSO and methanol; low solubility in water.[1][2]

Q3: How should I prepare my crude sample for column chromatography?

Proper sample preparation is critical to achieving good separation. There are two primary methods for loading your sample onto the column:

  • Wet Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent, ideally the mobile phase or a solvent in which the compound is highly soluble but which is weak enough not to interfere with the initial separation (e.g., dichloromethane or ethyl acetate).[3] Then, carefully apply the solution to the top of the silica gel bed.[3]

  • Dry Loading: If your compound has poor solubility in the chosen mobile phase, dry loading is recommended.[3] Dissolve the crude product in a suitable solvent, add a small amount of silica gel (approximately 10-20 times the mass of the sample), and evaporate the solvent until a dry, free-flowing powder is obtained.[3] This powder can then be carefully added to the top of the column.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Q4: My compound is not moving off the baseline, even with a relatively polar solvent system. What should I do?

If your compound remains at the origin (Rf = 0) on a TLC plate or at the top of the column, the mobile phase is not polar enough to elute it.

  • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If you are already using a high concentration of ethyl acetate, consider adding a small amount of a more polar solvent like methanol. For very polar compounds, a solvent system containing dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol can be effective.[4]

  • Check for Acidity: The phenolic hydroxyl group can cause strong interactions with the acidic silica gel. Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help to suppress the ionization of the hydroxyl group and reduce its interaction with the stationary phase, thereby increasing its mobility.

Q5: My compound is streaking or tailing on the TLC plate and column. How can I resolve this?

Peak tailing is a common issue with phenolic compounds due to interactions between the hydroxyl group and the active silanol groups on the silica surface.[5]

  • Acidify the Mobile Phase: As mentioned above, adding a small amount of acetic acid to the eluent can minimize tailing by ensuring the analyte is in a single, non-ionized form.

  • Use a Less Acidic Stationary Phase: If tailing persists, consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[4]

  • Check for Overloading: Applying too much sample to the column can lead to band broadening and tailing.[5] Ensure your sample is loaded in a concentrated, narrow band.

Table 2: Recommended Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Application Notes
Hexane : Ethyl Acetate (9:1 to 7:3) Good starting point for TLC analysis. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired compound.
Petroleum Ether : Ethyl Acetate An alternative non-polar/polar solvent system, often used in flash chromatography.[6]
Dichloromethane : Methanol (99:1 to 95:5) For more polar impurities or if the compound has low mobility in Hexane/EtOAc.
Hexane : Ethyl Acetate + 0.5% Acetic Acid The addition of acetic acid can improve peak shape and reduce tailing for phenolic compounds.

Q6: I am observing poor separation between this compound and an impurity. How can I improve the resolution?

Poor resolution can result from an inappropriate solvent system or improper column packing.

  • Optimize the Mobile Phase: Test a variety of solvent systems with different polarities and selectivities. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the elution order and improve separation.

  • Use a Slower Elution Rate: Reducing the flow rate of the mobile phase can allow for better equilibration between the stationary and mobile phases, often leading to improved resolution.

  • Ensure a Well-Packed Column: Voids or channels in the silica gel bed will lead to poor separation.[5] Pack the column carefully as a slurry to ensure a homogenous stationary phase.

Q7: It appears my product is decomposing on the column. What are my alternatives?

Aldehydes and phenolic compounds can sometimes be sensitive to the acidic nature of silica gel.[4]

  • Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[4]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[4] For more challenging separations, reverse-phase chromatography on a C18-functionalized silica gel might be a viable option.[7][8]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This is a general protocol and should be optimized based on TLC analysis of your specific crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a solvent like ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., start with 8:2 Hexane:Ethyl Acetate).

    • Visualize the spots under UV light.

    • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica to settle into a uniform bed, continuously tapping the column gently.

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 2-3 g of silica gel and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude material in the minimum volume of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to begin eluting the solvent through the column.

    • Collect the eluent in a series of test tubes or flasks (fractions).

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase as the column runs.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.

G cluster_start cluster_problems cluster_solutions1 cluster_solutions2 cluster_solutions3 cluster_solutions4 start Problem Observed During Column Chromatography prob1 Compound at Origin (Rf ≈ 0) start->prob1 prob2 Peak Tailing or Streaking start->prob2 prob3 Poor Separation of Spots start->prob3 prob4 Suspected Product Decomposition start->prob4 sol1a Increase % of Polar Solvent (e.g., EtOAc) prob1->sol1a sol2a Add 0.1-1% Acetic Acid to Mobile Phase prob2->sol2a sol2b Use Deactivated Silica or Alumina prob2->sol2b sol2c Reduce Sample Load prob2->sol2c sol3a Optimize Solvent System (TLC analysis) prob3->sol3a sol3b Decrease Flow Rate prob3->sol3b sol3c Repack Column Carefully prob3->sol3c sol4a Use Deactivated Silica (e.g., with Triethylamine) prob4->sol4a sol4b Switch to Neutral Alumina or Florisil prob4->sol4b sol4c Consider Reverse-Phase Chromatography (C18) prob4->sol4c sol1b Add a Stronger Polar Solvent (e.g., MeOH) sol1a->sol1b

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Temperature Control in Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for managing temperature control during bromination reactions.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in bromination reactions. Proper temperature management is crucial for ensuring reaction safety, selectivity, and yield.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in bromination reactions?

Temperature is a primary factor that dictates the safety, regioselectivity, and yield of many bromination reactions.[1] Many brominations are highly exothermic, and without proper temperature control, they can lead to runaway reactions, which are dangerous processes that accelerate out of control, causing a rapid increase in temperature and pressure.[2][3][4] Furthermore, temperature influences the reaction outcome by determining whether the kinetic or thermodynamic product is favored.[1]

Q2: What is the difference between kinetic and thermodynamic control in bromination, and how does temperature affect it?

At lower temperatures, reactions are typically under kinetic control, where the major product is the one that forms the fastest because there is not enough energy to overcome the activation barrier for the reverse reaction.[1] At higher temperatures, reactions can become reversible, leading to thermodynamic control, where the most stable product isomer is the dominant one.[1] Therefore, precise temperature control is essential for selectively obtaining the desired product.

Q3: My electrophilic aromatic bromination is producing a mixture of ortho and para isomers. How can I improve selectivity for the para product?

To enhance para-selectivity, it is generally recommended to perform the reaction at the lowest effective temperature.[1] For some electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary to achieve high selectivity.[1] For instance, the bromination of catechol with N-bromosuccinimide (NBS) at -30°C yields 100% of the 4-brominated product, whereas conducting the reaction at room temperature results in a mixture of isomers.[1]

Q4: What are the most common methods for cooling a bromination reaction?

The choice of cooling method depends on the target temperature and the scale of the reaction. Common methods include:

  • Ice/Water Bath: For maintaining temperatures around 0°C.[2][5]

  • Ice/Salt Bath: Can achieve temperatures between -10°C and -20°C.

  • Dry Ice/Acetone Bath: Used for temperatures around -78°C.[1]

  • Cryocoolers/Chillers: Offer precise and automated temperature control for larger scale or longer reactions.

It is crucial that the cooling bath has sufficient capacity to dissipate the heat generated by the reaction.[2]

Q5: How can I accurately monitor the internal temperature of my reaction?

A thermometer or thermocouple should be placed directly in the reaction vessel, not in the cooling bath, to get a true reading of the internal temperature.[2] Continuous monitoring is essential, especially during the addition of the brominating agent, to detect any unexpected exotherms promptly.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during bromination experiments.

Issue 1: The reaction is too vigorous and difficult to control (Runaway Reaction).

Possible Causes:

  • Rapid Addition of Brominating Agent: Adding reagents like molecular bromine (Br₂) too quickly can cause a sudden, intense release of heat.[2]

  • Inadequate Cooling: The cooling system cannot remove heat as fast as it is being generated.[2]

  • High Reactant Concentration: Overly concentrated solutions can lead to extremely fast reaction rates and significant heat generation.[2]

Recommended Solutions:

  • Slow Reagent Addition: Add the brominating agent slowly and dropwise using an addition funnel.[5][6] For precise control, a syringe pump can be used.[7]

  • Pre-Cooling: Ensure the reaction mixture is pre-cooled to the target temperature before beginning the addition of the brominating agent.[2]

  • Dilution: Use a more dilute solution to slow down the reaction rate and reduce the heat output per unit volume.[2]

  • Efficient Stirring: Ensure vigorous and efficient stirring to promote heat transfer to the walls of the flask and maintain a uniform temperature throughout the mixture.[1][2]

Issue 2: Low yield or no conversion of starting material.

Possible Causes:

  • Reaction Temperature is Too Low: The reaction may not have sufficient activation energy to proceed at a reasonable rate.[5][8]

  • Insufficient Reaction Time: The reaction may simply need more time to reach completion at the chosen temperature.[5]

  • Decomposition of Brominating Agent: Reagents like NBS can decompose if not stored properly at low temperatures.[1]

Recommended Solutions:

  • Gradual Temperature Increase: After the initial controlled addition at a low temperature, you can cautiously and gradually increase the temperature to drive the reaction to completion.[7] Monitor progress closely by TLC or LC-MS.[7]

  • Extend Reaction Time: Allow the reaction to stir for a longer period.[5]

  • Use Fresh Reagents: Ensure that your brominating agents are fresh and have been stored correctly.[5]

Issue 3: Poor selectivity (Formation of multiple products).

Possible Causes:

  • Reaction Temperature is Too High: Higher temperatures can lead to the formation of undesired isomers (thermodynamic products) or poly-brominated species.[1][5]

  • Excess Brominating Agent: Using too much of the brominating agent can lead to di- or poly-bromination.[5]

  • Reaction Conditions Favor Polyhalogenation: For α-bromination of ketones, basic conditions can lead to polyhalogenation due to the increased acidity of the remaining α-hydrogens.[5]

Recommended Solutions:

  • Lower the Reaction Temperature: Conducting the reaction at a significantly lower temperature (e.g., 0°C, -30°C, or even -78°C) often enhances selectivity for the kinetic product.[1][7][9]

  • Stoichiometric Control: Use a stoichiometric amount or only a slight excess (e.g., 1.0-1.1 equivalents) of the brominating agent.[5][7]

  • Control pH: For α-bromination, acid-catalyzed conditions generally favor monohalogenation because the introduction of a bromine atom slows down subsequent enol formation.[5]

Data Presentation

Table 1: Effect of Temperature on Selectivity in Bromonitromethane Synthesis

EntryTemperature (°C)StirringProduct Ratio (Bromo:Dibromo)Notes
1-6 to 0Mechanical>10:1Optimal temperature range for high selectivity.[9]
2-10 to -15MechanicalLowerFreezing of the mixture can occur, leading to poor stirring and increased dibrominated product.[9]

Data adapted from a study on the optimization of bromonitromethane preparation.[9]

Table 2: Effect of Temperature and Solvent on α-Bromination of Acetophenone with NBS

EntrySolventTemperature (°C)Conversion (%)Selectivity (Mono:Di)
1CH₃CN8065Mixture
2Et₂OReflux40Mixture
3THFReflux55Mixture
4n-hexaneReflux30Mixture
5Dichloromethane8095Monobromo only
6Dichloromethane6080Monobromo only
7Dichloromethane10085Monobromo only

Data adapted from a study on α-bromination using NBS with microwave irradiation.[10] Dichloromethane at 80°C provided the best results.[10]

Visualizations

TroubleshootingWorkflow start Problem: Poor Reaction Outcome issue Identify Primary Issue start->issue runaway Runaway Reaction / Uncontrolled Exotherm issue->runaway Control low_yield Low Yield / No Conversion issue->low_yield Conversion poor_selectivity Poor Selectivity / Isomer Mixture issue->poor_selectivity Purity sol_runaway1 Decrease Addition Rate runaway->sol_runaway1 sol_runaway2 Improve Cooling Efficiency runaway->sol_runaway2 sol_runaway3 Dilute Reaction Mixture runaway->sol_runaway3 cause_ly Is Temperature Too Low? low_yield->cause_ly cause_ps Is Temperature Too High? poor_selectivity->cause_ps sol_ly1 Gradually Increase Temperature cause_ly->sol_ly1 Yes sol_ly2 Extend Reaction Time cause_ly->sol_ly2 No sol_ps1 Lower Reaction Temperature (e.g., 0°C to -78°C) cause_ps->sol_ps1 Yes sol_ps2 Check Stoichiometry cause_ps->sol_ps2 No

Caption: Troubleshooting workflow for common bromination issues.

KineticVsThermodynamic cluster_conditions Reaction Conditions LowTemp Low Temperature (Kinetic Control) KineticProduct Kinetic Product (Fastest Forming) LowTemp->KineticProduct HighTemp High Temperature (Thermodynamic Control) ThermoProduct Thermodynamic Product (Most Stable) HighTemp->ThermoProduct Reactants Reactants (Substrate + Brominating Agent) Reactants->KineticProduct Lower Ea Reactants->ThermoProduct Higher Ea KineticProduct->ThermoProduct Reversible at high temp

Caption: Kinetic vs. Thermodynamic pathways in bromination.

Experimental Protocols

Protocol 1: Regiospecific Bromination of Catechol[1]

This protocol describes the synthesis of 4-bromobenzene-1,2-diol with high selectivity, demonstrating the use of low temperature to control the reaction outcome.

Materials:

  • Catechol

  • N-bromosuccinimide (NBS)

  • Fluoroboric acid (HBF₄)

  • Acetonitrile

Procedure:

  • Dissolve catechol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).[1]

  • Slowly add N-bromosuccinimide and fluoroboric acid to the cooled, stirring solution.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature overnight.

  • Upon completion (monitored by TLC), quench the reaction and proceed with a standard aqueous workup and purification to obtain 4-bromobenzene-1,2-diol.[1]

Protocol 2: α-Bromination of Acetophenone Derivatives[5]

This protocol is based on a method for the α-bromination of acetophenones where temperature control is used to manage the reaction rate and prevent side reactions.

Materials:

  • Substituted Acetophenone

  • Pyridine hydrobromide perbromide

  • Acetic acid

Procedure:

  • Dissolve the substituted acetophenone in acetic acid in a round-bottom flask.

  • Add pyridine hydrobromide perbromide to the solution.

  • Cool the reaction mixture in an ice bath during the addition of the brominating agent to control the initial exotherm.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to promote precipitation.[2]

  • Proceed with workup, which typically involves pouring the mixture into water, collecting the precipitated product by filtration, and purifying by recrystallization or column chromatography.[1]

References

avoiding polymerization during reactions with phenolic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenolic aldehydes. The information aims to help users avoid unwanted polymerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of polymerization during reactions with phenolic aldehydes?

A1: Polymerization of phenolic aldehydes is primarily caused by two main pathways:

  • Base-Catalyzed Aldol-type Condensation: In the presence of a base, the phenolic hydroxyl group can be deprotonated, increasing the electron density of the aromatic ring. This enhances the nucleophilicity of the ring, which can then attack the aldehyde group of another molecule, leading to a chain reaction. This is particularly prevalent under basic conditions and at elevated temperatures.

  • Radical Polymerization: The presence of radical initiators, which can be introduced through impurities or generated by heat or light, can lead to the polymerization of phenolic aldehydes. Phenolic compounds themselves can act as radical scavengers, but under certain conditions, they can also participate in radical chain reactions.

Q2: How does temperature affect the stability of phenolic aldehydes?

A2: Higher temperatures generally decrease the stability of phenolic aldehydes and increase the rate of unwanted polymerization. Thermal energy can provide the activation energy needed for polymerization reactions to occur. Studies on vanillin, a common phenolic aldehyde, show that its stability decreases with prolonged heating, and decomposition is observed at elevated temperatures. For instance, while vanillin is relatively stable in water up to 250°C for short periods, prolonged heating can lead to degradation.[1][2] The rate of phenol-formaldehyde resin formation, a process analogous to the polymerization of phenolic aldehydes, is also known to increase with temperature.

Q3: What is the role of pH in the polymerization of phenolic aldehydes?

A3: The pH of the reaction medium plays a critical role in the stability of phenolic aldehydes.

  • Alkaline conditions (high pH) significantly promote polymerization. The deprotonation of the phenolic hydroxyl group under basic conditions makes the aromatic ring more electron-rich and thus more susceptible to electrophilic attack, which can initiate polymerization. The rate of base-catalyzed phenol-formaldehyde resin formation reaches a maximum around pH 10.[3]

  • Acidic conditions (low pH) can also catalyze polymerization, though often to a lesser extent and through a different mechanism than base-catalyzed polymerization. In acidic media, the aldehyde group can be protonated, making it more electrophilic and susceptible to nucleophilic attack by the phenolic ring of another molecule.

Q4: What are some common inhibitors used to prevent the polymerization of phenolic aldehydes?

A4: Polymerization inhibitors are compounds that can be added in small quantities to prevent or slow down unwanted polymerization. For phenolic aldehydes, common inhibitors include:

  • Radical Scavengers: These compounds interrupt the chain reaction of radical polymerization. Examples include butylated hydroxytoluene (BHT) and hydroquinone.[4][5][6][7] These inhibitors work by reacting with and neutralizing free radicals.

  • Oxygen: In some cases, the presence of oxygen can inhibit radical polymerization. However, its effect can be complex and depends on the specific reaction conditions.

Q5: How can I protect the phenolic hydroxyl group to prevent polymerization?

A5: Protecting the phenolic hydroxyl group is a highly effective strategy to prevent polymerization. This involves converting the hydroxyl group into a less reactive functional group that is stable under the desired reaction conditions and can be easily removed later. Common protecting groups for phenols include:

  • Ethers: Methyl, benzyl, or silyl ethers are commonly used.

  • Esters: Acetates can be used, but they are more labile than ethers.

  • Acetals: These can be used to protect diols.

The choice of protecting group depends on the specific reaction conditions you plan to use.

Troubleshooting Guides

Issue 1: Polymerization observed during a base-catalyzed reaction (e.g., Williamson Ether Synthesis).
Symptom Potential Cause Troubleshooting Solution
Reaction mixture becomes viscous, cloudy, or forms a solid precipitate.High Temperature: Elevated temperatures accelerate the rate of base-catalyzed polymerization.Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider a longer reaction time.
High Concentration of Base: A high concentration of base increases the concentration of the reactive phenoxide ion, promoting polymerization.Use the minimum effective concentration of the base. Consider using a weaker base if compatible with the desired reaction.
Prolonged Reaction Time: Even at moderate temperatures, long reaction times can lead to the accumulation of polymeric byproducts.Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Unprotected Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group is the primary culprit in base-catalyzed polymerization.Protect the phenolic hydroxyl group as an ether (e.g., methyl or benzyl ether) before performing the base-catalyzed reaction.
Issue 2: Low yield and formation of dark, tarry substances in a reaction sensitive to radicals.
Symptom Potential Cause Troubleshooting Solution
The reaction mixture darkens significantly and a tar-like substance forms.Presence of Radical Initiators: Impurities in reagents or solvents, or exposure to light or high heat, can generate radical initiators.Use purified, degassed solvents and high-purity reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Absence of a Radical Inhibitor: Without an inhibitor, any generated radicals can initiate a polymerization chain reaction.Add a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene) or hydroquinone, to the reaction mixture.
Issue 3: Failed Grignard or Wittig reaction with a phenolic aldehyde.
Symptom Potential Cause Troubleshooting Solution
No reaction or very low yield of the desired product.Quenching of the Organometallic Reagent: The acidic proton of the phenolic hydroxyl group will be rapidly deprotonated by the highly basic Grignard or Wittig reagent, consuming the reagent and preventing it from reacting with the aldehyde.Protect the phenolic hydroxyl group before introducing the organometallic reagent. Common protecting groups include silyl ethers (e.g., TBDMS) which are stable to these reagents.
Low Reactivity of the Aldehyde: In the case of a Wittig reaction, if a strong base is used, the phenolic aldehyde can be deprotonated, making the aldehyde group less electrophilic and less reactive towards the ylide.Consider a two-step process where the phenolic hydroxyl group is protected first. Alternatively, for some Wittig reactions, adding the ylide slowly to a mixture of the aldehyde and base can sometimes improve yields.[8]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the stability of phenolic aldehydes and the conditions that influence their polymerization.

Table 1: Effect of Temperature on Vanillin Stability

Temperature (°C)ConditionsObservationReference
40Dry crystalline vanillin, atmospheric pressureOnset of enhanced disappearance (sublimation)[3]
100 - 250Vanillin in water, heated for 60 minStable with 93-98% recovery[1][2]
130 - 150Alkaline oxidation of lignin to produce vanillinHigher temperatures increase the reaction rate[9]

Table 2: Influence of pH on Phenolic Aldehyde Reactions

pH RangeReaction/ConditionObservationReference
~10Base-catalyzed phenol-formaldehyde reactionMaximum reaction rate observed[3]
8Biovanillin production from ferulic acidMaximum vanillin production observed in one study[10]
9Biovanillin production from ferulic acidMaximum bio-vanillin yield in another optimized study[10]
AcidicWittig reaction with 3-hydroxybenzaldehydeDeprotonation of the phenol can lead to a less reactive aldehyde[8]

Experimental Protocols

Protocol 1: O-Methylation of p-Hydroxybenzaldehyde using Dimethyl Sulfate

This protocol describes the methylation of the phenolic hydroxyl group, a common strategy to prevent base-catalyzed polymerization in subsequent reaction steps.

Materials:

  • p-Hydroxybenzaldehyde

  • Dimethyl sulfate

  • Sodium carbonate

  • Water

  • Benzene (or another suitable extraction solvent)

Procedure:

  • Combine 20 g (0.164 mol) of p-hydroxybenzaldehyde, 29.0 g (0.230 mol) of dimethyl sulfate, and 22.0 g (0.20 mol) of sodium carbonate in a reaction flask.

  • Heat the mixture to 75-80°C with stirring for 2 hours.

  • Over the last hour of heating, add a total of 12 ml of water in small portions.

  • After the reaction is complete, cool the mixture and add water to dissolve the inorganic salts.

  • Acidify the aqueous solution.

  • Extract the product with benzene.

  • Wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure to obtain p-methoxybenzaldehyde.[11]

Protocol 2: Oxidation of Vanillin to Vanillic Acid

This protocol illustrates a reaction where the aldehyde functionality is transformed while avoiding polymerization of the starting material.

Materials:

  • Vanillin

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • In a conical vial, dissolve 170 mg of AgNO₃ in 1 ml of deionized water.

  • In a separate vial, dissolve vanillin in an aqueous NaOH solution.

  • Add the silver nitrate solution to the vanillin solution. A metallic silver deposit will form.

  • After the reaction is complete, transfer the yellow solution to an Erlenmeyer flask.

  • Wash the remaining solid in the reaction vial with deionized water and combine the washings with the yellow solution.

  • Add 6 M HCl dropwise to the solution until the pH is acidic, which will cause the vanillic acid to precipitate.

  • Cool the mixture in an ice-water bath to complete the precipitation.

  • Collect the solid product by vacuum filtration.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation phenolic_aldehyde Phenolic Aldehyde phenoxide Phenoxide Ion phenolic_aldehyde->phenoxide + Base - H₂O base Base (e.g., OH⁻) intermediate Dimeric Intermediate phenoxide->intermediate + Phenolic Aldehyde phenoxide2 Another Phenoxide Ion polymer Growing Polymer Chain intermediate->polymer + More Monomer polymer->polymer

Caption: Base-catalyzed polymerization of a phenolic aldehyde.

Troubleshooting_Workflow start Polymerization Observed q1 Is the reaction base-catalyzed? start->q1 a1_yes Lower Temp Reduce [Base] Protect -OH q1->a1_yes Yes q2 Is the reaction sensitive to radicals? q1->q2 No end Problem Resolved a1_yes->end a2_yes Use Inert Atmosphere Add Radical Inhibitor Protect from Light q2->a2_yes Yes q3 Is it a Grignard or Wittig reaction? q2->q3 No a2_yes->end a3_yes Protect -OH group (e.g., as silyl ether) q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting decision tree for polymerization.

Experimental_Workflow start Start: Phenolic Aldehyde protect Protect Phenolic -OH (e.g., O-methylation) start->protect reaction Perform Desired Reaction (e.g., Williamson Ether Synthesis, Grignard, Wittig) protect->reaction deprotect Deprotect Phenolic -OH (if necessary) reaction->deprotect end Final Product deprotect->end

Caption: General workflow for reactions with phenolic aldehydes.

References

Technical Support Center: Navigating the Stability of 2-Bromo-6-hydroxybenzaldehyde in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for 2-Bromo-6-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this versatile reagent under various experimental conditions. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format to ensure the integrity and success of your reactions.

Core Concepts: Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its unique substitution pattern which allows for the construction of complex molecular architectures. However, the interplay between the hydroxyl, aldehyde, and bromo- functionalities gives rise to specific stability concerns, particularly under acidic and basic conditions. Understanding these potential pitfalls is the first step toward successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stability and Reactions in Basic Conditions

Question 1: I'm observing unexpected byproducts and low yield when using a strong base with this compound. What is happening to my compound?

Answer: Under strongly basic conditions, this compound is susceptible to a self-redox reaction known as the Cannizzaro reaction .[1][2][3] This is because it lacks α-hydrogens, making it unable to undergo typical aldol-type condensations.[2] In the presence of a strong base (e.g., concentrated NaOH or KOH), two molecules of the aldehyde will disproportionate. One molecule is reduced to form 2-bromo-6-hydroxybenzyl alcohol, while the other is oxidized to 2-bromo-6-hydroxybenzoic acid.[1][3] This 1:1 conversion to alcohol and carboxylic acid significantly reduces the yield of your desired product.

Additionally, direct oxidation of the aldehyde to the corresponding carboxylic acid can occur, especially in the presence of air (oxygen). Phenolic aldehydes, in general, are known to undergo condensation and over-oxidation to carboxylic acids in alkaline media.

Troubleshooting Unwanted Reactions in Basic Media:

  • Choice of Base: If your desired reaction requires a base, consider using a milder, non-hydroxide base. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient to deprotonate the phenolic hydroxyl group without initiating the Cannizzaro reaction.[4] The use of catalytic amounts of a milder base is also a viable strategy.[4]

  • Temperature Control: The rate of the Cannizzaro reaction is temperature-dependent. Running your reaction at lower temperatures can help to minimize this side reaction.

  • Reaction Time: Monitor your reaction closely. Prolonged reaction times in strong base will favor the formation of Cannizzaro products.

  • Inert Atmosphere: To prevent oxidation, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).

dot

Cannizzaro_Reaction cluster_reactants Reactants 2-Bromo-6-hydroxybenzaldehyde_1 This compound Products Disproportionation Products 2-Bromo-6-hydroxybenzaldehyde_2 This compound Strong_Base Strong Base (e.g., NaOH, KOH) Strong_Base->Products Catalyzes Alcohol 2-Bromo-6-hydroxybenzyl alcohol (Reduction Product) Products->Alcohol Carboxylic_Acid 2-Bromo-6-hydroxybenzoic acid (Oxidation Product) Products->Carboxylic_Acid

Figure 1: The Cannizzaro reaction pathway for this compound under strong basic conditions.

Question 2: How can I purify my desired product if the Cannizzaro reaction has occurred?

Answer: If the Cannizzaro reaction has occurred, you will have a mixture of your starting material (if the reaction was incomplete), the desired product, 2-bromo-6-hydroxybenzyl alcohol, and 2-bromo-6-hydroxybenzoic acid. Separation can be achieved by leveraging the different chemical properties of these compounds.

Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic 2-bromo-6-hydroxybenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • The neutral alcohol and any remaining aldehyde will stay in the organic layer.

    • To recover the carboxylic acid, acidify the aqueous layer with dilute HCl and extract with fresh ethyl acetate.

  • Chromatography:

    • After the initial acid-base extraction, the organic layer containing the alcohol and aldehyde can be further purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective for separating these components.

Section 2: Stability and Reactions in Acidic Conditions

Question 3: My reaction in an alcohol-based solvent under acidic conditions is not proceeding as expected. What could be the issue?

Answer: In the presence of an acid catalyst and an alcohol solvent, aldehydes like this compound will reversibly form hemiacetals and subsequently acetals .[5][6][7][8] This is a common method for protecting the aldehyde functional group.[6] The formation of the acetal "caps" the reactive aldehyde, preventing it from participating in your intended reaction.

The reaction is an equilibrium process.[7] To favor acetal formation, water is typically removed. Conversely, to regenerate the aldehyde, the acetal is treated with aqueous acid.[6]

Troubleshooting Acetal Formation:

  • Solvent Choice: If acetal formation is undesirable, avoid using alcohol-based solvents when running reactions under acidic conditions. Alternative solvents like THF, dioxane, or dichloromethane could be suitable.

  • Water Content: The presence of water will shift the equilibrium away from acetal formation. However, the compatibility of water with your other reagents must be considered.

  • Protecting Group Strategy: If the aldehyde is interfering with a desired transformation elsewhere in the molecule, you can intentionally form the acetal as a protecting group. After the other reaction steps are complete, the aldehyde can be regenerated by hydrolysis with aqueous acid. Common diols like ethylene glycol are often used to form stable, cyclic acetals.[5][8]

Acetal_Formation Aldehyde This compound Hemiacetal Hemiacetal Aldehyde->Hemiacetal + Alcohol Alcohol Alcohol (R-OH) Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) Acid_Catalyst->Hemiacetal Catalyzes Acetal Acetal Acid_Catalyst->Acetal Catalyzes Hemiacetal->Aldehyde + H₂O (hydrolysis) Hemiacetal->Acetal + Alcohol Acetal->Hemiacetal + H₂O (hydrolysis) Water Water (H₂O)

References

Technical Support Center: Scaling Up 2-Bromo-6-hydroxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis and scale-up of 2-Bromo-6-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common laboratory synthesis of this compound is through the electrophilic bromination of salicylaldehyde (2-hydroxybenzaldehyde).[1] In this method, salicylaldehyde is reacted with bromine in the presence of a base like sodium hydroxide.[1] An alternative, though less common, route involves the reaction of p-hydroxyanisole with phosphorus tribromide, followed by acid hydrolysis.[1]

Q2: What are the main challenges when scaling up the production of this compound?

A2: Scaling up the production of this compound presents several challenges:

  • Exothermic Reaction Control: The bromination of phenols is highly exothermic.[2] Managing the heat generated is critical on a larger scale to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition: The controlled addition of bromine is crucial. A rapid addition can lead to localized high concentrations, promoting side reactions such as di-bromination.[3]

  • Byproduct Formation: Undesired isomers and di-brominated compounds are common byproducts that can complicate purification and reduce the yield of the desired product.[4]

  • Purification: On a larger scale, purification by column chromatography can be impractical. Developing an efficient crystallization process is key to achieving high purity.

  • Material Handling: Handling bromine, which is corrosive and toxic, requires special precautions and equipment, especially at an industrial scale.

Q3: How can I improve the yield and selectivity of the bromination reaction?

A3: To improve the yield and selectivity, consider the following:

  • Temperature Control: Maintain a low and consistent temperature during the bromine addition to minimize side reactions.

  • Slow Bromine Addition: Add the bromine solution dropwise with efficient stirring to ensure good mixing and prevent localized overheating.

  • Solvent Choice: The use of non-polar solvents can sometimes help to control the reactivity of bromine and improve selectivity.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) can accelerate the reaction rate, potentially allowing for milder reaction conditions and improved yields.[5][6][7][8][9]

Q4: What are the typical impurities found in crude this compound?

A4: Typical impurities include:

  • Unreacted salicylaldehyde.

  • 4-Bromo-2-hydroxybenzaldehyde (isomer).

  • 2,4-Dibromo-6-hydroxybenzaldehyde (di-brominated byproduct).

  • Polymeric or tar-like substances formed under harsh reaction conditions.[10]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a dry, cool, and well-ventilated place.[1] It is advisable to store it under an inert atmosphere, such as nitrogen, at temperatures between 2°C and 8°C.[11][12] Avoid contact with oxidizing agents, acids, and bases.[1]

Troubleshooting Guides

Issue 1: Low Yield
Possible Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and consider extending the reaction time until the starting material is consumed.[4]
Suboptimal Temperature Maintain a consistent and low temperature during bromine addition. A deviation can lead to the formation of undesired byproducts, thus lowering the yield of the target compound.[4]
Loss of Product During Workup Optimize the pH during extraction to ensure the product is in the organic phase. Perform multiple extractions to maximize recovery. When isolating by precipitation, ensure the mixture is sufficiently cooled to minimize the solubility of the product in the mother liquor.[4]
Side Reactions The formation of di-brominated byproducts consumes the starting material and bromine. To minimize this, ensure slow and controlled addition of bromine and maintain a low reaction temperature.[4]
Issue 2: Product is Impure (Presence of Byproducts)
Possible Cause Troubleshooting Action
Formation of Di-brominated Byproducts Use a slight excess of salicylaldehyde or carefully control the stoichiometry of bromine to be at or slightly below one equivalent.[4]
Formation of Isomeric Byproducts The hydroxyl and aldehyde groups direct the bromination to different positions. While the ortho-position to the hydroxyl group is favored, isomer formation can occur. Lowering the reaction temperature may improve regioselectivity.
Presence of Dark, Tarry Substance This may be due to polymerization or decomposition, which can be caused by localized overheating or harsh acidic/basic conditions during workup.[10] Ensure efficient stirring and temperature control.
Inefficient Purification For lab-scale, column chromatography using silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) can be effective.[13] For larger scales, developing a robust recrystallization protocol is crucial. Experiment with different solvent systems to find one that effectively separates the desired product from impurities.

Data Presentation

Table 1: Comparison of Synthesis Routes for Brominated Hydroxybenzaldehydes (Analogous Systems)

Parameter Direct Bromination Demethylation
Starting Material 3-Hydroxybenzaldehyde2-Bromo-5-methoxybenzaldehyde
Key Reagent Bromine (Br₂)Boron Tribromide (BBr₃)
Typical Yield ~63%[14]~90.9%[14]
Reaction Conditions 35-40°C in Dichloromethane[14]0°C to 25°C in Dichloromethane[14]
Key Challenges Regioselectivity, Over-bromination, Handling of Bromine[14]Handling of BBr₃, Anhydrous Conditions, Boron Impurity Removal[14]
Purification Method Precipitation and Washing[14]Extraction and Flash Column Chromatography (lab scale)[14]

Note: Data is for the synthesis of the related isomer, 2-Bromo-5-hydroxybenzaldehyde, and is intended to be illustrative of the general challenges and outcomes of these synthetic strategies.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Direct Bromination of Salicylaldehyde (Adapted from analogous procedures)

Materials:

  • Salicylaldehyde

  • Sodium hydroxide

  • Liquid bromine

  • Hydrochloric acid

  • Dichloromethane (or another suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve salicylaldehyde in the chosen organic solvent.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred salicylaldehyde solution, maintaining the temperature below 5°C. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess bromine.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Dissolve Salicylaldehyde in Solvent B Cool to 0-5°C A->B C Slowly Add Bromine Solution B->C D Stir at Room Temperature & Monitor by TLC C->D E Quench with Sodium Thiosulfate D->E F Extract with Organic Solvent E->F G Wash with Water, Bicarbonate, and Brine F->G H Dry and Concentrate G->H I Crude this compound H->I J Recrystallization or Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product q1 Check Reaction Completion by TLC start->q1 q2 Analyze Crude Product for Byproducts (e.g., NMR, GC-MS) q1->q2 Complete s1 Increase Reaction Time / Ensure Efficient Stirring q1->s1 Incomplete s2 Improve Temperature Control During Bromine Addition q2->s2 Byproducts Present s3 Optimize Bromine Stoichiometry q2->s3 Byproducts Present s4 Develop a More Effective Recrystallization Protocol q2->s4 Byproducts Present s5 Consider Using a Phase-Transfer Catalyst q2->s5 Byproducts Present

Caption: Troubleshooting workflow for low yield or impure product.

References

Technical Support Center: Monitoring Reaction Progress of Benzaldehyde Derivatives Using TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving benzaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a reaction involving benzaldehyde derivatives?

A1: TLC is a rapid, cost-effective, and simple chromatographic technique used to qualitatively monitor the progress of a chemical reaction.[1][2] It allows researchers to visualize the consumption of the starting material (e.g., a benzaldehyde derivative) and the formation of the product over time. By comparing the spots of the reaction mixture with the starting material, one can determine if the reaction is proceeding, complete, or if any side products are being formed.[2]

Q2: How do I select an appropriate solvent system (mobile phase) for my benzaldehyde derivative reaction?

Q3: My benzaldehyde derivative is not visible on the TLC plate. How can I visualize it?

A3: Many organic compounds, including benzaldehyde derivatives, are not colored and therefore not visible to the naked eye on a TLC plate.[1] The most common visualization method is using a UV lamp, as compounds with aromatic rings like benzaldehyde will absorb UV light and appear as dark spots on a fluorescent background.[1][5] If your compound is not UV-active, or for better visualization, you can use a chemical stain. Specific stains for aldehydes and ketones include 2,4-dinitrophenylhydrazine (DNP), which reacts to form yellow-to-orange spots.[1][6] General stains like potassium permanganate (KMnO4) or p-anisaldehyde can also be used, as they react with many functional groups.[5]

Q4: What is a "co-spot" and why is it important in reaction monitoring?

A4: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[2] This is a critical control to help unambiguously identify the spots in the reaction mixture lane. If the reaction is incomplete, the co-spot will show two distinct spots corresponding to the starting material and the product. If the reaction is complete, the spot corresponding to the starting material will be absent in the reaction mixture lane, and the co-spot will appear as a single spot corresponding to the product.[7]

Troubleshooting Guide

This guide addresses common issues encountered when using TLC to monitor reactions of benzaldehyde derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Streaking or Smearing of Spots - The sample is too concentrated.- The solvent system is too polar.- The compound is unstable on the silica gel.- The reaction is in a high-boiling solvent (e.g., DMF, DMSO).[7]- Dilute the sample before spotting.- Decrease the polarity of the solvent system (e.g., increase the proportion of hexane).- Run a 2D TLC to check for decomposition.[7] If unstable, consider using a different stationary phase like alumina.- After spotting, place the TLC plate under high vacuum for a few minutes to remove the high-boiling solvent before developing.[7]
Spots Remain at the Baseline (Low Rf) - The solvent system is not polar enough.- Increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).[1]
Spots Run to the Solvent Front (High Rf) - The solvent system is too polar.- Decrease the polarity of the solvent system (e.g., increase the proportion of the non-polar component like hexane).[4]
No Spots are Visible After Development - The sample is too dilute.- The compound is not UV-active and no stain was used.- The compound has evaporated from the plate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2]- Use an appropriate chemical stain. For aldehydes, 2,4-dinitrophenylhydrazine (DNP) is a good option.[1][6]- Visualize the plate immediately after development and drying.
Reactant and Product Spots are Overlapping (Poor Resolution) - The solvent system is not optimal.- The spots are too large.- Experiment with different solvent systems, trying solvents from different classes.[4][7]- Apply the sample in very small, concentrated spots.[1]
Unexpected Spots Appear - The reaction has produced side products.- The starting material is impure.- Contamination from handling or glassware.- This may indicate the formation of impurities.[2]- Run a TLC of the starting material to check its purity.[2]- Ensure clean glassware and proper handling of the TLC plate.[8]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor and cover the chamber.[3]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark starting points for the starting material (SM), the reaction mixture (RM), and a co-spot (CO).[9]

  • Spot the TLC Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of your starting benzaldehyde derivative onto the "SM" mark.[1]

    • Withdraw a small aliquot of the reaction mixture and spot it onto the "RM" mark.[2]

    • For the "CO" mark, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[2]

    • Ensure the spots are small and concentrated by applying the sample carefully and allowing the solvent to evaporate completely.[1]

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[9] Close the chamber and allow the solvent to ascend the plate by capillary action.[1]

  • Visualize and Analyze:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[9]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.[5]

    • If necessary, use an appropriate chemical stain for visualization.

    • Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[1]

    • Compare the spots in the "RM" lane to the "SM" lane to assess the reaction's progress.

Protocol 2: Visualization with 2,4-Dinitrophenylhydrazine (DNP) Stain

This stain is specific for aldehydes and ketones.

  • Prepare the Staining Solution: Dissolve 0.4 g of 2,4-dinitrophenylhydrazine in 100 mL of 2N hydrochloric acid, then add 1 mL of ethanol.[6]

  • Develop and Dry the TLC Plate: Follow steps 1-4 of the general protocol. Ensure the plate is completely dry.

  • Apply the Stain: Dip the dried TLC plate into the DNP solution or spray the plate evenly with the solution in a fume hood.

  • Visualize: Aldehyde and ketone compounds will appear as yellow to red-orange spots, often immediately at room temperature.[1][6]

Data Presentation

Table 1: Example Solvent Systems for TLC of Benzaldehyde Derivatives

Starting Material/ReactionMobile Phase (v/v)Typical Rf of BenzaldehydeTypical Rf of ProductReference
Benzaldehyde / Benzyl AlcoholPentane:Diethyl Ether (7:3)0.64Lower than 0.64[1]
Reduction of Benzaldehyde DerivativesHexane:Ethyl Acetate (3:1)N/AN/A[10][11]
Nitration of BenzaldehydeHexane:Dichloromethane (1:1)N/AN/A[9]
General Aldehydes/KetonesEthyl Acetate:Hexane (1:8 to 1:12)N/AN/A[12][13]

Note: Rf values are highly dependent on the specific experimental conditions (e.g., stationary phase, temperature, chamber saturation) and should be determined experimentally.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Spot TLC Plate develop Develop Plate prep_plate->develop dry Dry Plate develop->dry visualize Visualize (UV/Stain) dry->visualize analyze Analyze & Record Results visualize->analyze end End analyze->end start Start start->prep_chamber

Caption: Experimental workflow for monitoring reaction progress using TLC.

TLC_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Observed streaking Streaking/ Smearing start->streaking Spots are not defined no_sep Poor or No Separation start->no_sep Spots are overlapping or at ends no_spots No Spots Visible start->no_spots Plate is blank sol_dilute Dilute Sample streaking->sol_dilute sol_solvent Change Solvent System streaking->sol_solvent no_sep->sol_solvent sol_stain Use Stain no_spots->sol_stain sol_conc Concentrate Sample no_spots->sol_conc

Caption: Troubleshooting common issues in TLC analysis.

References

Technical Support Center: Safe Quenching of Bromine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching reactions involving elemental bromine (Br₂).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quenching excess bromine?

A1: The most common methods involve using reducing agents that convert elemental bromine (Br₂), which is reddish-brown, into colorless and water-soluble bromide salts (Br⁻).[1][2] Commonly used quenching agents include:

  • Sodium Thiosulfate (Na₂S₂O₃): A widely used and effective quenching agent that reacts with bromine to form sodium bromide and sodium tetrathionate.[1]

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also effective reducing agents for converting bromine to bromide.[1][3]

  • Sodium Sulfite (Na₂SO₃): Another suitable reducing agent for neutralizing bromine.[1][4]

  • Sodium Hydroxide (NaOH): Reacts with bromine to form sodium bromide and sodium hypobromite.[1][5]

  • Unsaturated Hydrocarbons (e.g., Cyclohexene): Alkenes can consume excess bromine through an addition reaction.[1]

  • Ketones (e.g., Acetone): In the presence of an acid or base catalyst, acetone can be brominated, thereby quenching excess bromine.[1]

Q2: How do I choose the right quenching agent for my reaction?

A2: The selection of an appropriate quenching agent depends on several factors:[1]

  • Reaction pH: If your reaction is acidic, using sodium thiosulfate may lead to the formation of elemental sulfur as a solid precipitate.[2][6] In such cases, sodium bisulfite or sodium sulfite are preferable alternatives.[2]

  • Product Stability: Ensure your desired product is stable under the quenching conditions. For instance, if your product is sensitive to base, avoid using a strong base like sodium hydroxide.[1]

  • Work-up Procedure: Aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite are easily removed by washing with water.[2] If you use an organic quenching agent like cyclohexene, the resulting dibrominated product will remain in the organic layer and may require removal by chromatography or distillation.[1][2]

Q3: What are the primary safety concerns when quenching bromine?

A3: Bromine is a highly toxic, corrosive, and volatile substance.[2] The quenching process itself can be exothermic.[1][3] Therefore, it is crucial to:

  • Handle bromine in a well-ventilated fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Add the quenching agent slowly and in portions, especially with a large excess of bromine.[1]

  • Consider cooling the reaction mixture in an ice bath during the quenching process.[1][6]

Q4: What is the visual indicator of a complete quench?

A4: The most apparent sign of a complete quench is a color change. Elemental bromine has a distinct reddish-brown color, which will disappear as it is reduced to colorless bromide ions. The reaction mixture should turn from reddish-brown or yellow to colorless or pale yellow upon completion.[6]

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Quenching is violently exothermic and difficult to control. 1. The concentration of the quenching agent is too high.2. The quenching agent is being added too quickly.3. The reaction mixture was not sufficiently cooled.1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).2. Add the quenching agent dropwise or in small portions.3. Cool the reaction mixture in an ice bath before and during the quench.
The color of bromine does not disappear after adding a significant excess of quenching agent. 1. The quenching agent solution may have degraded.2. Poor mixing between the aqueous quenching solution and the organic reaction mixture.1. Prepare a fresh solution of the quenching agent.2. Vigorously stir the biphasic mixture to ensure efficient mass transfer.
Formation of a solid precipitate (sulfur) during quenching. Sodium thiosulfate can decompose under acidic conditions to form elemental sulfur.[2]1. Adjust pH: Neutralize or slightly basify the reaction mixture with a base like sodium bicarbonate before or during the addition of sodium thiosulfate.[2]2. Use an alternative quencher: Sodium bisulfite or sodium sulfite are less likely to form sulfur under acidic conditions.[2]
Formation of an emulsion during work-up. High concentration of salts or vigorous shaking.1. Add brine (saturated NaCl solution) to break up the emulsion.2. Allow the mixture to stand for a longer period.3. Filter the entire mixture through a pad of celite.

Quantitative Data for Common Quenching Agents

Quenching AgentTypical ConcentrationKey Considerations
Sodium Thiosulfate (Na₂S₂O₃) 10% (w/v) aqueous solution[1] or saturated aqueous solution[7]Can form elemental sulfur under acidic conditions.[2]
Sodium Bisulfite (NaHSO₃) Saturated aqueous solution[1]A good alternative to sodium thiosulfate for acidic reactions.[2]
Sodium Metabisulfite (Na₂S₂O₅) 1.32 M aqueous solution[3]The quenching reaction can be exothermic.[3]
Sodium Sulfite (Na₂SO₃) Aqueous solutionLess likely to form sulfur precipitates in acidic media compared to thiosulfate.[2] Two equivalents of Na₂SO₃ per equivalent of bromine may be sufficient.[8]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate
  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]

  • Quenching Procedure: a. Cool the reaction mixture to room temperature or in an ice bath if the reaction was performed at elevated temperatures.[1] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[2] c. Continue adding the solution until the red-brown color of bromine disappears and the solution becomes colorless.[1]

  • Work-up: a. If the reaction mixture is biphasic, separate the aqueous and organic layers.[1] b. Wash the organic layer with water and then with brine.[1] c. Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) and filter.[1] d. Remove the solvent under reduced pressure.[1]

Protocol 2: Quenching with Aqueous Sodium Bisulfite
  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[1]

  • Quenching Procedure: a. Cool the reaction mixture to room temperature.[1] b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[1] c. Continue the addition until the bromine color is discharged.[1]

  • Work-up: a. Separate the layers and wash the organic layer with water and brine.[1] b. Dry the organic layer over a suitable drying agent and filter.[1] c. Concentrate the organic layer in vacuo to isolate the product.[1]

Bromine Quenching Decision Workflow

G start Start: Excess Bromine Present check_pH Check Reaction pH start->check_pH use_thiosulfate Use Sodium Thiosulfate (Na2S2O3) check_pH->use_thiosulfate Neutral / Basic use_bisulfite Use Sodium Bisulfite (NaHSO3) or Sodium Sulfite (Na2SO3) check_pH->use_bisulfite Acidic check_product_stability Check Product Stability use_base Consider Sodium Hydroxide (NaOH) check_product_stability->use_base Product is Acid-Sensitive use_organic Consider Organic Quench (e.g., Cyclohexene) check_product_stability->use_organic Product is Base-Sensitive & Aqueous Work-up is Problematic workup Aqueous Work-up check_product_stability->workup Product is Stable use_thiosulfate->check_product_stability use_bisulfite->check_product_stability use_base->workup chromatography Requires Further Purification (e.g., Chromatography) use_organic->chromatography

Caption: Decision tree for selecting a bromine quenching agent.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 2-Bromo-6-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis. Below, we detail various spectroscopic and chromatographic techniques, presenting experimental data and protocols to aid in the identification, purity assessment, and quality control of this compound. While specific experimental data for this compound is not widely published, this guide leverages data from closely related isomers and the parent compound, salicylaldehyde, to provide a robust comparative framework.

Physicochemical Properties

A foundational aspect of characterization involves determining the fundamental physicochemical properties of a compound. These constants are crucial for identification and for predicting the compound's behavior in various analytical systems.

PropertyThis compound2-Bromo-5-hydroxybenzaldehyde (Isomer)Salicylaldehyde (Parent Compound)
Molecular Formula C₇H₅BrO₂C₇H₅BrO₂C₇H₆O₂
Molecular Weight 201.02 g/mol 201.02 g/mol 122.12 g/mol
Melting Point 50-52 °C[1]Not available-7 °C
Boiling Point 243.4 °C at 760 mmHg[1]Not available196-197 °C
Appearance Off-white crystalline powder[2]SolidColorless to pale yellow oily liquid

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is scarce in publicly available literature, a Certificate of Analysis confirms its identity has been verified by ¹H NMR.[2] For comparative purposes, the ¹H and ¹³C NMR data for the closely related isomer, 2-Bromo-5-hydroxybenzaldehyde, are presented below.[3]

Table 2: ¹H NMR Data for 2-Bromo-5-hydroxybenzaldehyde (300 MHz, CDCl₃/DMSO-d₆) [3]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.1Singlet (s)1H-Aldehyde proton (-CHO)
9.7Singlet (s)1H-Hydroxyl proton (-OH)
7.4Doublet (d)1H8.7Aromatic proton (CH-aryl)
7.2Doublet (d)1H3.0Aromatic proton (CH-aryl)
6.9Doublet of doublets (dd)1H8.7 and 3.0Aromatic proton (CH-aryl)

Table 3: ¹³C NMR Data for 2-Bromo-5-hydroxybenzaldehyde (75.5 MHz, CDCl₃/DMSO-d₆) [3]

Chemical Shift (δ) ppmAssignment
195.5Aldehyde carbon (C=O)
155.0Aromatic carbon (C-OH)
136.1Aromatic carbon (CH)
125.5Aromatic carbon (CH)
121.2Aromatic carbon (C-Br)
118.9Aromatic carbon (CH)
114.8Aromatic carbon (C-CHO)

Experimental Protocol: NMR Spectroscopy (Adapted for this compound) [3]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Referencing: Reference the chemical shifts to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C Spectrum transfer->acquire_13C process Process Data (FT, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process analyze Analyze Spectra (Peak Picking, Integration) process->analyze end End analyze->end FTIR_Workflow start Start prep Prepare KBr Pellet start->prep acquire Acquire FT-IR Spectrum prep->acquire process Process Spectrum (Baseline Correction) acquire->process analyze Analyze Peaks process->analyze end End analyze->end GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Separate by GC inject->separate detect Detect by MS separate->detect analyze Analyze Mass Spectrum (Molecular Ion, Fragmentation) detect->analyze end End analyze->end

References

A Comparative Guide to the Synthesis of Substituted Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Substituted hydroxybenzaldehydes are pivotal intermediates in the fields of pharmaceuticals, fragrances, and materials science. Their synthesis is a cornerstone of organic chemistry, with various established routes offering distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal route for their specific needs.

Key Synthesis Routes: An Overview

The formylation of phenols is the most direct approach to synthesizing hydroxybenzaldehydes. The choice of method often depends on the desired substitution pattern (ortho vs. para), the nature of the substituents on the phenol starting material, and considerations of yield, safety, and scalability. The three classical methods for this transformation are the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of a phenol by reacting it with chloroform in the presence of a strong base.[1][2] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[3] While it is a classic and widely taught method, it often suffers from moderate yields (20-60%) and the formation of para-isomers as byproducts.[1] Modifications using phase-transfer catalysts can improve yields.[1][4]

  • Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid, to typically introduce an aldehyde group at the ortho position of phenols.[5][6] The reaction is generally considered inefficient, with yields that can be low and variable.[7][8] However, it is favored for its milder conditions compared to some alternatives.[6]

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, which is an electrophilic iminium salt formed from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphoryl chloride, POCl₃).[9][10] This reagent then reacts with electron-rich aromatic compounds, such as phenols, to yield the corresponding aldehyde after hydrolysis.[11][12] This reaction is versatile and can be applied to a range of substrates, often providing good yields.[13]

Comparative Performance Data

The selection of a synthetic route is often dictated by quantitative metrics such as yield, purity, and reaction conditions. The following tables summarize experimental data for the synthesis of various substituted hydroxybenzaldehydes via different methods.

Table 1: Synthesis of 2,4-Dihydroxybenzaldehyde [13]

MetricReimer-Tiemann ReactionGattermann SynthesisVilsmeier-Haack Reaction
Starting Material ResorcinolResorcinolResorcinol
Key Reagents Chloroform, NaOH, β-cyclodextrinZinc cyanide, HCl gasDMF, POCl₃
Reported Yield 70.0%ModerateGood
Key Advantages Improved regioselectivity with additivesFoundational methodGood yields reported
Key Disadvantages Requires careful temperature controlUse of highly toxic cyanideVilsmeier reagent is moisture sensitive

Table 2: Synthesis of 4-Bromo-2-hydroxybenzaldehyde [4]

MetricImproved Reimer-Tiemann ReactionNovel Synthetic Route
Starting Material 4-Bromophenolm-Bromophenol
Key Reagents Chloroform, NaOH, Phase Transfer CatalystTriethylamine, Magnesium Chloride, Paraformaldehyde
Reported Yield >60%Not explicitly stated, but implies high efficiency
Product Purity Variable, requires extensive purification99%
Reaction Temp. 65-70°C30-90°C
Key Advantages Utilizes readily available starting materialSimple operation, mild conditions, high purity
Key Disadvantages Formation of byproductsRequires specific complex formation step

Table 3: Synthesis of p-Hydroxybenzaldehyde from Phenol (Vilsmeier-Haack) [14]

MetricExample 1Example 2Example 3
Key Reagents Toluene, DMF, SOCl₂Toluene, DMF, POCl₃Toluene, PCl₅, DMF
Reaction Temp. 60°C (Reaction), 83°C (Hydrolysis)110°C (Reaction), 0°C (Hydrolysis)85°C (Reaction), 40°C (Hydrolysis)
Reaction Time 80 min (Reaction), 100 min (Hydrolysis)30 min (Reaction), 100 min (Hydrolysis)180 min (Reaction), 65 min (Hydrolysis)
Reported Yield 90.2%91.5%89.7%

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in synthesis. Below are protocols for the key reactions discussed.

1. Reimer-Tiemann Reaction Protocol (for 2,4-Dihydroxybenzaldehyde) [13]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of resorcinol in aqueous sodium hydroxide.

  • Reagent Addition: Heat the solution and add chloroform dropwise with vigorous stirring.

  • Reaction: Reflux the reaction mixture for several hours.

  • Workup: After cooling, acidify the mixture to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like hot water to obtain pure 2,4-dihydroxybenzaldehyde.

2. Duff Reaction Protocol (for 3,5-Di-tert-butylsalicylaldehyde) [5]

  • Reaction Setup: In a suitable flask, dissolve 3,5-di-tert-butylphenol in an acidic medium like glacial acetic acid.

  • Reagent Addition: Add hexamethylenetetramine (HMTA) to the solution.

  • Reaction: Heat the mixture under reflux for several hours.

  • Workup: Cool the reaction mixture and hydrolyze the intermediate by adding dilute acid.

  • Purification: The product can often be isolated by steam distillation or recrystallization.

3. Vilsmeier-Haack Reaction Protocol (for 2,4-Dihydroxybenzaldehyde) [13]

  • Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, dissolve N,N-dimethylformamide (DMF) in a solvent like acetonitrile. Cool the solution in an ice bath and add phosphoryl chloride (POCl₃) dropwise to form the Vilsmeier reagent.

  • Formylation: Slowly add a solution of resorcinol in acetonitrile to the prepared Vilsmeier reagent, maintaining a low temperature (e.g., -15°C). Stir the mixture for several hours, then allow it to warm to room temperature.

  • Hydrolysis: Perform an aqueous workup to hydrolyze the iminium salt intermediate.

  • Isolation: Isolate the final 2,4-dihydroxybenzaldehyde product by filtration and purify by recrystallization.

Visualizing the Synthesis Pathways

Understanding the underlying mechanisms and workflows is crucial for optimizing reaction conditions and troubleshooting.

Reimer_Tiemann_Mechanism cluster_carbene Carbene Formation cluster_attack Electrophilic Attack & Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion CCl₃⁻ CHCl3->Carbanion - H₂O Base Base (OH⁻) Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene - Cl⁻ Phenoxide Phenoxide Ion Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde o-Hydroxybenzaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Reimer-Tiemann Reaction.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ Phenol Phenol Iminium_Intermediate Iminium Salt Intermediate Phenol->Iminium_Intermediate + Reagent Aldehyde Hydroxybenzaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

General_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Add Phenol & Solvent Setup->Reagents Formylation 3. Add Formylating Agent (e.g., Chloroform, HMTA, Vilsmeier Reagent) Reagents->Formylation Reaction 4. Heat / Reflux (Monitor Progress) Formylation->Reaction Workup 5. Quench & Hydrolyze (e.g., Acidification, Water) Reaction->Workup Isolation 6. Isolate Crude Product (Filtration / Extraction) Workup->Isolation Purification 7. Purify Product (Recrystallization / Chromatography) Isolation->Purification Analysis 8. Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for hydroxybenzaldehyde synthesis.

References

A Comparative Guide to the Reactivity of 2-Bromo-6-hydroxybenzaldehyde and 5-Bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two structurally isomeric compounds: 2-Bromo-6-hydroxybenzaldehyde and 5-Bromosalicylaldehyde (also known as 5-bromo-2-hydroxybenzaldehyde). Understanding the nuanced differences in their reactivity, dictated by the positioning of the bromo and hydroxyl substituents, is critical for their effective application in organic synthesis and drug discovery. This comparison is supported by a summary of their physical properties, detailed experimental protocols for representative reactions, and diagrams illustrating key chemical principles.

Introduction and Structural Overview

This compound and 5-Bromosalicylaldehyde are substituted salicylaldehydes, organic compounds that feature a hydroxyl group and an aldehyde group attached to a benzene ring, further substituted with a bromine atom.[1][2] Their utility as versatile intermediates is well-established, particularly in the synthesis of Schiff bases, heterocyclic compounds, and complex bioactive molecules for the pharmaceutical, fragrance, and dye industries.[3][4]

The key distinction lies in the substitution pattern on the aromatic ring:

  • This compound: The bromine atom is positioned ortho to the aldehyde group and meta to the hydroxyl group.

  • 5-Bromosalicylaldehyde: The bromine atom is positioned para to the hydroxyl group and meta to the aldehyde group.

This seemingly minor structural variance leads to significant differences in the electronic environment of the aromatic ring and the functional groups, thereby governing their chemical reactivity.

Electronic Effects and Reactivity Analysis

The reactivity of these isomers is governed by the interplay of electronic effects from the three substituents: the aldehyde (-CHO), the hydroxyl (-OH), and the bromo (-Br) groups.

  • Aldehyde Group (-CHO): Exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M), deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position.

  • Hydroxyl Group (-OH): A potent activating group that donates electron density to the ring via resonance (+M), which overrides its inductive withdrawal (-I). It directs electrophiles to the ortho and para positions.

  • Bromo Group (-Br): This halogen exhibits a dual nature. It deactivates the ring through its strong electron-withdrawing inductive effect (-I) but directs incoming electrophiles to the ortho and para positions due to its weaker electron-donating resonance effect (+M) via its lone pairs.

// Edges for 2B6H s2B6H:f0 -> e_cho [color="#EA4335", style=dashed, label="-I, -M"]; s2B6H:f2 -> e_br [color="#EA4335", style=dashed, label="-I > +M"]; s2B6H:f6 -> e_oh [color="#34A853", style=dashed, label="+M >> -I"];

// Edges for 5BS s5BS:f0 -> e_cho [color="#EA4335", style=dashed, label="-I, -M"]; s5BS:f2 -> e_oh [color="#34A853", style=dashed, label="+M >> -I"]; s5BS:f5 -> e_br [color="#EA4335", style=dashed, label="-I > +M"];

// Invisible edges for alignment s2B6H -> s5BS [style=invis]; } Caption: Electronic influence of substituents on the two isomers.

Comparative Reactivity

A. Electrophilic Aromatic Substitution:

The dominant activating group is the hydroxyl (-OH). Therefore, substitution is primarily directed to the positions ortho and para to it.

  • This compound: The -OH group at C6 directs to C5 (ortho) and C3 (para). The C5 position is sterically hindered by the adjacent bromine atom. The C3 position is the most likely site for electrophilic attack. The overall ring is significantly deactivated due to the combined electron-withdrawing effects of the ortho-bromo and ortho-aldehyde groups relative to the hydroxyl.

  • 5-Bromosalicylaldehyde: The -OH group at C2 directs to C6 (ortho), C4 (ortho), and C3/C5 (para). The C5 position is occupied by bromine. The C3 and C6 positions are the most activated and sterically accessible sites. Compared to its isomer, the ring of 5-bromosalicylaldehyde is more activated towards electrophilic substitution because the powerful activating -OH group and the deactivating -CHO and -Br groups are more dispersed.

B. Nucleophilic Addition to the Aldehyde Group:

The reactivity of the aldehyde group depends on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the ring increase this electrophilicity.

  • This compound: The aldehyde group is flanked by an electron-withdrawing bromine atom and an electron-donating hydroxyl group, both at ortho positions. The strong inductive withdrawal from the adjacent bromine significantly enhances the carbonyl's electrophilicity.

  • 5-Bromosalicylaldehyde: The aldehyde group has an ortho-hydroxyl group (donating) and a meta-bromo group (withdrawing). The electron-withdrawing effect from the bromine is less pronounced at the meta position compared to the ortho position in the other isomer.

C. Acidity of the Phenolic Hydroxyl Group:

The acidity of the phenol is enhanced by electron-withdrawing groups that stabilize the resulting phenoxide ion.

  • This compound: The hydroxyl group is flanked by an ortho-aldehyde and a meta-bromo group. Both are electron-withdrawing and will increase its acidity.

  • 5-Bromosalicylaldehyde: The hydroxyl group is flanked by an ortho-aldehyde and a para-bromo group. An electron-withdrawing group at the para position provides powerful stabilization of the phenoxide anion through resonance.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes key quantitative data for the two compounds.

PropertyThis compound5-Bromosalicylaldehyde
CAS Number 22532-61-2[5]1761-61-1
Molecular Formula C₇H₅BrO₂[5]C₇H₅BrO₂
Molecular Weight 201.02 g/mol [5]201.02 g/mol
Appearance Solid[6]White to light yellow crystalline solid[2]
Melting Point 50-52 °C[6]102-106 °C
Boiling Point 243.4 °C at 760 mmHg[6]Not specified
Solubility Low solubility in water; soluble in ethanol, ether[1]Sparingly soluble in water; soluble in most organic solvents[2][4]
¹H NMR Available[7][8]Available, characteristic peaks for aromatic, aldehyde, and hydroxyl protons[9]
IR Spectroscopy AvailableShows characteristic bands for C=O (aldehyde), O-H, and C-Br stretching[10]

Experimental Protocols

A common application for both aldehydes is the synthesis of Schiff bases, which are valuable ligands in coordination chemistry and intermediates for bioactive compounds.[11]

Protocol: General Synthesis of a Schiff Base

This protocol describes a generalized procedure for the condensation reaction between a substituted salicylaldehyde and a primary amine.

Materials:

  • Substituted Salicylaldehyde (this compound or 5-Bromosalicylaldehyde) (1 equivalent)

  • Primary Amine (e.g., aniline, p-toluidine) (1 equivalent)

  • Solvent (e.g., Ethanol or Methanol)

  • Catalyst (optional, a few drops of glacial acetic acid)

Procedure:

  • In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 eq) in the chosen alcohol solvent (e.g., 20 mL for a 10 mmol scale).

  • To this solution, add the primary amine (1.0 eq) dropwise while stirring.

  • (Optional) Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser to the flask and reflux the mixture for 2-4 hours. The formation of the Schiff base is often accompanied by a distinct color change.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified Schiff base product under vacuum.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, melting point).

schiff_base_workflow start Start: Dissolve Aldehyde in Ethanol add_amine Add Primary Amine (1 eq) + Acetic Acid (cat.) start->add_amine reflux Reflux Mixture (2-4 hours) add_amine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Precipitate Product monitor->cool Reaction Complete filter_wash Filter and Wash with Cold Ethanol cool->filter_wash dry Dry Product Under Vacuum filter_wash->dry end End: Characterize Purified Schiff Base dry->end

Applications in Research and Drug Development

Both isomers serve as crucial building blocks in the synthesis of more complex molecules.

  • This compound is a known intermediate in the synthesis of γ-secretase modulators, which are investigated for therapeutic applications.[12] Its reactivity allows for the construction of highly functionalized organic molecules.[13]

  • 5-Bromosalicylaldehyde is widely used as a starting material for a vast range of compounds.[3] It is frequently employed to synthesize Schiff base ligands for creating metal complexes with potential catalytic or antibacterial properties.[11][14] Furthermore, hydrazones derived from 5-bromosalicylaldehyde have shown significant bioactivity, including cytotoxic activity against cancer cell lines, making this isomer particularly valuable in medicinal chemistry and drug design.[15][16][17] The presence of the bromine atom in these derived molecules can greatly increase their bioactivity.[15]

Conclusion

While this compound and 5-Bromosalicylaldehyde are structurally similar, the placement of their functional groups imparts distinct chemical personalities.

  • 5-Bromosalicylaldehyde is generally more reactive towards electrophilic aromatic substitution and possesses a more acidic hydroxyl group . Its widespread use in the synthesis of Schiff bases and bioactive hydrazones highlights its utility in medicinal chemistry.[15][16]

  • This compound features a more electrophilic aldehyde group, making it potentially more susceptible to nucleophilic attack at the carbonyl carbon.

The choice between these two isomers is therefore highly dependent on the desired reaction. For ring functionalization via electrophilic attack or reactions leveraging phenol acidity, 5-Bromosalicylaldehyde would be the preferred substrate. Conversely, for reactions targeting the aldehyde group with a nucleophile, particularly where high electrophilicity is desired, this compound presents a compelling alternative. This guide provides the foundational knowledge for researchers to make an informed decision based on the specific synthetic challenge at hand.

References

A Comparative Computational Analysis of 2-Bromo-6-hydroxybenzaldehyde and Its Isomers for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Physicochemical and Basic Computational Properties

2-Bromo-6-hydroxybenzaldehyde is a solid, appearing as a light yellow crystalline substance at room temperature.[1] It is sparingly soluble in water but shows good solubility in common organic solvents.[1] A summary of its key physicochemical and computationally derived properties are presented in Table 1, alongside those of its isomers for comparative evaluation.

PropertyThis compound5-Bromo-2-hydroxybenzaldehyde4-Bromo-2-hydroxybenzaldehyde
Molecular Formula C₇H₅BrO₂C₇H₅BrO₂C₇H₅BrO₂
Molecular Weight ( g/mol ) 201.02[2][3]201.02201.02
CAS Number 22532-61-2[2][3]196081-71-722532-62-3
Melting Point (°C) 50-52130-135Not available
Boiling Point (°C) 243.4 at 760 mmHg286.7 at 760 mmHgNot available
TPSA (Ų) 37.3[2]37.337.3
LogP 1.9672[2]1.96721.9672
Hydrogen Bond Donors 1[2]11
Hydrogen Bond Acceptors 2[2]22

Table 1: Physicochemical and Basic Computational Properties of Brominated Hydroxybenzaldehyde Isomers.

In-depth Computational Analysis (Comparative)

Due to the lack of specific computational studies on this compound, this section presents a comparative analysis based on Density Functional Theory (DFT) calculations performed on its isomer, 5-Bromo-2-hydroxybenzaldehyde. These calculations provide valuable insights into the electronic structure and reactivity, which are expected to be broadly similar for the 2-bromo-6-hydroxy isomer due to the presence of the same functional groups.

The theoretical calculations for 5-Bromo-2-hydroxybenzaldehyde were performed using the Gaussian 09 software package with the B3LYP functional and a 6-311++G(d,p) basis set.

Parameter5-Bromo-2-hydroxybenzaldehyde Value
HOMO Energy (eV) -6.67
LUMO Energy (eV) -2.15
HOMO-LUMO Gap (eV) 4.52
Ionization Potential (eV) 6.67
Electron Affinity (eV) 2.15
Electronegativity (χ) 4.41
Chemical Hardness (η) 2.26
Chemical Potential (μ) -4.41

Table 2: Calculated Electronic Properties of 5-Bromo-2-hydroxybenzaldehyde. This data serves as a reference for estimating the properties of this compound.

The Frontier Molecular Orbitals (HOMO and LUMO) are crucial for predicting the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 6-hydroxybenzaldehyde. A general procedure is as follows:

  • Dissolve 6-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture for a specified period to ensure complete reaction.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the logical workflow for the computational analysis and the general structure-property relationship that can be investigated using these methods.

computational_workflow cluster_start Input cluster_calc Computational Method cluster_props Calculated Properties cluster_exp Experimental Validation start Molecular Structure of this compound dft Density Functional Theory (DFT) Calculation start->dft geom Optimized Geometry dft->geom vib Vibrational Frequencies (Simulated IR Spectrum) dft->vib elec Electronic Properties (HOMO, LUMO, MEP) dft->elec exp_data Spectroscopic Data (NMR, IR) geom->exp_data Comparison vib->exp_data Comparison

Computational Analysis Workflow

structure_property cluster_structure Molecular Structure cluster_properties Molecular Properties mol Substituted Benzaldehyde (e.g., this compound) spec Spectroscopic Properties (NMR, IR, UV-Vis) mol->spec Determines react Chemical Reactivity mol->react Influences bio Biological Activity react->bio Correlates with

Structure-Property Relationship

References

A Senior Application Scientist's Guide to Catalyst Selection for Reactions Involving 2-Bromo-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of catalytic systems for key chemical transformations of 2-Bromo-6-hydroxybenzaldehyde, a versatile building block in the synthesis of complex organic molecules. Drawing upon established principles in palladium-catalyzed cross-coupling chemistry, this document offers researchers, scientists, and drug development professionals a detailed examination of catalyst performance, supported by experimental data and protocols. We will delve into the nuances of catalyst selection for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

The unique structural features of this compound, namely the presence of an aldehyde, a phenolic hydroxyl group, and a bromine atom on a benzene ring, present specific challenges and opportunities in catalytic transformations. The hydroxyl group can potentially coordinate with the metal center of the catalyst, influencing its activity, while the aldehyde group may be sensitive to certain reaction conditions. This guide will address these subtleties, providing a framework for rational catalyst and condition selection.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for achieving high yields and selectivity in cross-coupling reactions. The following sections provide a comparative overview of palladium-based catalysts for the functionalization of this compound.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1] The reaction of this compound with various boronic acids or esters allows for the introduction of a wide range of substituents at the 2-position.

Key Considerations for Catalyst Selection:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. Pd(OAc)₂ is often preferred for its air stability and is reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical. For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often highly effective.[2] These ligands promote the oxidative addition of the aryl bromide and facilitate the reductive elimination step.

  • Base: A base is required to activate the boronic acid. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and have been shown to be effective in similar systems.[2][3] The choice of base can significantly impact the reaction rate and yield.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst System (Palladium Precursor / Ligand)BaseSolventTemperature (°C) & Time (h)Yield (%)Reference (Analogous Systems)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100 °C, 12 hHigh[1][2]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90 °C, 16 hModerate to High[4][5]
CataXCium A Pd G3K₃PO₄Dioxane/H₂O90 °C, 12 hHigh[4]

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)[6][7][8]

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos and add them to the reaction flask.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Diagrams

The following diagrams, generated using Graphviz, illustrate the fundamental steps of the catalytic cycles discussed.

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][10] This reaction allows for the coupling of this compound with a variety of primary and secondary amines.

Key Considerations for Catalyst Selection:

  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source.[3]

  • Ligand: The choice of ligand is crucial for successful C-N bond formation. Bidentate phosphine ligands such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are often effective as they can stabilize the palladium center and promote the desired reductive elimination.[3] For hindered substrates, bulky monophosphine ligands from the Buchwald group, such as BrettPhos, can also be highly efficient.[9]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly employed.[3] The choice of base should be made carefully to avoid side reactions with the aldehyde functionality.

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of this compound with a Primary Amine

Catalyst System (Palladium Precursor / Ligand)BaseSolventTemperature (°C) & Time (h)Yield (%)Reference (Analogous Systems)
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene or Dioxane100 °C, 12-24 hHigh[3]
Pd(OAc)₂ / BrettPhosNaOtBuToluene100 °C, 12-24 hHigh[9]
PdCl₂(P(o-Tolyl)₃)₂NaOtBuToluene100 °C, 3 hModerate to High[9]
General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Nitrogen or Argon gas

  • Oven-dried reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the palladium precursor, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Add the amine and the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-Br->Ar-Pd(II)L2-NR2 Amine Coordination & Deprotonation (R2NH, Base) Ar-Pd(II)L2-NR2->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)L2-NR2->Ar-NR2 Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions hinges on the judicious selection of the catalyst system and reaction conditions. For Suzuki-Miyaura coupling, palladium precursors like Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands such as SPhos, in the presence of a suitable base like K₃PO₄, generally provide high yields. For Buchwald-Hartwig amination, catalyst systems composed of Pd₂(dba)₃ with bidentate ligands like Xantphos or specialized Buchwald ligands, in combination with a strong base such as Cs₂CO₃ or NaOtBu, are highly effective.

The protocols and comparative data presented in this guide serve as a valuable starting point for researchers. It is imperative to recognize that optimization of reaction parameters, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, is often necessary to achieve the desired outcome for a specific substrate combination. Careful consideration of the inherent reactivity of the functional groups on this compound will ultimately lead to the successful synthesis of novel and complex molecular architectures.

References

Navigating the Synthetic Landscape: A Comparative Guide to 2-Bromo-6-hydroxybenzaldehyde and Its Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. 2-Bromo-6-hydroxybenzaldehyde stands as a valuable and versatile building block, pivotal in the construction of a myriad of complex molecules, from pharmaceutical intermediates to advanced materials.[1] This guide offers an in-depth, objective comparison of this compound with its halogenated congeners: 2-fluoro-, 2-chloro-, and 2-iodo-6-hydroxybenzaldehyde. By examining their synthesis, availability, and performance in key synthetic pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Synthesis and Commercial Availability: A Practical Overview

The accessibility of a starting material is a pragmatic consideration in any synthetic campaign. Here, we compare the synthetic routes and commercial availability of the four 2-halo-6-hydroxybenzaldehydes.

2-Fluoro-6-hydroxybenzaldehyde: This analogue is commercially available and can be synthesized from 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde via deprotection with an acid like p-toluenesulfonic acid (TsOH) in dichloromethane (DCM).[2]

2-Chloro-6-hydroxybenzaldehyde: Also commercially available, this compound can be prepared from 2-chloro-6-fluorobenzaldehyde through a nucleophilic aromatic substitution reaction with potassium hydroxide in dimethyl sulfoxide (DMSO).[3]

This compound: The title compound is readily available from commercial suppliers.[4][5] Its synthesis can be achieved by the direct bromination of salicylaldehyde with bromine in the presence of a base like sodium hydroxide.[1]

2-Iodo-6-hydroxybenzaldehyde: The iodo-analogue is not as commonly listed in commercial catalogs as its counterparts. Its synthesis can be approached through the direct iodination of salicylaldehyde using an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).[6] This reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs the substitution to the ortho and para positions.[7][8] Consequently, a mixture of isomers is likely, necessitating careful purification to isolate the desired 2-iodo-6-hydroxybenzaldehyde.

Comparative Reactivity in Key Synthetic Pathways

The nature of the halogen substituent at the 2-position profoundly influences the reactivity of the aromatic ring, particularly in metal-catalyzed cross-coupling reactions and other transformations.

Theoretical Framework: The Impact of the Carbon-Halogen Bond

In many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[9] The facility of this step is inversely correlated with the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend: C-I < C-Br < C-Cl < C-F.[10] This establishes a general reactivity order for aryl halides:

I > Br > Cl > F [9][10][11][12]

This trend predicts that 2-iodo-6-hydroxybenzaldehyde will be the most reactive, followed by the bromo, chloro, and fluoro analogues, respectively. The increased reactivity of the iodo- and bromo-derivatives often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[9][11]

Palladium-Catalyzed Cross-Coupling Reactions

While direct side-by-side comparative studies for this specific set of 2-halo-6-hydroxybenzaldehydes are not abundant in the literature, the established principles of reactivity provide a strong basis for a comparative assessment.

Reaction2-Iodo-6-hydroxybenzaldehydeThis compound2-Chloro-6-hydroxybenzaldehyde2-Fluoro-6-hydroxybenzaldehyde
Suzuki-Miyaura Highest Reactivity: Expect high yields under mild conditions.[9]High Reactivity: Generally good to excellent yields.[11]Moderate Reactivity: Often requires more forcing conditions and specialized ligands.[9]Low to No Reactivity: Generally not a suitable substrate for this reaction.[11]
Sonogashira Highest Reactivity: Coupling often proceeds at or near room temperature.[9]High Reactivity: A reliable substrate for this transformation.[11]Moderate Reactivity: Requires higher temperatures and/or more active catalysts.Low to No Reactivity: Not typically used in Sonogashira couplings.
Buchwald-Hartwig Highest Reactivity: Efficient C-N bond formation.High Reactivity: Widely used for amination reactions.Moderate Reactivity: Can be challenging; requires robust catalyst systems.[11]Low to No Reactivity: Unlikely to undergo amination under standard conditions.

This table is based on established reactivity trends for aryl halides in palladium-catalyzed cross-coupling reactions.[9][10][11][12]

Synthesis of 2H-Chromenes: An Experimental Comparison

The synthesis of 2H-chromenes from salicylaldehydes and nitroalkenes provides a valuable case study with available experimental data for comparing the reactivity of halogenated salicylaldehydes. One study on the synthesis of P2Y6 receptor antagonists provides insights into the performance of 6-halo-substituted salicylaldehydes in this transformation. While the substitution pattern is different (position 6 instead of 2), the electronic effects of the halogens on the overall reactivity of the salicylaldehyde moiety can be considered analogous. The reported potency of the resulting 2H-chromene derivatives, which can be correlated with the efficiency of the cyclization reaction, shows the following trend for the halogen at the 6-position: F ≥ Cl > Br, I .[5] This suggests that for this particular reaction, the more electronegative halogens may facilitate the reaction more effectively.

Experimental Protocols

To provide a practical context for the discussed reactivities, the following are representative experimental protocols for a Suzuki-Miyaura coupling and a chromene synthesis.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water, degassed (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water to the flask.

  • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in 1,4-dioxane (2 mL).

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a 2H-Chromene Derivative

This protocol is based on the general method for the synthesis of 2H-chromene derivatives.[5]

Materials:

  • 2-Halo-6-hydroxybenzaldehyde (1.0 mmol)

  • Nitroalkene (1.1 mmol)

  • Catalyst (e.g., a chiral amine or organocatalyst)

  • Solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a round-bottom flask, add the 2-halo-6-hydroxybenzaldehyde and the solvent.

  • Add the catalyst to the solution.

  • Add the nitroalkene to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux), monitoring its progress by TLC.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2H-chromene derivative.

Visualization of Synthetic Pathways

To further elucidate the synthetic transformations discussed, the following diagrams, generated using Graphviz, illustrate the general synthetic pathways and a key catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Pd(0)L2 Pd(0)L2 Ar-X 2-Halo-6-hydroxybenzaldehyde Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-B(OR)2 Arylboronic Acid R-B(OR)2->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chromene_Synthesis cluster_reactants Reactants Salicylaldehyde 2-Halo-6-hydroxybenzaldehyde Reaction Reaction Salicylaldehyde->Reaction Nitroalkene Nitroalkene Nitroalkene->Reaction Chromene 2H-Chromene Derivative Reaction->Chromene Catalyst

Caption: General synthetic pathway for the synthesis of 2H-chromenes.

Conclusion

The selection between this compound and its halogenated alternatives is a nuanced decision that hinges on the specific requirements of the synthetic pathway. For palladium-catalyzed cross-coupling reactions, the iodo- and bromo-derivatives offer superior reactivity, often leading to more efficient and milder transformations. In contrast, for other reactions such as the synthesis of certain chromene derivatives, the fluoro- and chloro-analogues may exhibit favorable reactivity. While this compound strikes a balance of good reactivity and commercial availability, the chloro-analogue may be a more cost-effective option for large-scale syntheses if suitable catalytic systems are employed. The iodo-analogue, being the most reactive, is ideal for challenging couplings, though its availability and stability are key considerations. Ultimately, a thorough understanding of the underlying chemical principles and the specific reaction mechanism is paramount for the strategic selection of the optimal 2-halo-6-hydroxybenzaldehyde to achieve the desired synthetic outcome.

References

A Comparative Guide: Unlocking Higher Yields with Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, efficiency is paramount. The synthesis of novel chemical entities often involves time-consuming processes with variable yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, consistently outperforming traditional heating methods by dramatically reducing reaction times and significantly improving product yields.[1][2][3] This guide provides an objective comparison between conventional and microwave-assisted synthesis, supported by experimental data for the preparation of chalcones and quinoxaline derivatives, two classes of compounds with significant biological activity.[4][5]

Quantitative Performance Comparison: Yield and Reaction Time

Microwave-assisted synthesis leverages the ability of polar molecules to transform electromagnetic radiation directly into heat, leading to rapid, uniform, and selective heating of the reaction mixture.[4][6] This contrasts with conventional methods that rely on slower, less efficient heat transfer through conduction and convection.[7] The result is a remarkable acceleration of chemical reactions, often reducing processes that take hours to mere minutes, coupled with a substantial increase in product yield and purity.[8][9]

The data presented below, compiled from various studies, clearly illustrates these advantages.

Synthesis of Chalcone Derivatives

Chalcones are important intermediates in the biosynthesis of flavonoids and are known for their wide range of pharmacological activities.[10] The Claisen-Schmidt condensation is the primary method for their synthesis.

Chalcone DerivativeConventional MethodMicrowave MethodReference
Time Yield (%) Time
Benzimidazolyl ChalconeHours~60%Minutes
4,4'-Dihydroxychalcone4-5 hours65%30-40 seconds
Substituted Chalcones (General)24 hoursLower YieldsMinutes
Synthesis of Nitrogen-Containing Heterocycles: Quinoxaline Derivatives

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry due to their prevalence in natural products and pharmaceuticals.[11][12][13] Quinoxaline derivatives, in particular, exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][14]

Synthesis MethodReactantsConventional MethodMicrowave MethodReference
Time Yield (%) Time
Condensation1,2-Diamine & 1,2-DicarbonylLong reaction timesLow yields2-3 minutes
Oxidative Cyclizationo-phenylenediamine & phenacyl bromideReflux (hours)70-85%5 minutes
Buchwald-Hartwig CouplingQF2Br2 & 9,9-dimethyl-9,10-dihydroacridine24 hours (for intermediate)92% (intermediate)30 minutes
Condensation2,3-Diphenyl quinoxaline2 hours (at RT)80%4 minutes

Experimental Protocols

The following are generalized methodologies for the synthesis of quinoxalines, illustrating the procedural differences between conventional and microwave-assisted techniques.

Conventional Synthesis of Quinoxaline Derivatives

This method typically involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound at elevated temperatures for an extended period.[15]

  • Reactant Mixture: To a solution of an o-phenylenediamine (1 mmol) in a suitable solvent like toluene or ethanol (8 mL), add a 1,2-dicarbonyl compound (1 mmol).[15][16]

  • Catalyst Addition: Introduce a catalyst if required by the specific reaction (e.g., pyridine, alumina-supported heteropolyoxometalates).[15][16]

  • Heating: Stir the mixture at room temperature or reflux it for a period ranging from 2 to 24 hours.[17][15]

  • Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, if a solid catalyst was used, it is removed by filtration. The filtrate is then poured into water, extracted with an organic solvent (e.g., EtOAc), and dried over anhydrous Na₂SO₄.[16]

  • Purification: The solvent is evaporated, and the crude product is purified, typically by recrystallization from a solvent like ethanol, to yield the final quinoxaline derivative.[15]

Microwave-Assisted Synthesis of Quinoxaline Derivatives

This modern approach utilizes a dedicated microwave reactor to achieve rapid and efficient synthesis.[14][18]

  • Reactant Mixture: In a specialized microwave reaction vial, combine the o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and a minimal amount of a suitable solvent (e.g., aqueous ethanol) or perform the reaction solvent-free.[14][18]

  • Catalyst Addition: Add a catalyst, such as a few drops of iodine, if necessary.[18]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 50-160°C) and power for a short duration, typically 2 to 5 minutes.[14][18]

  • Monitoring: The reaction is often complete within the set time.

  • Workup and Isolation: After cooling the vial, the product is isolated. This may involve simple filtration if the product precipitates, or a standard aqueous workup followed by extraction with an organic solvent.

  • Purification: The resulting product is often of high purity, requiring minimal further purification, such as recrystallization.[14]

Comparative Synthesis Workflow

The diagram below illustrates the streamlined nature of microwave-assisted synthesis compared to the more protracted conventional heating workflow.

G cluster_0 Reactants & Setup cluster_1 Conventional Synthesis cluster_2 Microwave-Assisted Synthesis (MAOS) cluster_3 Analysis & Final Product Reactants Starting Materials (e.g., Diamine, Dicarbonyl) Conv_Setup Solvent + Catalyst in Round-Bottom Flask Reactants->Conv_Setup MW_Setup Minimal Solvent / Solvent-Free in Microwave Vial Reactants->MW_Setup Conv_Heating Reflux / Heat (Hours) Conv_Setup->Conv_Heating Slow Heat Transfer Conv_Workup Workup & Extraction Conv_Heating->Conv_Workup Conv_Purify Purification (e.g., Column Chromatography) Conv_Workup->Conv_Purify Final_Product Pure Target Compound Conv_Purify->Final_Product Lower Yield MW_Heating Microwave Irradiation (Minutes) MW_Setup->MW_Heating Direct Dielectric Heating MW_Workup Simplified Workup (e.g., Filtration) MW_Heating->MW_Workup MW_Workup->Final_Product Higher Yield Analysis Characterization (NMR, IR, Mass Spec) Final_Product->Analysis

References

Confirming Reaction Product Structures: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a chemical structure is a critical step in the synthesis and discovery process. While 1D NMR provides a foundational overview, complex molecules often produce congested spectra that are difficult to interpret. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading nuclear correlations across two frequency dimensions, significantly enhancing spectral resolution and providing clear, assignable structural information.[1] This guide presents an objective comparison of common 2D NMR experiments for the structural elucidation of reaction products, complete with experimental data and detailed protocols.

Performance Comparison of Key 2D NMR Techniques

The selection of a 2D NMR experiment is dictated by the specific structural question being addressed. The following table summarizes the key performance characteristics of the most widely used techniques for small molecule analysis.

ExperimentInformation ObtainedTypical Experiment Time (Small Molecule)Relative SensitivityResolutionKey Application
COSY (Correlation Spectroscopy)¹H-¹H correlations through 2-3 bonds (J-coupling).[1][2]5 minutes - 2 hours[1]HighGoodIdentifying neighboring protons and tracing out spin systems.[1][2]
TOCSY (Total Correlation Spectroscopy)¹H-¹H correlations within an entire spin system.[1][3]20 minutes - 5 hours[1]HighGoodIdentifying all protons belonging to a coupled network, even if not directly connected.[1][3]
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)¹H-¹H correlations through space (up to ~5 Å).[4][5]40 minutes - several hoursModerateGoodDetermining spatial proximity of protons, crucial for stereochemistry and 3D structure.[2]
HSQC (Heteronuclear Single Quantum Coherence)¹H-X (e.g., ¹³C, ¹⁵N) correlations through one bond.[4][5]40 minutes - several hours[6]ModerateExcellentDirectly correlating protons to their attached heteroatoms.[7]
HMBC (Heteronuclear Multiple Bond Correlation)¹H-X (e.g., ¹³C, ¹⁵N) correlations through 2-4 bonds.[2][4][5]40 minutes - several hours[6]LowExcellentConnecting different spin systems and identifying quaternary carbons.[7]

Experimental Workflow for Structure Elucidation

A systematic approach is crucial for efficiently elucidating the structure of a novel compound. The following workflow outlines a common strategy employing a suite of 2D NMR experiments.

G cluster_1d 1. Initial 1D NMR Analysis cluster_homonuclear 2. Homonuclear Correlations cluster_heteronuclear 3. Heteronuclear Correlations cluster_3d 4. 3D Structure cluster_final 5. Final Structure H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT COSY COSY H1_NMR->COSY Identify directly coupled protons TOCSY TOCSY COSY->TOCSY Define complete spin systems HSQC HSQC TOCSY->HSQC Assign protons to carbons HMBC HMBC HSQC->HMBC Connect spin systems NOESY NOESY/ROESY HMBC->NOESY Determine stereochemistry Structure Structure Elucidation NOESY->Structure G cluster_info Information Hierarchy cluster_homo Homonuclear (¹H-¹H) cluster_hetero Heteronuclear (¹H-¹³C) cluster_space Spatial Through_Bond Through-Bond Connectivity Final_Structure Complete 3D Structure Through_Bond->Final_Structure Through_Space Through-Space Proximity Through_Space->Final_Structure COSY COSY (2-3 bonds) COSY->Through_Bond TOCSY TOCSY (Entire spin system) COSY->TOCSY Extends TOCSY->Through_Bond HSQC HSQC (1 bond) HSQC->Through_Bond HMBC HMBC (2-4 bonds) HMBC->Through_Bond NOESY NOESY/ROESY (<5Å) NOESY->Through_Space

References

Safety Operating Guide

Proper Disposal of 2-Bromo-6-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of laboratory reagents are of paramount importance. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Bromo-6-hydroxybenzaldehyde, a compound that presents potential health and environmental hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Profile and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity, OralWarningChemical-resistant gloves (e.g., nitrile rubber)
Skin Irritation[1][2]WarningLaboratory coat
Serious Eye Irritation[1][2]WarningSafety glasses with side-shields or chemical goggles
Respiratory Irritation[1][2]WarningUse only in a well-ventilated area or with a fume hood

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and "this compound," and include the relevant hazard symbols.

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.

  • Prevent further leakage or spillage if it is safe to do so.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, labeled container for disposal.[1]

  • Do not let the product enter drains or waterways.[1]

3. Disposal of Contaminated Materials:

  • Any materials, such as gloves, absorbent pads, or containers that have come into contact with this compound, must be treated as hazardous waste and disposed of accordingly.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[3]

Experimental Protocols

There are no cited or recommended experimental protocols for the in-lab neutralization or treatment of this compound waste. The standard and required procedure is collection and disposal via a licensed hazardous waste management service. Attempting to neutralize this chemical without a validated and safe protocol could lead to hazardous reactions and the generation of other toxic byproducts.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

G start Start: Have 2-Bromo-6- hydroxybenzaldehyde Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a designated, labeled, and sealed container. ppe->collect spill Spill Occurs collect->spill During Handling storage Store container in a cool, dry, well-ventilated area. collect->storage cleanup Clean up spill with inert absorbent material. Collect in a sealed container. spill->cleanup Yes spill->storage No cleanup->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. storage->contact_ehs end End: Waste properly disposed contact_ehs->end

Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.